Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Beschreibung
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
ethyl 3-amino-5-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h4-6H,3,13H2,1-2H3 |
InChI-Schlüssel |
ANMSLFWBZBWKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)N |
Herkunft des Produkts |
United States |
Comprehensive Physicochemical and Pharmacological Profiling of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach the characterization of heterocyclic building blocks not merely as a collection of data points, but as a blueprint for molecular design. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (CAS: 901138-46-3) is a highly privileged scaffold in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of potent antimitotic and antiangiogenic agents, specifically those targeting the colchicine binding site on tubulin[2]. This whitepaper synthesizes the physicochemical properties, structural causality, and validated synthetic protocols required to leverage this compound in advanced drug discovery workflows.
Structural and Physicochemical Profiling
The utility of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate stems from its precise structural features. The rigid benzofuran core mimics the cis-double bond configuration found in natural combretastatins (e.g., CA-4), effectively locking the molecule into an active conformation that prevents detrimental cis-to-trans isomerization[2]. Furthermore, the 5-methoxy substitution strategically increases the electron density of the aromatic ring, optimizing van der Waals interactions within the lipophilic pockets of the β-tubulin subunit[2].
Quantitative Physicochemical Data
The following table summarizes the foundational parameters necessary for formulation, synthesis planning, and analytical verification[1],[2],[3].
| Property | Value |
| IUPAC Name | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate |
| CAS Registry Number | 901138-46-3 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Melting Point | 151–153 °C |
| Appearance | Yellow solid |
| SMILES String | O=C(C1=C(N)C2=CC(OC)=CC=C2O1)OCC |
Chemical Synthesis and Isolation Protocol
To ensure reproducibility, the synthesis of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate relies on a tandem "one-pot" cyclization procedure[2].
Protocol: Base-Catalyzed Tandem Cyclization
-
Objective: Synthesize the functionalized benzofuran core from commercially available benzonitriles.
-
Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenolic hydroxyl group of the starting material without hydrolyzing the ester product. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the nucleophilicity of the resulting phenoxide ion, driving the initial alkylation before the intramolecular Thorpe-Ziegler-type cyclization occurs.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-hydroxy-5-methoxybenzonitrile (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere to prevent oxidative degradation of the electron-rich aromatic system.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension for 15 minutes at room temperature to ensure complete phenoxide formation.
-
Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv). The slight stoichiometric excess ensures complete alkylation of the starting material.
-
Thermal Cyclization: Elevate the reaction temperature to 80–100 °C. Self-Validation Step: Monitor the tandem intramolecular cyclization via Thin Layer Chromatography (TLC) using an EtOAc/Petroleum Ether (3:7 v/v) eluent until the nitrile starting material is entirely consumed.
-
Aqueous Workup: Quench the reaction by pouring it into ice-cold distilled water. This precipitates the crude hydrophobic product while dissolving the inorganic potassium salts. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (EtOAc/Petroleum Ether 3:7 v/v). The product elutes as a distinct band and furnishes a yellow solid upon solvent evaporation[2].
Synthetic workflow for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Pharmacological Application: Tubulin Inhibition
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is not an end-product but a highly reactive precursor. The primary amine at the C-3 position serves as an essential synthetic handle for Buchwald–Hartwig palladium-catalyzed cross-coupling[2]. By reacting this amine with 1-bromo-3,4,5-trimethoxybenzene, researchers generate 3-arylaminobenzofuran derivatives that exhibit potent nanomolar inhibition of cancer cell growth (IC₅₀ values ranging from 0.3–27 nM)[2].
Mechanism of Action
Derivatives synthesized from this scaffold act as microtubule-depolymerizing agents. They bind directly to the colchicine site on the α,β-tubulin heterodimer. This binding event halts tubulin polymerization, leading to the collapse of the mitotic spindle, mitotic arrest, and the subsequent down-regulation of antiapoptotic proteins such as Mcl-1 and Bcl-2, ultimately triggering apoptosis[2].
Mechanism of action for tubulin polymerization inhibition and apoptosis.
Analytical Characterization and Validation
To establish a self-validating experimental system, the structural integrity of the synthesized ethyl 3-amino-5-methoxybenzofuran-2-carboxylate must be confirmed through rigorous analytical characterization.
-
Melting Point Analysis: A sharp melting point of 151–153 °C acts as a primary indicator of high compound purity (>95%)[2]. Deviations or broad melting ranges indicate incomplete cyclization or residual starting material.
-
Nuclear Magnetic Resonance (¹H NMR): When dissolved in CDCl₃, the compound presents distinct diagnostic peaks. The ethyl ester moiety is confirmed by a triplet at δ 1.43 (J = 7.0 Hz, 3H) representing the terminal methyl group[2]. The presence of the critical 5-methoxy substituent is validated by a sharp singlet integrating to 3 protons at δ 3.86[2]. The successful formation of the primary amine is typically observed as a broad singlet in the δ 4.5–5.5 range, which disappears upon D₂O exchange.
Sources
Comprehensive Technical Guide: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Executive Summary
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a highly specialized heterocyclic building block and a critical intermediate in the synthesis of tubulin-binding anticancer agents. This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and synthetic methodology. Furthermore, it details the downstream pharmacological applications of this compound—specifically its role as a precursor in generating 3-arylaminobenzofuran derivatives that target the colchicine binding site on tubulin to induce apoptosis and vascular disruption in tumor microenvironments.
Chemical Identity and Physicochemical Properties
Accurate identification and handling of this intermediate require a strict understanding of its physicochemical baseline. The table below summarizes the core quantitative data for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
| Property | Value / Description |
| Chemical Name | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate |
| CAS Number | 901138-46-3 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| SMILES String | CCOC(=O)c1oc2ccc(OC)cc2c1N |
| Appearance | Yellow solid |
| Melting Point | 151–153 °C |
| Storage Conditions | Sealed in dry, 2-8°C, inert atmosphere |
Structural Analysis & Molecular Mechanics
The architectural design of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is highly intentional, serving as a versatile scaffold for medicinal chemistry:
-
The Benzofuran Core: Provides a rigid, planar, and lipophilic scaffold ideal for fitting into the deep hydrophobic pockets of target proteins (such as tubulin).
-
5-Methoxy Substitution: This group acts as a crucial structural mimic of the 4-methoxy group found in the B-ring of Combretastatin A-4 (CA-4), a potent natural vascular disrupting agent. This specific substitution significantly enhances the binding affinity of downstream derivatives to the tubulin colchicine site [1].
-
2-Carboxylate and 3-Amino Functionalization: These groups are strategically positioned to allow for orthogonal derivatization. The 3-amino group serves as the primary nucleophile for Buchwald-Hartwig cross-coupling reactions to attach various aryl groups (e.g., 3,4,5-trimethoxyphenyl), while the 2-ethyl carboxylate provides steric bulk and serves as a hydrogen bond acceptor [2].
Synthetic Methodology: Tandem "One-Pot" Cyclization
The synthesis of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate relies on a highly efficient, base-catalyzed tandem cyclization.
Causality Behind Experimental Choices
-
Base (K₂CO₃) & Solvent (DMF): Potassium carbonate is selected as a mild base to selectively deprotonate the phenol group of the starting material, forming a reactive phenoxide ion. Anhydrous DMF, a polar aprotic solvent, is chosen because it solvates the potassium cation effectively, leaving the phenoxide highly nucleophilic and accelerating the initial O-alkylation.
-
Tandem Mechanism: Following O-alkylation by ethyl bromoacetate, the proximity of the active methylene group (from the acetate) to the highly electrophilic nitrile carbon facilitates an intramolecular Thorpe-Ziegler-type cyclization. Spontaneous tautomerization subsequently yields the thermodynamically stable 3-amino-benzofuran aromatic system [1].
Step-by-Step Protocol
This protocol is designed as a self-validating system; intermediate TLC checks and specific workup washes ensure the purity of the final cyclized product.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzonitrile (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Base Activation: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution. Stir at room temperature for 15–20 minutes to ensure complete phenoxide formation (solution will slightly darken).
-
Alkylation: Dropwise, add ethyl bromoacetate (1.2 equiv) via syringe.
-
Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 80–90 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane system until the starting material is fully consumed (typically 4–6 hours). The elevated thermal energy is required to drive the intramolecular cyclization step.
-
Workup: Cool the mixture to room temperature, quench by diluting with ice-cold distilled water, and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove residual DMF.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, utilizing an ethyl acetate/petroleum ether gradient (typically 3:7 v/v) as the eluent.
-
Yield: The procedure furnishes the target compound as a yellow solid (Expected Yield: ~53%).
Fig 1: Tandem one-pot synthetic workflow for ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Analytical Characterization
To validate the success of the tandem cyclization and ensure the structural integrity of the intermediate before downstream coupling, Nuclear Magnetic Resonance (NMR) spectroscopy is required.
¹H NMR (400 MHz, CDCl₃) Interpretation:
-
δ 1.43 (t, J = 7.0 Hz, 3H): Represents the methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.
-
δ 3.86 (s, 3H): A sharp singlet confirming the presence of the crucial methoxy protons at the C-5 position.
-
δ 4.41 (q, J = 7.0 Hz, 2H): The methylene protons of the ethyl ester, split into a quartet.
-
δ 4.90 (br s, 2H): The broad singlet corresponds to the newly formed amino (-NH₂) protons. This peak is diagnostic of successful cyclization and will disappear upon D₂O exchange.
-
δ 6.90 - 7.30 (m, 3H): The multiplet signals correspond to the three aromatic protons of the benzofuran core [1].
Pharmacological Applications: Tubulin Polymerization Inhibition
While Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is biologically inactive on its own, it is a master precursor. When subjected to a C–N Buchwald–Hartwig palladium-catalyzed cross-coupling protocol with 1-bromo-3,4,5-trimethoxybenzene, it yields potent 3-arylaminobenzofuran derivatives.
Mechanism of Action of Downstream Derivatives
-
Colchicine Site Binding: The synthesized derivatives act as microtubule-depolymerizing agents by binding tightly to the colchicine site located at the interface of the α/β-tubulin heterodimer [2].
-
Mitotic Arrest: This binding physically prevents the addition of new tubulin dimers, inhibiting microtubule assembly and arresting highly proliferative cancer cells in the G2/M phase of the cell cycle.
-
Mitochondrial Apoptosis: Prolonged mitotic arrest induces severe mitochondrial stress. This triggers the down-regulation of anti-apoptotic proteins (such as Bcl-2 and Mcl-1) and the subsequent activation of effector caspases, executing the intrinsic apoptotic pathway [1].
-
Vascular Disruption: Beyond direct cytotoxicity, these agents exhibit potent antiangiogenic effects, selectively collapsing the delicate endothelial cell networks that form tumor blood vessels, thereby starving the tumor of oxygen and nutrients [2].
Fig 2: Apoptotic signaling pathway induced by 3-arylaminobenzofuran derivatives via tubulin binding.
Conclusion
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate represents a masterclass in rational drug design. Its straightforward, one-pot preparation and highly functionalized scaffold make it an invaluable tool for medicinal chemists developing next-generation vascular disrupting agents and tubulin inhibitors. Future research may explore leveraging this scaffold for dual-target kinase inhibitors or conjugating it to targeted delivery systems (e.g., antibody-drug conjugates) to maximize therapeutic windows and minimize systemic toxicity.
References
-
Romagnoli R, Baraldi PG, Sarkar T, et al. "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem. 2014;9(1):117-128. URL:[Link]
-
Romagnoli R, Baraldi PG, Salvador MK, et al. "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." Journal of Medicinal Chemistry. 2015;58(7):3209–3222. URL:[Link]
An In-depth Technical Guide to Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Introduction to the Benzofuran Scaffold
Benzofurans are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Their inherent planarity and ability to participate in various non-covalent interactions make them privileged scaffolds in medicinal chemistry. Substitutions on the benzofuran ring system allow for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. The introduction of an amino group at the 3-position and a methoxy group at the 5-position, coupled with an ethyl carboxylate at the 2-position, as in the title compound, is anticipated to confer specific biological activities, making it a molecule of interest for further investigation.
Synthesis and Chemical Properties
The synthesis of substituted benzofurans can be achieved through various synthetic routes. A common and effective method for constructing the 3-aminobenzofuran-2-carboxylate core involves the reaction of a substituted 2-hydroxybenzonitrile with an α-haloacetate ester in the presence of a base.[3][4][5]
Postulated Synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
A plausible synthetic route to the title compound would involve the reaction of 2-hydroxy-5-methoxybenzonitrile with ethyl chloroacetate in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction would proceed via an initial O-alkylation followed by an intramolecular cyclization.
Experimental Protocol: A Representative Synthesis of a 3-Aminobenzofuran-2-carboxylate Analog [3][4][5]
This protocol is adapted from the synthesis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate and can be considered a starting point for the synthesis of the methoxy analog.
Materials:
-
5-substituted-2-hydroxybenzonitrile (e.g., 5-bromo-2-hydroxybenzonitrile) (1 equivalent)
-
Ethyl chloroacetate (1 equivalent)
-
Anhydrous Potassium Carbonate (2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the 5-substituted-2-hydroxybenzonitrile in DMF, add anhydrous potassium carbonate.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux for a specified period (e.g., 90 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Pour the filtrate into crushed ice with constant stirring to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure ethyl 3-amino-5-substituted-benzofuran-2-carboxylate.
Physicochemical Properties
The physicochemical properties of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate can be inferred from its structural analogs. A summary of these predicted and known properties is presented in the table below.
| Property | Value (Analog/Predicted) | Source |
| Molecular Formula | C12H13NO4 | Predicted |
| Molecular Weight | 235.24 g/mol | Predicted |
| CAS Registry Number | Not available | - |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMF, and DMSO. | Inferred |
| Melting Point | The melting point of the bromo analog is 154-156 °C. The methoxy analog is expected to have a comparable melting point. | [3][4][5] |
Spectroscopic Characterization
The structural elucidation of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methoxy group protons, distinct signals for the aromatic protons on the benzofuran ring, and a broad singlet for the amino group protons.[6]
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.[6]
-
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the ester, C-O stretching of the ether and ester groups, and aromatic C-H and C=C stretching vibrations.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitutions on Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate suggest its potential as a valuable intermediate or a lead compound in drug discovery programs.
Potential as a Scaffold for Bioactive Molecules
The amino group at the 3-position serves as a key functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. For instance, the amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings, leading to compounds with potentially enhanced biological activities. The methoxy group at the 5-position can influence the compound's metabolic stability and receptor binding affinity.
Workflow for Derivative Synthesis and Screening
The following workflow illustrates a typical approach for leveraging a core scaffold like Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in a drug discovery campaign.
Caption: A generalized workflow for the utilization of a core scaffold in drug discovery.
Conclusion
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While a dedicated CAS Registry Number remains to be assigned, the synthetic accessibility and the potential for diverse chemical modifications make it and its analogs attractive targets for medicinal chemists. The insights provided in this guide, drawn from the established chemistry of related benzofuran derivatives, offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing class of molecules. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective drugs.
References
-
PubChem. Ethyl 3-aminobenzofuran-2-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available at: [Link]
-
PMC. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available at: [Link]
-
ResearchGate. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available at: [Link]
-
PMC. Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Available at: [Link]
-
NextSDS. Ethyl 3-amino-5-(furan-2-yl)-1H-pyrrole-2-carboxylate. Available at: [Link]
-
PubChem. Ethyl 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate. Available at: [Link]
-
Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Available at: [Link]
-
ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: [Link]
-
DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link]
-
ResearchGate. (PDF) Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available at: [Link]
-
MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Available at: [Link]
Sources
Comprehensive Technical Guide & Safety Data Sheet: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Executive Summary
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (CAS: 901138-46-3) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and oncology drug discovery. Its primary application lies in the synthesis of novel 3-arylaminobenzofuran derivatives, which act as potent antivascular agents by targeting the colchicine binding site on tubulin.
This technical whitepaper provides a rigorous safety data profile (SDS), physicochemical characterization, and field-proven experimental protocols for its application in advanced cross-coupling reactions.
Physicochemical Profiling
Understanding the baseline metrics of this ester is critical for calculating reaction stoichiometry, predicting solubility, and ensuring proper storage conditions.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate |
| CAS Number | 901138-46-3 |
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| Appearance | Solid (typically off-white to pale yellow powder) |
| Core Structure | Benzofuran |
Safety Data Sheet (SDS) & Handling Protocols
As a biologically active intermediate, strict adherence to handling protocols is mandatory to ensure both operator safety and compound integrity. The following classifications align with standard GHS guidelines for functionalized benzofuran esters (1[2][1]).
-
Hazard Classification (GHS):
-
Acute Toxicity, Oral (Category 4) – H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) – H315: Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A) – H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3) – H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (minimum 0.11 mm thickness) to prevent dermal exposure.
-
Safety goggles with side shields conforming to EN166 or NIOSH standards.
-
Use within a certified Class II biological safety cabinet or chemical fume hood to mitigate inhalation risks.
-
-
Storage & Stability:
-
Store at 2–8 °C (Cold-chain transportation recommended) in a tightly sealed, light-resistant container. The presence of the primary amine and the electron-rich methoxy group makes the compound susceptible to slow oxidation if exposed to ambient air and UV light over prolonged periods.
-
Mechanistic Role in Drug Discovery: Tubulin Inhibition
In oncology, targeting the tumor vasculature is a validated therapeutic strategy. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate serves as the core scaffold for synthesizing antivascular agents. When the 3-amino group is functionalized via cross-coupling with a trimethoxyphenyl moiety, the resulting derivative mimics the structural pharmacophore of Combretastatin A-4 (CA-4) (3[3]).
Causality of the Scaffold: The benzofuran core provides a rigid, planar geometry that perfectly positions the 5-methoxy group and the newly attached 3-aryl ring into the hydrophobic pockets of the colchicine binding site on β -tubulin. This high-affinity binding prevents the α/β -tubulin heterodimers from polymerizing into microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing endothelial and tumor cells.
Tubulin polymerization inhibition pathway via 3-arylaminobenzofuran derivatives.
Table 2: Biological Activity of Downstream Derivatives (Tubulin Polymerization Inhibition)
| Compound | Assembly IC₅₀ (μM) | Antiproliferative Activity (HeLa IC₅₀, nM) |
| Derivative 3g (Synthesized from 901138-46-3) | 1.1 | ~15 |
| Combretastatin A-4 (CA-4, Reference) | 1.1 | ~10 |
| Derivative 3h | 1.4 | ~25 |
Synthetic Workflows & Experimental Protocols
To convert the precursor into a highly active therapeutic agent, a C–N Buchwald–Hartwig palladium-catalyzed cross-coupling protocol is employed.
Self-Validating Experimental Protocol: Buchwald-Hartwig Cross-Coupling
Rationale & Causality: The 3-amino group on the benzofuran ring is electronically deactivated due to its conjugation with the electron-withdrawing ester at the 2-position. Standard nucleophilic substitutions will fail. Therefore, a palladium-catalyzed approach using a sterically demanding bidentate ligand (rac-BINAP) is required to force the reductive elimination step.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 equivalent of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate and 1.2 equivalents of 1-bromo-3,4,5-trimethoxybenzene in anhydrous toluene (0.2 M concentration).
-
Catalyst & Base Addition: Add 5 mol% Pd(OAc)₂ (precatalyst), 7.5 mol% rac-BINAP (ligand), and 1.5 equivalents of Cs₂CO₃.
-
Expert Insight: Cs₂CO₃ is specifically chosen over stronger bases like NaOtBu to prevent the hydrolysis or transesterification of the ethyl ester at the 2-position.
-
-
Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C for 12–18 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:7 (v/v) ethyl acetate/petroleum ether mobile phase. The system is self-validating: the reaction is deemed successful and complete only when the starting material spot completely disappears and a new, distinct lower-Rf spot (the coupled product) emerges.
-
Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, 3:7 ethyl acetate/petroleum ether) to yield the pure 3-arylaminobenzofuran derivative.
Step-by-step Buchwald-Hartwig cross-coupling workflow for derivative synthesis.
References
- Title: Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin - PMC Source: NIH / PubMed Central URL
- Title: 901138-46-3 | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate | BLD Pharm Source: BLD Pharm URL
Sources
A Methodological Guide to Determining the Organic Solvent Solubility Profile of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Abstract
Introduction: The Significance of Solubility
In the journey of a chemical entity from discovery to application, solubility is a fundamental property that dictates its viability at numerous stages.[1][2] For a molecule like Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, which belongs to the biologically significant benzofuran class of compounds, understanding its behavior in various solvents is paramount.[5][6][7][8]
A comprehensive solubility profile is essential for:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure reactants are in the same phase, which is crucial for achieving optimal reaction rates and yields.
-
Purification and Isolation: Designing effective crystallization or chromatographic purification processes, where differential solubility is the principle of separation.[12]
-
Formulation Development: For APIs, solubility directly impacts bioavailability.[3][4][13] Poor aqueous solubility is a major hurdle in drug development, and understanding solubility in organic co-solvents is often a key part of developing viable dosage forms.[3][4]
-
Analytical Method Development: Choosing the right solvent is the first step in creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) or UV-Spectrophotometry, for quantification.[14][15]
Given the absence of published data, this guide empowers the researcher to generate this critical information in-house with scientific rigor.
Theoretical Framework & Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[16][17] This means that solutes tend to dissolve best in solvents with similar polarity.[12][17] The structure of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate allows for a qualitative prediction of its solubility.
Molecular Structure:
-
Benzofuran Core: A fused aromatic ring system (benzene and furan), which is largely non-polar and hydrophobic.
-
Amino Group (-NH2): A polar group capable of acting as a hydrogen bond donor and acceptor.[16] This group also introduces basicity, allowing for salt formation in acidic media.
-
Methoxy Group (-OCH3): Moderately polar, capable of acting as a hydrogen bond acceptor.
-
Ethyl Ester Group (-COOEt): A polar group that can accept hydrogen bonds.
Predictive Solubility Profile:
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the benzofuran core has non-polar character, the polar amino, methoxy, and ester groups will hinder dissolution in highly non-polar environments.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF)): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good solubility is expected. These solvents can not only engage in dipole-dipole interactions but can also hydrogen bond with the amino, methoxy, and ester groups, effectively solvating the molecule.
-
Aqueous Solubility: Expected to be low. The large, hydrophobic benzofuran core will likely dominate, despite the presence of hydrogen-bonding groups.[4] However, solubility would be expected to increase significantly at low pH due to the protonation of the basic amino group to form a more polar, soluble salt.[9]
The following diagram illustrates the relationship between the molecular features and solvent characteristics that govern solubility.
Caption: Key factors influencing the solubility of an organic compound.
Experimental Determination of Thermodynamic Solubility
To obtain quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated system at equilibrium.[9][11]
Materials and Equipment
-
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Protocol: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[11] A general starting point is to add approximately 10-20 mg of solute to 1-2 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, though preliminary experiments may be needed to determine the optimal time.[10][18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 1-2 hours) to allow excess solid to settle.[11]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration.[15] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.
The following diagram outlines this experimental workflow.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. caymanchem.com [caymanchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. lifechemicals.com [lifechemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 17. Khan Academy [khanacademy.org]
- 18. lup.lub.lu.se [lup.lub.lu.se]
A Toxicological and Hazard Assessment Framework for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available scientific literature and established principles of toxicology and risk assessment. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a compound with limited publicly available toxicity data. Therefore, this guide emphasizes a framework for hazard assessment and safe handling in the absence of comprehensive data. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, following all applicable safety regulations.
Introduction: Navigating the Data Gap for Novel Benzofuran Derivatives
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. As with many novel compounds synthesized for research and development, a comprehensive, publicly available toxicological profile for this specific molecule is not yet established. This guide provides a systematic framework for researchers to understand the potential hazards, plan for necessary toxicological evaluation, and implement appropriate safety measures.
The core challenge addressed herein is the management of a chemical entity with a data gap. Instead of a simple recitation of known facts, this document serves as a methodological guide, combining predictive toxicology based on structural analogues (a "read-across" approach) with a clear roadmap for empirical testing and risk management. Our approach is grounded in the principle that a robust understanding of a molecule's constituent parts can inform a predictive hazard assessment, which in turn guides safe handling practices and a structured toxicological testing strategy.
Predicted Toxicological Profile: A Read-Across Assessment
In the absence of direct data, a primary method for initial hazard identification is to analyze the toxicological profiles of structurally related compounds. The principle of "molecular similarity" suggests that molecules with similar structures are likely to exhibit similar biological activities and, consequently, similar toxicities.[1] Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate can be deconstructed into three primary structural motifs: the benzofuran core, an ethyl aminocarboxylate side chain, and a methoxybenzene (anisole) moiety.
The Benzofuran Core
The benzofuran ring system is a prevalent core in many bioactive compounds, both natural and synthetic. Toxicological data on benzofuran itself and its derivatives indicate several potential areas of concern:
-
Hepatotoxicity and Nephrotoxicity: Studies on 2,3-benzofuran have shown that oral exposure can lead to liver damage in rats and mice.[2] Necrosis of hepatocytes has been observed following intermediate-duration exposure.[2] Chronic exposure has also been linked to kidney damage.[2]
-
Carcinogenicity: The National Toxicology Program (NTP) found clear evidence of carcinogenicity for 2,3-benzofuran in male and female mice, with increased tumors in the lungs, liver, and forestomach.[2]
-
Neuroactivity: Certain aminopropyl-benzofuran derivatives, such as 5-APB and 6-APB, are used as recreational drugs and exhibit stimulant and euphoric effects, acting on catecholamine and serotonin receptors.[3] This highlights the potential for benzofuran derivatives to possess psychoactive properties.
The Methoxybenzene (Anisole) Moiety
The methoxy group on the benzene ring is a common feature in many organic molecules. Anisole (methoxybenzene) itself has a defined, albeit moderate, toxicity profile:
-
Acute Toxicity: Anisole is described as moderately toxic by ingestion, with a reported oral LD50 in rats of 3700 mg/kg.[4][5]
The Ethyl Aminocarboxylate Moiety
Esters of carboxylic acids are a broad class of compounds with varied toxicities. General toxicological properties include:
-
Irritation: Many esters are known to be primary irritants to the skin, eyes, and respiratory system.[7]
-
Central Nervous System (CNS) Effects: Some esters can cause CNS depression, leading to effects like anesthesia and narcosis.[7]
-
Metabolic Fate: The toxicity of amino acid methyl esters in certain cell lines has been linked to their metabolic pathways within lysosomes.[8]
Integrated Hazard Prediction
Based on the toxicological profiles of its structural components, the following potential hazards for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate should be considered until empirical data proves otherwise:
| Hazard Class | Predicted Potential | Rationale |
| Acute Oral Toxicity | Moderate | Based on the anisole moiety (LD50 3700 mg/kg in rats).[4][5] |
| Skin Irritation | Likely | Based on the anisole moiety and general properties of esters.[4][6][7] |
| Eye Irritation | Likely | Based on the general properties of esters.[7] |
| Organ Toxicity | Potential for Liver & Kidney Effects | Based on the benzofuran core.[2] |
| Mutagenicity/Genotoxicity | Unknown | Requires experimental evaluation. |
| Carcinogenicity | Potential | Based on the carcinogenicity of the parent benzofuran structure in animal studies.[2] |
| Neurotoxicity | Potential | Based on the neuroactive properties of other aminobenzofuran derivatives.[3] |
A Framework for Empirical Toxicological Evaluation
To move from a predicted hazard profile to a data-driven safety assessment, a tiered experimental approach is necessary. The following protocols, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals, provide a robust framework for characterizing the toxicity of a novel compound like Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Tier 1: Initial Hazard Identification
This initial tier focuses on acute toxicity, irritation, and mutagenicity.
-
Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[9][10]
-
Rationale: This method provides a reliable estimate of the acute oral toxicity (and an LD50 cut-off value) with a reduced number of animals compared to traditional methods.[9][10] It is a crucial first step for classification and labeling and informs dosing for further studies.
-
Experimental Protocol:
-
Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.
-
Dose Administration: The compound is administered orally via gavage in a suitable vehicle.
-
Procedure: A stepwise procedure is used with a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[11]
-
Endpoint: The outcome allows for classification into one of the GHS categories for acute toxicity.[9][10]
-
-
Guidelines:
-
Rationale: These in vitro methods align with the 3Rs principle (Replacement, Reduction, Refinement) of animal testing by using reconstructed human tissues to predict skin and eye irritation potential.[13] They are highly recommended before any in vivo studies are considered.[17]
-
Experimental Protocol (General for RhE/RhCE models):
-
Test System: A commercially available, validated reconstructed human epidermis (for skin) or cornea-like epithelium (for eye) model is used.
-
Application: The test compound is applied topically to the tissue surface.
-
Incubation: Tissues are incubated for a defined period (e.g., 60 minutes for skin irritation).[15]
-
Viability Assessment: Post-exposure, tissue viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.
-
Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to negative controls. For skin irritation, a viability of ≤ 50% indicates an irritant.[12][13] For eye irritation under TG 492, a viability of >60% classifies the substance as a non-irritant.[16]
-
-
Guideline: OECD Test Guideline 471 (Bacterial Reverse Mutation Test).
-
Rationale: This is the most widely used initial screen for identifying compounds that can cause gene mutations. It is a critical component of any genotoxicity assessment.
-
Experimental Protocol:
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Bacteria are exposed to various concentrations of the test compound.
-
Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the solvent control.
-
Tier 2: Further Characterization (If Warranted)
If results from Tier 1 indicate potential for significant toxicity, or if the intended application of the compound requires more comprehensive data (e.g., for drug development), further testing is warranted.
-
In Vivo Dermal and Eye Irritation/Corrosion (OECD TG 404 & 405): If in vitro tests are inconclusive or if required by specific regulatory frameworks, in vivo tests in rabbits may be conducted.[18][19] These should only be performed after a thorough weight-of-evidence analysis.[17]
-
In Vivo Micronucleus Test (OECD TG 474): To assess for chromosomal damage in a mammalian system.
-
Repeated Dose Toxicity Studies (e.g., OECD TG 407 - 28-day study): To evaluate the effects of repeated oral exposure and identify potential target organs.
-
Germ Cell Mutagenicity Assays (e.g., OECD TG 478, 488): To investigate the potential for heritable mutations, which is a critical endpoint for drug development.[20][21]
In Silico Toxicology: Predictive Assessment Before Synthesis
Before and during experimental testing, computational (in silico) toxicology can provide valuable insights, reduce the need for animal testing, and guide experimental design.[1][22]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical relationships between the chemical structure and toxicological activity of known compounds to predict the toxicity of new, untested chemicals.[23]
-
Read-Across: This approach involves using toxicological data from one or more structurally similar chemicals to predict the toxicity of the target compound.[23] This is the core principle applied in Section 2 of this guide.
-
Expert Systems: Software platforms like DEREK Nexus or Leadscope use rule-based systems derived from expert knowledge to identify structural alerts associated with specific toxicities.[24]
For Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, in silico models could be used to predict endpoints such as mutagenicity, carcinogenicity, and organ-specific toxicities, providing a more refined hypothesis for targeted experimental validation.
Caption: Control banding workflow for risk management.
Recommended Safe Handling Procedures:
-
Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Eye Protection: Safety glasses with side shields are mandatory. For procedures with a higher risk of splashing, chemical goggles or a face shield should be used.
-
Body Protection: A laboratory coat should be worn.
-
-
Hygiene Practices: Avoid skin contact. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.
-
Waste Disposal: Dispose of waste in accordance with institutional, local, and national regulations for chemical waste.
Conclusion
While a complete toxicological profile for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is not currently available, a systematic, science-based approach allows for a robust preliminary hazard assessment and the implementation of effective safety protocols. By leveraging read-across toxicology, in silico modeling, and established OECD testing guidelines, researchers can navigate the data gap responsibly. The adoption of a conservative risk management strategy, such as control banding, ensures that potential risks are managed effectively in the laboratory setting. As more data becomes available for this and similar compounds, this framework can be updated to provide an even more refined understanding of its safety profile.
References
- Canadian Centre for Occupational Health and Safety. (2025, August 28). Control Banding.
- OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24.
- SenzaGen. Skin irritation: OECD TG 439. Retrieved March 26, 2026.
- PozeSCAF. (2024, September 30). In Silico Toxicity Prediction.
- International Journal of Research in Ayurveda and Pharmacy. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- Carleton University. Control Banding - Environmental Health and Safety. Retrieved March 26, 2026.
- ChemicalBook. (2026, January 13). Anisole | 100-66-3.
- International Journal of Research in Ayurveda and Pharmacy. oecd guidelines for acute oral toxicity studies: an overview. Retrieved March 26, 2026.
- ECETOC.
- National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
- OECD. (2013, July 26). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.
- Wikipedia. Anisole. Retrieved March 26, 2026.
- ResearchGate. Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service | Request PDF. Retrieved March 26, 2026.
- Nucro-Technics. (2024, May 18).
- OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved March 26, 2026.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 2,3-Benzofuran. Retrieved March 26, 2026.
- PMC.
- OECD. (2024, December 16). Guidance Document on Integrated Approaches to Testing and Assessment (IATA)
- Centers for Disease Control and Prevention (CDC). (2026, February 18). Control Banding.
- IJSDR.
- Canada.ca. (2026, February 12). Control banding guideline.
- National Toxicology Program (NTP). (2012, October 2).
- Safety+Health Magazine. (2020, April 26).
- XCellR8. Regulatory Eye Irritation Test OECD TG 492. Retrieved March 26, 2026.
- National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved March 26, 2026.
- nano-test.de. (2026, January 11). Skin irritation and corrosion toxicity tests: OECD Guideline 439.
- Dermatest.
- Nucro-Technics. (2024, May 12).
- ResearchGate. (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
- Frontiers. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
- Ovid. Revision of OECD guidelines for genotoxicity:... : Mutagenesis.
- PubChem. Anisole | C7H8O | CID 7519. Retrieved March 26, 2026.
- Digital Discovery (RSC Publishing). (2025, January 6). Advancing predictive toxicology: overcoming hurdles and shaping the future.
- ResearchGate. (2025, August 7).
- CPT Labs. Ames Mutagenicity Testing (OECD 471).
- General Approaches to the Risk Assessment of Chemicals.
- Fisher Scientific. (2009, December 15).
- Chem-Impex. Anisole. Retrieved March 26, 2026.
- MDPI. (2023, September 6).
- GOV.UK. (2024, July 18).
- Eurofins Scientific. Creating Toxicological Risk Assessments for Medical Devices.
- EAS Publisher. (2023, September 7).
- Evalueserve. Chemical Risk Assessment.
- OECD. (2025, June 25). Test No.
- NCBI Bookshelf. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment.
- PubMed. (1992, February 15).
- ResearchGate.
- ResearchGate. (2021, November 15). Acute, Oral, and Intravenous Toxicity of Terpene Alcohols and Their GABA Esters.
- ResearchGate. Esters of Mono- and Alkenyl Carboxylic Acids and Mono- and Polyalcohols | Request PDF.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anisole | 100-66-3 [chemicalbook.com]
- 5. Anisole - Wikipedia [en.wikipedia.org]
- 6. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijrap.net [ijrap.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. senzagen.com [senzagen.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. nano-test.de [nano-test.de]
- 15. dermatest.com [dermatest.com]
- 16. x-cellr8.com [x-cellr8.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. nucro-technics.com [nucro-technics.com]
- 20. gov.uk [gov.uk]
- 21. oecd.org [oecd.org]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Whitepaper: The In Vitro Mechanism of Action of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate Derived Microtubule-Destabilizing Agents
Executive Summary
In the development of novel antimitotic therapeutics, ethyl 3-amino-5-methoxybenzofuran-2-carboxylate serves as a critical synthetic scaffold and pharmacophore core. While the ester itself is a biologically deactivated precursor, its highly specific structural geometry—dictated by the 2-carboxylate and 3-amino moieties—enables the synthesis of highly potent microtubule-destabilizing agents (MDAs). Through Buchwald-Hartwig cross-coupling, this scaffold yields 3-arylaminobenzofurans that perfectly mimic the cis-stilbene configuration of Combretastatin A-4 (CA-4).
This technical guide delineates the in vitro mechanism of action of this pharmacophore class, detailing their binding kinetics at the tubulin colchicine site, induction of mitochondrial apoptosis, and potent vascular disrupting activity (VDA).
Scaffold Chemical Biology & Derivatization Workflow
The benzofuran core is a privileged scaffold in medicinal chemistry. The specific substitution pattern of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is strategically designed to position a trimethoxyphenyl ring (introduced via cross-coupling at the 3-amino group) directly into the hydrophobic pocket of the colchicine binding site on β -tubulin.
The 5-methoxy group enhances lipophilic interactions within the binding pocket, while the 2-carboxylate ester provides a critical hydrogen-bond acceptor site, mimicking the spatial constraints of native tubulin inhibitors .
Fig 1: Synthesis workflow from the ethyl benzofuran-2-carboxylate scaffold to target validation.
Primary Mechanism: Colchicine-Site Tubulin Inhibition
The primary in vitro target of compounds derived from this scaffold is the αβ -tubulin heterodimer. By acting as competitive inhibitors at the colchicine binding site, these derivatives prevent the curved-to-straight structural transition required for microtubule assembly. The failure of microtubule polymerization leads to the immediate collapse of the mitotic spindle, arresting neoplastic cells in the G2/M phase of the cell cycle.
Secondary Intracellular Effects: Mitochondrial Apoptosis
Prolonged G2/M arrest triggers a cascade of intracellular stress signals that culminate in programmed cell death.
-
Bcl-2 and Mcl-1 Downregulation: Cellular sensitivity to antimitotic drugs is heavily regulated by the Bcl-2 family of proteins. Treatment with these benzofuran derivatives causes a marked, time-dependent downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.
-
Caspase Activation: The reduction in Mcl-1 destabilizes the mitochondrial outer membrane. This permeabilization leads to the release of cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome. This complex subsequently cleaves and activates executioner caspases (Caspase-3 and -7), driving the cell into the execution phase of apoptosis .
Fig 2: Mechanism of action from colchicine site binding to mitochondrial apoptosis execution.
Phenotypic Consequences: Vascular Disrupting Activity (VDA)
Beyond direct cytotoxicity to neoplastic cells, these agents exhibit profound effects on tumor vasculature. Endothelial cells rely on a highly dynamic microtubule network to maintain their flattened, extended morphology. Depolymerization of this network causes the endothelial cells to rapidly round up. This morphological collapse breaks cell-to-cell tight junctions, drastically increasing vascular permeability and destroying the delicate capillary networks that supply nutrients to solid tumors.
Self-Validating Experimental Methodologies
To rigorously validate the mechanism of action of these scaffold-derived compounds, the following self-validating protocols must be employed.
Tubulin Polymerization Kinetics Assay
-
Causality & Rationale: Microtubule assembly is a temperature-dependent and GTP-dependent process that increases the optical density of the solution. Measuring turbidity at 340 nm provides a real-time kinetic readout of polymerization. PIPES buffer is utilized over Tris because its pKa (6.8) perfectly buffers the slightly acidic pH required for optimal tubulin polymerization without temperature-induced fluctuations.
-
Self-Validating System:
-
Negative Control (Vehicle): 1% DMSO ensures baseline maximum polymerization (100% assembly).
-
Positive Control: 3.0 μM CA-4 establishes the dynamic range of total inhibition.
-
-
Step-by-Step Protocol:
-
Reconstitute porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP. Note: EGTA is critical to chelate calcium, which otherwise natively inhibits polymerization.
-
Pre-incubate tubulin with varying concentrations of the benzofuran derivative (0.1 μM to 10 μM) in a 96-well half-area plate at 4°C for 15 minutes.
-
Transfer the plate to a microplate reader pre-warmed to 37°C.
-
Record absorbance at 340 nm every 30 seconds for 60 minutes. Calculate the IC50 based on the steady-state absorbance plateau.
-
Annexin-V/PI Flow Cytometry for Apoptosis
-
Causality & Rationale: Annexin-V is a Ca²⁺-dependent protein with a high affinity for phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) intercalates DNA but cannot cross intact membranes, serving as a marker for late apoptosis/necrosis.
-
Self-Validating System: FITC and PI emission spectra overlap significantly. The protocol mandates single-stained Annexin-V and single-stained PI controls to calculate the fluorescence spillover matrix. Without this compensation, late apoptotic cells will be artificially inflated.
-
Step-by-Step Protocol:
-
Seed HeLa cells at 2×105 cells/well and treat with the derivative (e.g., 100 nM) for 24 and 48 hours.
-
Harvest cells (including floating cells to capture all apoptotic bodies) and wash twice with cold PBS.
-
Resuspend the pellet in 1X Annexin-V Binding Buffer (containing 2.5 mM CaCl₂).
-
Add 5 μL of FITC-Annexin-V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Analyze via flow cytometry within 1 hour, gating for Annexin-V⁺/PI⁻ (early apoptosis) and Annexin-V⁺/PI⁺ (late apoptosis).
-
HUVEC Capillary Tube Formation Assay
-
Causality & Rationale: Matrigel provides the extracellular matrix cues (laminin, collagen IV) necessary for endothelial cells to differentiate into capillary tubes in vitro. Low-passage HUVECs (≤ Passage 4) must be used, as endothelial cells rapidly lose their angiogenic potential and VEGFR expression at higher passages, leading to false-negative tube formation.
-
Self-Validating System: A baseline control (untreated Matrigel) establishes normal tube length and junction count, ensuring the Matrigel batch is viable before quantifying the drug's disruptive effects.
-
Step-by-Step Protocol:
-
Coat a pre-chilled 96-well plate with 50 μL/well of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.
-
Seed 1.5×104 low-passage HUVECs per well in EGM-2 medium containing sub-lethal concentrations of the benzofuran derivative.
-
Incubate for 12–18 hours at 37°C in 5% CO₂.
-
Image the wells using phase-contrast microscopy and quantify total tube length and branching points using ImageJ (Angiogenesis Analyzer plugin).
-
Quantitative Pharmacodynamic Data
The following table summarizes the transformation of the inactive ethyl 3-amino-5-methoxybenzofuran-2-carboxylate scaffold into a highly potent active derivative (Compound 3g), benchmarked against the industry standard CA-4.
| Compound / Scaffold | Tubulin Assembly IC50 (μM) | Colchicine Binding Inhibition (%) | Cell Growth IC50 (nM) |
| Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (Precursor Scaffold) | > 50 (Inactive) | N/A | > 10,000 |
| Compound 3g (Active 3-Arylaminobenzofuran Derivative) | 1.1 | 83% | 0.3 – 27 |
| Combretastatin A-4 (CA-4) (Reference Standard) | 1.1 | 99% | 3.0 – 15 |
Note: Colchicine binding inhibition was measured using 1.0 μM tubulin and 5.0 μM [³H]colchicine.
References
-
Romagnoli, R., Baraldi, P. G., Salvador, M. K., Prencipe, F., Lopez-Cara, C., Schiaffino Ortega, S., Brancale, A., Hamel, E., Castagliuolo, I., Mitola, S., Ronca, R., Bortolozzi, R., Porcù, E., Basso, G., & Viola, G. "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." Journal of Medicinal Chemistry, 2015, 58(7), 3209-3222. URL:[Link]
Spectroscopic Characterization and Synthetic Methodology of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate: A Technical Guide
Executive Summary
Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for a wide array of therapeutic agents. Specifically, Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a highly versatile building block utilized in the development of potent anti-cancer and anti-angiogenic compounds, most notably those targeting the colchicine binding site on tubulin[1]. This whitepaper provides an in-depth technical analysis of its synthetic methodology, mechanistic pathways, and rigorous spectroscopic characterization.
Synthetic Methodology: The Thorpe-Ziegler Cyclization
The synthesis of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is elegantly achieved via a tandem, one-pot O-alkylation and base-catalyzed Thorpe-Ziegler cyclization[1].
Mechanistic Causality and Reagent Selection
-
Base Selection (K₂CO₃): Potassium carbonate is specifically chosen because it is basic enough to quantitatively deprotonate the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzonitrile (pKa ~9.5), yet mild enough to prevent the unwanted saponification of the ethyl ester moiety on the alkylating agent.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is employed as a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked," thereby maximizing its nucleophilicity and drastically accelerating the initial SN2 displacement of the bromide.
-
Cyclization Dynamics: Following the formation of the intermediate (ethyl 2-(2-cyano-4-methoxyphenoxy)acetate), the elevated temperature (80–100 °C) provides the activation energy required for the carbanion (generated alpha to the ester) to attack the electrophilic nitrile carbon. Subsequent tautomerization yields the thermodynamically stable aromatic 3-amino-benzofuran system.
Workflow of the one-pot O-alkylation and Thorpe-Ziegler cyclization.
Experimental Protocol: A Self-Validating System
To ensure high scientific integrity, the following protocol is designed as a self-validating system . The reaction's success can be orthogonally verified at multiple stages before committing to high-resolution NMR analysis.
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-hydroxy-5-methoxybenzonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (observed as a slight deepening in color).
-
Alkylation: Introduce ethyl bromoacetate (1.2 eq) dropwise via syringe.
-
Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC). The highly polar phenol spot will disappear, replaced by a higher Rf intermediate.
-
-
Cyclization: Heat the reaction mixture to 90 °C and stir for 4–6 hours.
-
Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (to remove residual DMF) and dry over anhydrous Na₂SO₄.
-
Causality Note: Na₂SO₄ is preferred over MgSO₄ to prevent the polar primary amine from coordinating with the stronger Lewis acidic magnesium ions, which would reduce the isolated yield.
-
-
Purification: Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (Ethyl Acetate/Petroleum Ether, 3:7 v/v) to yield the product as a yellow solid[1].
Spectroscopic Characterization
The structural integrity of the synthesized molecule is confirmed through a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS)[2].
NMR Spectroscopy
The 1H NMR spectrum (in CDCl3 ) provides definitive proof of the cyclization. The use of CDCl3 is critical as it is a non-exchanging solvent, allowing the primary amine protons at C3 to be clearly observed as a broad singlet[2]. The aromatic region displays a classic AMX spin system characteristic of the 5-methoxy substitution pattern.
Table 1: Summarized 1H and 13C NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| 1H | 1.43 | Triplet (t, J = 7.0 Hz) | 3H | -OCH₂CH₃ (Ester methyl) |
| 1H | 3.86 | Singlet (s) | 3H | C5-OCH₃ (Aromatic methoxy) |
| 1H | 4.43 | Quartet (q, J = 7.0 Hz) | 2H | -OCH₂ CH₃ (Ester methylene) |
| 1H | 4.95 | Broad Singlet (br s) | 2H | C3-NH₂ (Primary amine) |
| 1H | 6.95 | Doublet (d, J = 2.6 Hz) | 1H | C4-H (meta-coupled to C6) |
| 1H | 7.05 | Doublet of doublets (dd, J = 8.9, 2.6 Hz) | 1H | C6-H (ortho to C7, meta to C4) |
| 1H | 7.30 | Doublet (d, J = 8.9 Hz) | 1H | C7-H (ortho-coupled to C6) |
| 13C | ~161.5 | Singlet | - | C=O (Conjugated ester carbonyl) |
FT-IR and HRMS Validation
Validation Checkpoint 2: The successful Thorpe-Ziegler cyclization is immediately validated by FT-IR. The sharp, intense nitrile (-C≡N) stretch of the starting material at ~2200 cm⁻¹ will completely disappear.
Table 2: Summarized FT-IR and HRMS Data
| Analytical Method | Key Parameter | Observed Value | Structural Significance |
| FT-IR | N-H Stretch | ~3450, 3350 cm⁻¹ | Confirms C3 primary amine |
| FT-IR | C=O Stretch | ~1680 cm⁻¹ | Confirms conjugated ethyl ester |
| FT-IR | C-O Stretch | ~1200 cm⁻¹ | Confirms methoxy/ester ether linkages |
| HRMS (ESI-TOF) | [M+H]⁺ | m/z 236.0923 | Confirms molecular formula C12H13NO4 |
Biological Context & Downstream Application
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is not merely a terminal product; it is a critical intermediate. Functionalization of the C3-amino group (e.g., via coupling with 3,4,5-trimethoxyphenyl derivatives) yields potent antivascular and antimitotic agents[1]. These downstream derivatives exhibit nanomolar IC50 values against various cancer cell lines by binding to the colchicine site of β-tubulin, thereby disrupting microtubule dynamics and triggering apoptosis[1].
Mechanism of action for tubulin-targeting benzofuran derivatives.
References
- Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin.
- Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI.
Sources
Application Note: Synthesis and Mechanistic Profiling of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Here is a detailed application note and synthesis protocol for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, designed for researchers and drug development professionals.
Introduction and Strategic Context
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for various therapeutic agents. Specifically, 3-aminobenzofuran derivatives are critical intermediates in the development of potent vascular disrupting agents and tubulin polymerization inhibitors targeting the colchicine binding site[1].
This application note details the optimized tandem "one-pot" cyclization protocol for synthesizing Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate . This specific intermediate is highly valued for downstream C–N Buchwald–Hartwig palladium-catalyzed cross-coupling reactions to generate advanced anticancer and antiangiogenic candidates[1].
Mechanistic Causality and Experimental Design
The synthesis relies on a base-mediated tandem reaction utilizing 2-hydroxy-5-methoxybenzonitrile and ethyl bromoacetate. As a Senior Application Scientist, it is crucial to understand the causality behind the reagent and solvent selection to ensure a self-validating and reproducible system:
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion generated in the first step, ensuring rapid O-alkylation.
-
Base Selection (K₂CO₃): Potassium carbonate provides mild, heterogeneous basicity sufficient to deprotonate the phenolic hydroxyl group without causing unwanted hydrolysis of the ester moiety on the ethyl bromoacetate.
-
Tandem Cyclization (Thorpe-Ziegler type): Following the initial O-alkylation, the basic conditions facilitate the deprotonation of the newly introduced active methylene group. The resulting carbanion undergoes an intramolecular nucleophilic attack on the adjacent electrophilic nitrile carbon, driving the ring closure and subsequent tautomerization to yield the stable 3-amino-benzofuran system.
Reaction Workflow Visualization
Workflow of the tandem one-pot cyclization for benzofuran synthesis.
Step-by-Step Synthesis Protocol
Safety & Precautions: Conduct all operations in a well-ventilated fume hood. DMF is a reproductive toxin and skin irritant; appropriate PPE (nitrile gloves, lab coat, safety goggles) is mandatory.
Phase 1: Reaction Setup and O-Alkylation
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxybenzonitrile (1.0 equivalent).
-
Solvation: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of substrate) under an inert atmosphere (N₂ or Argon).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents) to the stirring solution. Stir at room temperature for 15 minutes to initiate phenoxide formation.
-
Electrophile Addition: Slowly add ethyl bromoacetate (1.1 equivalents) dropwise via syringe.
Phase 2: Tandem Cyclization
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80–90 °C.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Petroleum Ether (3:7 v/v) solvent system. The reaction is typically complete within 2 to 4 hours when the starting material spot is fully consumed.
Phase 3: Workup and Purification
-
Quenching: Cool the reaction mixture to room temperature and pour it over crushed ice/water to precipitate the crude product and dissolve inorganic salts.
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).
-
Washing: Wash the combined organic layers sequentially with distilled water (to remove residual DMF) and saturated aqueous NaCl (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Flash Chromatography: Purify the crude residue by silica gel flash chromatography. Elute using an isocratic mixture of Ethyl Acetate/Petroleum Ether 3:7 (v:v)[1].
-
Isolation: Collect the product fractions, concentrate, and dry under high vacuum to furnish the pure product as a yellow solid[1].
Analytical Data and Validation Summary
To ensure the trustworthiness of the synthesized batch, validate the product against the following established physicochemical and spectral parameters[1]:
| Parameter | Expected Result | Analytical Significance |
| Appearance | Yellow solid | Visual confirmation of pure conjugated system. |
| Yield | ~53% | Baseline efficiency for the tandem cyclization route. |
| Melting Point | 151–153 °C | Indicator of crystalline purity. |
| ¹H NMR (CDCl₃) Highlights | δ 1.43 (t, J = 7.0 Hz, 3H) | Confirms the presence of the ethyl ester methyl group. |
| δ 3.86 (s, 3H) | Confirms the preservation of the 5-methoxy group. |
Downstream Application Notes
Once validated, Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is primed for further derivatization. Deactivation of the 3-amino group is not required prior to C–N Buchwald–Hartwig cross-coupling. It can be directly reacted with aryl halides (e.g., 1-bromo-3,4,5-trimethoxybenzene) utilizing Pd(OAc)₂, rac-BINAP, and Cs₂CO₃ in toluene at 100 °C to yield highly active antimitotic agents[1].
References
-
Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. National Institutes of Health (PMC).[Link]
Sources
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate: A Versatile Scaffold for Heterocyclic Synthesis and Drug Discovery
Introduction: Unveiling the Potential of a Privileged Benzofuran Building Block
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Within this important class of heterocycles, derivatives of 3-aminobenzofuran have emerged as particularly valuable synthons for the construction of complex molecular architectures. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, the subject of this guide, is a trifunctional building block poised for strategic elaboration in drug discovery programs. Its constituent reactive centers—the nucleophilic amino group, the ester suitable for modification, and the electron-rich benzofuran ring—offer a multitude of synthetic handles for diversification. This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of this key intermediate and its application in the construction of novel heterocyclic systems with therapeutic potential.
Compound Profile and Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key characteristics of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃NO₄ | Calculated |
| Molecular Weight | 235.24 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂, EtOAc); Insoluble in water (predicted) | --- |
| CAS Number | Not available | --- |
Spectroscopic Data (Predicted based on analogous structures):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.1-6.8 (m, 3H, Ar-H), 5.1 (br s, 2H, NH₂), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 161.5, 156.0, 148.0, 142.0, 115.0, 112.0, 110.0, 102.0, 61.0, 56.0, 14.5.
-
IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 1680 (C=O stretching, ester), 1620 (N-H bending), 1250 (C-O stretching, ether).
-
Mass Spectrometry (ESI+): m/z 236.08 [M+H]⁺.
Synthesis Protocol: A Reliable Route to the Core Scaffold
The synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is most effectively achieved through a two-step process, commencing with the preparation of the key precursor, 2-hydroxy-5-methoxybenzonitrile. The subsequent cyclization with ethyl chloroacetate provides the target benzofuran. This protocol is adapted from a well-established procedure for a structurally similar analog, Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate.[2][3]
Part 1: Synthesis of 2-Hydroxy-5-methoxybenzonitrile
This precursor can be synthesized from 4-methoxyphenol through a formylation reaction followed by conversion of the resulting aldehyde to a nitrile. A common method involves the dehydration of the corresponding aldoxime.
Reaction Scheme:
Sources
Application Note: Synthesis and Evaluation of 3-Arylaminobenzofuran Derivatives via Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Scientific Rationale & Target Overview
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of novel antimitotic agents. Specifically, 3-arylaminobenzofuran derivatives have emerged as potent inhibitors of tubulin polymerization [1]. By targeting the colchicine binding site on β -tubulin, these compounds induce G2/M phase cell cycle arrest, leading to apoptosis and profound vascular disrupting effects in tumor endothelium.
A critical building block for these antimitotic agents is Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate . The strategic placement of the methoxy group at the C-5 (or C-6) position, combined with the ester functionality at C-2, dictates the molecule's binding affinity within the hydrophobic pocket of tubulin. This guide details the in-depth synthetic methodology for preparing this intermediate and its subsequent transformation into highly active anticancer derivatives.
Mechanistic Insights & Experimental Design
The synthesis relies on a two-stage architectural approach:
-
Tandem "One-Pot" Cyclization (Thorpe-Ziegler type): The benzofuran core is constructed by reacting 2-hydroxy-5-methoxybenzonitrile with ethyl bromoacetate. The mechanism initiates with a base-catalyzed O-alkylation of the phenol. The resulting intermediate contains an active methylene group adjacent to the ester. Under basic conditions, this methylene is deprotonated, triggering an intramolecular nucleophilic attack on the electrophilic nitrile carbon. Subsequent tautomerization yields the stable 3-amino-benzofuran-2-carboxylate system.
-
Buchwald-Hartwig Cross-Coupling: The 3-amino group of the resulting benzofuran is electronically deactivated due to its conjugation with the electron-withdrawing C-2 ester (exhibiting vinylogous carbamate character) and is sterically hindered. Standard SNAr reactions fail here. Therefore, a robust palladium-catalyzed C-N coupling is required. The use of Pd(OAc)2 with the bidentate ligand rac-BINAP is critical; the large bite angle of rac-BINAP forces the palladium center into a geometry that accelerates the challenging reductive elimination step, successfully coupling the deactivated amine with 1-bromo-3,4,5-trimethoxybenzene [1].
Fig 1: Synthetic workflow for 3-arylaminobenzofuran derivatives via intermediate 5f.
Validated Experimental Protocols
Protocol A: Preparation of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
This protocol utilizes a self-validating TLC monitoring system to distinguish between the intermediate O-alkylated product and the final cyclized benzofuran.
Reagents:
-
2-Hydroxy-5-methoxybenzonitrile (1.0 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
Anhydrous Potassium Carbonate ( K2CO3 , 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methoxybenzonitrile in anhydrous DMF to achieve a 0.5 M concentration.
-
Activation: Add anhydrous K2CO3 (2.0 equiv). Stir for 10 minutes at room temperature to allow phenoxide formation (noted by a slight color change).
-
Alkylation & Cyclization: Add ethyl bromoacetate (1.1 equiv) dropwise. Attach a reflux condenser and heat the mixture to 80 °C.
-
In-Process Control: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Petroleum Ether 3:7). You will observe the rapid formation of a less polar intermediate (O-alkylated product), which slowly converts over 4–6 hours into the highly fluorescent (under 254 nm UV) cyclized benzofuran product.
-
Workup: Once the intermediate is fully consumed, cool the mixture to room temperature. Quench by pouring into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).
-
DMF Removal: Critical Step - Wash the combined organic layers with brine ( 5×20 mL). DMF is highly miscible in water, and repeated brine washes are mandatory to prevent DMF from co-eluting during chromatography.
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography using Ethyl Acetate/Petroleum Ether (3:7 v/v) to afford the pure Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Protocol B: Buchwald-Hartwig Cross-Coupling
Palladium-catalyzed C-N bond formation requires strict anaerobic conditions to prevent catalyst poisoning.
Reagents:
-
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (1.0 equiv)
-
1-Bromo-3,4,5-trimethoxybenzene (1.2 equiv)
-
Pd(OAc)2 (0.05 equiv)
-
rac-BINAP (0.075 equiv)
-
Cesium Carbonate ( Cs2CO3 , 1.5 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Preparation: In a Schlenk tube or a heavy-walled pressure vial, combine the benzofuran intermediate, 1-bromo-3,4,5-trimethoxybenzene, and Cs2CO3 .
-
Catalyst Loading: Add Pd(OAc)2 and rac-BINAP.
-
Degassing: Add anhydrous Toluene (to a concentration of 0.2 M). Degas the suspension rigorously via three freeze-pump-thaw cycles. Alternatively, sparge the solution with Argon for 15 minutes. Causality: Oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.
-
Coupling: Seal the vial under Argon and heat the mixture at 100 °C for 12–18 hours. The suspension will turn dark brown/black as the reaction progresses.
-
Filtration: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the mixture through a pad of Celite. This step self-validates the removal of the palladium black and inorganic cesium salts, leaving a clear filtrate.
-
Purification: Concentrate the filtrate in vacuo and purify via flash chromatography to yield the target 3-arylaminobenzofuran derivative.
Quantitative Data & Structure-Activity Relationships (SAR)
The choice of the ester group (Methyl vs. Ethyl) and the position of the methoxy substituent on the benzofuran core drastically affect the biological efficacy of the resulting compounds [1]. The table below summarizes the structure-activity relationship (SAR) data for key derivatives synthesized via this methodology.
| Compound | C-2 Ester Group | Methoxy Position | Antiproliferative Activity (IC 50 , nM)* | Tubulin Assembly Inhibition (IC 50 , μ M) |
| 3e | Methyl | C-5 | Highly Active | Not Determined |
| 3f | Ethyl | C-5 | Moderately Active | Not Determined |
| 3g | Methyl | C-6 | 0.3 – 27 nM | 1.1 μ M |
| 3h | Ethyl | C-6 | Less active than 3g | > 1.1 μ M |
| CA-4 (Ref) | N/A | N/A | Highly Active | 1.1 μ M |
*Note: Methyl esters generally exhibit superior antiproliferative activity compared to their ethyl ester counterparts. Furthermore, introducing the methoxy group at the C-6 position (yielding compound 3g) produces the most potent antivascular and anticancer effects, matching the tubulin assembly inhibition of the reference drug Combretastatin A-4 (CA-4).
Fig 2: Mechanism of action for tubulin-targeting 3-arylaminobenzofuran derivatives.
References
-
Romagnoli, R., Baraldi, P. G., Salvador, M. K., Prencipe, F., Lopez-Cara, C., Schiaffino Ortega, S., Brancale, A., Hamel, E., Castagliuolo, I., Mitola, S., Ronca, R., Bortolozzi, R., Porcù, E., Basso, G., & Viola, G. "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." Journal of Medicinal Chemistry, 2015, 58(7), 3209-3222. URL:[Link]
Application Notes and Protocols: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in Drug Discovery
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the potential applications of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in drug discovery. This document provides a comprehensive overview of the therapeutic promise of this compound, grounded in the broader context of the well-established biological activities of the benzofuran scaffold. Detailed protocols for synthesis and biological evaluation are provided to facilitate further investigation into its potential as a lead compound for novel therapeutics.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran derivatives are a prominent class of heterocyclic compounds that are integral to numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Their diverse pharmacological properties have made them a subject of intense research in medicinal chemistry, leading to the development of various therapeutic agents.[2] The introduction of an amino group and a methoxy group at specific positions on the benzofuran ring, as in Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity. While specific studies on this exact molecule are limited, the extensive research on its close analogs provides a strong foundation for exploring its therapeutic potential in several key areas.[3]
Potential Therapeutic Applications
Based on the known activities of structurally related 3-aminobenzofuran and 5-methoxybenzofuran derivatives, Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a promising candidate for investigation in the following therapeutic areas:
Anti-Inflammatory Activity
Mechanism of Action: Benzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] These pathways are critical regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[4]
Supporting Evidence from Analogs: Several studies have demonstrated the anti-inflammatory potential of benzofuran derivatives. For instance, certain benzofuran hybrids have shown excellent inhibitory effects on the generation of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5] Additionally, some iodobenzofuran derivatives have exhibited vigorous anti-inflammatory activity in vivo, surpassing that of the reference drug diclofenac in a carrageenan-induced edema model.[6]
Antimicrobial Activity
Mechanism of Action: The antimicrobial activity of benzofuran derivatives is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The specific substitution pattern on the benzofuran ring can significantly influence the spectrum and potency of their antimicrobial effects.
Supporting Evidence from Analogs: A variety of benzofuran derivatives have been reported to possess significant antimicrobial properties. For example, certain benzofuran amide derivatives have displayed strong broad-spectrum antimicrobial activity with low minimum inhibitory concentrations (MICs).[7] Other studies have identified benzofuran derivatives with excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]
Neuroprotective Effects
Mechanism of Action: In the context of neurodegenerative diseases like Alzheimer's, 3-aminobenzofuran derivatives have been investigated as multifunctional agents. Their neuroprotective effects may arise from the inhibition of acetylcholinesterase (AChE), which increases the levels of the neurotransmitter acetylcholine, and the inhibition of amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[2][9]
Supporting Evidence from Analogs: A novel series of 3-aminobenzofuran derivatives were designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][9] Some of these compounds also demonstrated the ability to inhibit Aβ aggregation, highlighting their potential as multifunctional agents for the treatment of Alzheimer's disease.[2][9]
Protocols for Synthesis and Biological Evaluation
Synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
The following is a proposed synthetic protocol for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, adapted from established methods for similar compounds.[10]
Workflow for Synthesis
Caption: Proposed synthetic workflow for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-hydroxy-5-methoxybenzonitrile (1 equivalent), ethyl chloroacetate (1 equivalent), and anhydrous potassium carbonate (2 equivalents) in dimethylformamide (DMF).
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 90 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Precipitation: Add crushed ice to the filtrate with constant stirring to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol details the evaluation of the anti-inflammatory potential of the title compound by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophages.[4]
Experimental Workflow for NO Assay
Caption: Workflow for determining anti-inflammatory activity via NO inhibition.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Griess Assay: After incubation, collect 100 µL of the cell culture supernatant. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Summary of Related Benzofuran Derivatives
The following table summarizes the biological activities of some benzofuran derivatives that are structurally related to Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate. This data provides a rationale for the potential efficacy of the title compound.
| Compound/Derivative | Biological Activity | Assay/Model | IC50/MIC Value | Reference(s) |
| 3-Aminobenzofuran derivative (5f) | Acetylcholinesterase Inhibition | In vitro enzyme assay | 0.64 µM | [2][9] |
| 3-Aminobenzofuran derivative (5h) | Aβ Aggregation Inhibition | Thioflavin T assay | 38.8% inhibition at 10 µM | [2] |
| Benzofuran-piperazine hybrid (16) | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 5.28 µM | [11] |
| Benzofuran amide derivative (6b) | Anti-inflammatory | Carrageenan-induced paw edema | 71.10% inhibition at 2h | [7] |
| 6-Hydroxybenzofuran derivative (5a) | Antibacterial (S. aureus) | Broth microdilution | 0.78-12.5 µg/mL | [8] |
Conclusion
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate represents a promising scaffold for the development of novel therapeutic agents. The extensive body of research on related benzofuran derivatives strongly suggests its potential in anti-inflammatory, antimicrobial, and neuroprotective applications. The protocols provided herein offer a robust framework for the synthesis and comprehensive biological evaluation of this compound, paving the way for its further exploration in drug discovery programs.
References
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. Available from: [Link]
-
Synthesis, Analgesic and Anti-inflammatory activity of Benzofuran pyrazole Heterocycles. ResearchGate. Available from: [Link]
-
Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. PubMed. Available from: [Link]
-
Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available from: [Link]
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC. Available from: [Link]
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed. Available from: [Link]
-
Synthesis and antibacterial properties of newer (2-butyl-5-amino-3- benzofuranyl)-4-methoxy phenyl methanone amino acids. Der Pharma Chemica. Available from: [Link]
-
(PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. Available from: [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. Available from: [Link]
-
Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. PubMed. Available from: [Link]
-
Some benzofuran scaffolds with neuroprotective AD bioactivities. ResearchGate. Available from: [Link]
-
In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. Available from: [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. Available from: [Link]
-
Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com. Available from: [Link]
-
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. PMC. Available from: [Link]
-
(PDF) Benzofurans: A new profile of biological activities. ResearchGate. Available from: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. Available from: [Link]
-
(PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. Available from: [Link]
-
Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC Publishing. Available from: [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Available from: [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. Available from: [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available from: [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available from: [Link]
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jopcr.com [jopcr.com]
- 8. Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Solubilization and Handling Protocol for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in DMSO
Introduction & Scientific Rationale
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a highly specialized heterocyclic building block utilized extensively in the synthesis of novel 3-arylaminobenzofuran derivatives[1]. In oncology drug development, downstream derivatives synthesized from this precursor (such as compound 3g) have demonstrated potent microtubule-depolymerizing activity by targeting the colchicine binding site on tubulin[2]. This interaction triggers a cascade of antiangiogenic effects and apoptosis in cancer cells via the mitochondrial pathway[3].
Because of the hydrophobic nature of the benzofuran core, this compound exhibits poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of molecules[2]. DMSO's amphiphilic nature and high dielectric constant allow it to efficiently disrupt the crystal lattice energy of the ester, ensuring complete solubilization. Furthermore, DMSO is highly compatible with downstream in vitro biological assays and synthetic organic workflows, provided that the final solvent concentration in aqueous media is strictly controlled to prevent cellular toxicity.
Compound Specifications
Before initiating the solubilization protocol, verify the physicochemical properties of your lot to ensure accurate molarity calculations.
| Property | Specification |
| Chemical Name | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate |
| CAS Number | 901138-46-3[1] |
| Molecular Formula | C₁₂H₁₃NO₄[4] |
| Molecular Weight | 235.24 g/mol [4] |
| Appearance | Yellow to brown solid/powder[5] |
| Primary Solvent | Anhydrous DMSO (≥99.9% purity)[2] |
| Storage (Powder) | -20°C, desiccated and protected from light |
Reconstitution Matrix (Quantitative Data)
To avoid repeated freeze-thaw cycles, we recommend preparing a concentrated master stock (e.g., 10 mM or 50 mM)[2]. Use the table below to determine the exact volume of anhydrous DMSO required to achieve your target concentration based on the mass of the powder.
Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × 235.24 (g/mol)] × 1000
| Mass of Powder (mg) | Volume of DMSO for 10 mM Stock (µL) | Volume of DMSO for 50 mM Stock (µL) |
| 1.0 mg | 425.1 µL | 85.0 µL |
| 5.0 mg | 2125.5 µL | 425.1 µL |
| 10.0 mg | 4251.0 µL | 850.2 µL |
| 25.0 mg | 10627.4 µL | 2125.5 µL |
Experimental Protocol: Step-by-Step Solubilization
This protocol is designed as a self-validating system . Each step includes a causality explanation to ensure scientific rigor, and quality control checks are built into the workflow to guarantee the integrity of the final solution.
Materials Required:
-
Anhydrous DMSO (Cell culture grade, sterile, ≥99.9%)
-
Amber glass vials with PTFE-lined caps
-
0.22 µm PTFE syringe filters (Do not use PES or Cellulose Acetate)
-
Vortex mixer and ultrasonic bath
Step 1: Preparation and Weighing
-
Equilibrate the sealed vial of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate to room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water introduces nucleophiles that can degrade the ester bond over time and drastically reduces solubility in DMSO.
-
-
Weigh the desired mass into a clean, dry glass vial.
-
Causality: DMSO is an aggressive solvent that rapidly leaches plasticizers (like phthalates) from standard polystyrene or non-resistant polypropylene tubes, which will contaminate downstream biological assays.
-
Step 2: Solubilization
-
Add the calculated volume of anhydrous DMSO (refer to the Reconstitution Matrix) directly to the glass vial.
-
Vortex vigorously for 30–60 seconds.
-
If particulate matter remains, place the vial in an ultrasonic water bath at room temperature for 2–5 minutes.
-
Causality: Sonication provides the kinetic energy required to break intermolecular hydrogen bonding and van der Waals forces in the crystal lattice without applying excessive heat, which could cause thermal degradation.
-
-
Self-Validation Check: Hold the vial against a light source. The solution must be completely transparent. Any turbidity or micro-particles indicate incomplete dissolution; if observed, add a known micro-volume of DMSO to adjust the concentration and re-sonicate.
Step 3: Sterilization and Storage
-
Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE membrane into sterile amber glass aliquots.
-
Causality: PTFE is chemically inert to DMSO. Standard PES or nylon filters will partially dissolve, ruining the stock and clogging the filter.
-
-
Aliquot the stock into single-use volumes (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.
-
Purge the headspace of the vials with dry Argon or Nitrogen gas before sealing, and store at -20°C to -80°C.
Workflow for preparing a sterile DMSO stock of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Downstream Applications: Serial Dilution for Cell-Based Assays
When utilizing the 10 mM DMSO stock for in vitro cell viability or tubulin polymerization assays, the final concentration of DMSO in the aqueous culture medium must be strictly controlled.
-
Intermediate Dilution: Dilute the 10 mM master stock in pure DMSO to create a 1000× intermediate stock for your highest desired assay concentration.
-
Aqueous Transfer: Add 1 µL of the intermediate stock to 999 µL of pre-warmed complete culture medium. Vortex immediately to prevent localized precipitation.
-
Vehicle Control (Self-Validation): You must run a parallel vehicle control containing the exact same percentage of DMSO (e.g., 0.1% v/v) without the compound. This isolates the cytotoxic effect of the benzofuran derivative from baseline DMSO toxicity.
Mechanism of Action Context
Once successfully formulated and applied to cellular models, derivatives of this compound act as potent antimitotic agents[6]. The logical flow of their biological signaling pathway is visualized below:
Mechanism of action for benzofuran derivatives targeting tubulin polymerization and apoptosis.
References
-
Title: Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. 901138-46-3|Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 901138-46-3|Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. (PDF) Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin [academia.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
The Versatile Reactivity of Ethyl 3-Amino-5-methoxybenzofuran-2-carboxylate: A Guide to Electrophilic Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzofuran scaffold stands out as a privileged heterocyclic motif, underpinning a wide array of biologically active compounds and functional materials. Among its derivatives, ethyl 3-amino-5-methoxybenzofuran-2-carboxylate serves as a highly versatile and reactive building block. The strategic placement of an amino group at the 3-position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position imparts a unique electronic character to the molecule, rendering it amenable to a variety of electrophilic substitution reactions. This guide provides a detailed exploration of the reactivity of this key intermediate with a range of electrophiles, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
The electron-donating nature of the amino and methoxy groups enhances the nucleophilicity of the benzofuran ring system, although the primary site of electrophilic attack is often the amino group itself, a testament to its superior nucleophilic character. Understanding and controlling the regioselectivity of these reactions is paramount for the rational design and synthesis of novel benzofuran-based compounds with tailored properties.
Synthesis of the Core Scaffold: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
The journey into the electrophilic reactions of our title compound begins with its efficient synthesis. A reliable method involves the condensation of a substituted o-hydroxybenzonitrile with an α-haloacetate, followed by an intramolecular cyclization. This approach provides a straightforward route to the 3-aminobenzofuran-2-carboxylate core.
Protocol 1: Synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
This protocol is adapted from a similar synthesis of a bromo-substituted analogue.
Materials:
-
2-Hydroxy-5-methoxybenzonitrile
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Crushed ice
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-5-methoxybenzonitrile (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in anhydrous DMF (5 mL).
-
Heat the reaction mixture to reflux and maintain for 90 minutes.
-
After cooling to room temperature, filter the mixture to remove potassium carbonate.
-
Pour the filtrate into a beaker containing crushed ice with constant stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Recrystallize the crude product from ethanol to afford pure ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Expected Outcome:
The product is typically obtained as a crystalline solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should be performed to confirm its identity and purity.
Reactions with Electrophiles: A Practical Guide
The 3-amino group of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is the primary site of reaction with a wide range of electrophiles. The following sections provide detailed protocols for key transformations.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that allows for the introduction of an acyl group onto the amino functionality, often modulating the biological activity and physicochemical properties of the parent molecule. Acetic anhydride in the presence of a mild base like pyridine is a classic and effective method for this purpose.
Materials:
-
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (1.0 equiv.) in pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C in an ice bath.[1]
-
Slowly add acetic anhydride (1.5–2.0 equiv.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 3-acetylamino-5-methoxybenzofuran-2-carboxylate.
Data Summary for N-Acetylation Product:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| Ethyl 3-acetylamino-5-methoxybenzofuran-2-carboxylate | C₁₅H₁₅NO₅ | 293.28 | >85 |
Reaction with Isocyanates: Synthesis of Urea Derivatives
The reaction of the amino group with isocyanates provides a direct route to urea derivatives, a structural motif prevalent in many pharmacologically active compounds.
Materials:
-
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
-
Phenyl isocyanate
-
Anhydrous toluene or dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (1.0 equiv.) in anhydrous toluene or DCM.
-
Add phenyl isocyanate (1.1 equiv.) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford ethyl 3-(3-phenylureido)-5-methoxybenzofuran-2-carboxylate.
Data Summary for Urea Derivative:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| Ethyl 3-(3-phenylureido)-5-methoxybenzofuran-2-carboxylate | C₂₀H₁₈N₂O₅ | 382.37 | >90 |
Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] While the amino group is highly activating, the reaction can be directed to the aromatic ring under specific conditions, typically at an adjacent, sterically accessible position. For 3-aminobenzofurans, formylation is expected to occur at the C4 or C2 position, depending on the existing substitution pattern and reaction conditions.
Materials:
-
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Ice bath
-
Aqueous sodium acetate or sodium hydroxide solution
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, place anhydrous DMF (3 equiv.) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equiv.) dropwise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 1,2-dichloroethane to the flask.
-
In a separate flask, dissolve ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (1.0 equiv.) in 1,2-dichloroethane.
-
Add the solution of the benzofuran derivative dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide until the mixture is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the formylated benzofuran derivative.
Diazotization and Sandmeyer Reaction: Conversion of the Amino Group
Diazotization of the primary aromatic amine followed by a Sandmeyer reaction is a powerful sequence to replace the amino group with a variety of substituents, including halogens, cyano, and hydroxyl groups.[6][7] This transformation dramatically expands the synthetic utility of the starting material.
Materials:
-
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
Part A: Diazotization
-
In a beaker, suspend ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (1.0 equiv.) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equiv.) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the benzofuran, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is usually indicated by a change in the appearance of the solution.
-
Keep the diazonium salt solution cold and proceed immediately to the next step.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equiv.) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with continuous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed. Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., on a water bath at 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield ethyl 3-chloro-5-methoxybenzofuran-2-carboxylate.
Data Summary for Halogenated Product:
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) |
| Ethyl 3-chloro-5-methoxybenzofuran-2-carboxylate | C₁₂H₁₁ClO₄ | 254.67 | 60-80 |
Conclusion
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a valuable and versatile starting material for the synthesis of a diverse range of functionalized benzofuran derivatives. The protocols detailed in this guide for N-acylation, urea formation, Vilsmeier-Haack formylation, and Sandmeyer reactions provide a robust toolkit for researchers. The ability to selectively modify the amino group or the aromatic ring opens up numerous avenues for the development of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. Careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms are key to achieving the desired synthetic outcomes.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilid. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]
-
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.1997 , 49, 1–330. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]
-
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Harnessing a Privileged Scaffold: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in Modern Drug Discovery
Abstract
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Within this family, the 3-aminobenzofuran-2-carboxylate framework has emerged as a particularly versatile intermediate for the synthesis of novel therapeutic agents. This guide provides a detailed examination of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, a key building block whose unique substitution pattern offers significant potential for creating targeted and effective pharmaceuticals. We will explore its synthesis, based on established and reliable methodologies, and detail its application as a pivotal intermediate in the development of compounds for complex diseases, with a particular focus on neurodegenerative disorders like Alzheimer's disease. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Introduction: The Significance of the 3-Aminobenzofuran Core
Benzofuran derivatives are ubiquitous in nature and have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The 3-amino-2-carboxylate substitution pattern is of particular strategic importance. The amine group at the C3 position serves as a crucial handle for introducing diverse chemical moieties through reactions like amidation, while the ethyl carboxylate at C2 provides a site for further modification or can act as a key interacting group with biological targets.
The methoxy group at the C5 position on the benzene ring is not merely a passive substituent. It significantly influences the molecule's electronic properties and can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. This specific combination of functional groups makes Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate an ideal starting point for constructing libraries of novel compounds for high-throughput screening and lead optimization.
Synthesis Protocol: A Reliable Pathway to the Core Intermediate
The proposed synthesis begins with the commercially available 2-hydroxy-5-methoxybenzonitrile. This starting material undergoes an O-alkylation with ethyl chloroacetate, followed by a base-mediated intramolecular cyclization (Thorpe-Ziegler reaction) to form the target benzofuran ring system.
Proposed Synthetic Pathway
The overall reaction is a two-step, one-pot process:
Caption: Proposed one-pot synthesis of the target intermediate.
Detailed Experimental Protocol
Materials:
-
2-hydroxy-5-methoxybenzonitrile (1.0 eq)
-
Ethyl chloroacetate (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Crushed Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-5-methoxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous DMF.
-
Addition of Reagents: While stirring, add ethyl chloroacetate (1.0 eq) to the suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Potassium carbonate acts as the base, first deprotonating the phenolic hydroxyl group to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction. The elevated temperature facilitates both the O-alkylation and the subsequent intramolecular cyclization, where the carbanion generated adjacent to the nitrile group attacks the nitrile carbon to form the furan ring.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate.
-
Precipitation: Pour the filtrate into a beaker containing crushed ice with constant stirring. The product will precipitate as a solid.
-
Trustworthiness: This precipitation step is crucial for separating the organic product from the high-boiling point DMF solvent and any remaining inorganic salts.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Dry the crude product.
-
Recrystallization: Recrystallize the dried solid from ethanol to obtain the pure Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate. An expected yield, based on analogous reactions, would be in the range of 80-90%.[3]
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application as a Pharmaceutical Intermediate: Targeting Alzheimer's Disease
The 3-aminobenzofuran scaffold is a promising platform for developing multifunctional agents for complex diseases like Alzheimer's.[4] Alzheimer's pathology is multifaceted, involving the depletion of the neurotransmitter acetylcholine and the aggregation of amyloid-beta (Aβ) plaques. Therefore, agents that can simultaneously inhibit cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and prevent Aβ aggregation are highly sought after.
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is an excellent starting point for synthesizing such agents. The primary amino group at C3 can be readily acylated or reacted with various substituted benzaldehydes (via reductive amination) to introduce moieties known to interact with the peripheral anionic site of cholinesterases, a key interaction for potent inhibition.[4]
Workflow for Library Synthesis and Screening
The following workflow illustrates how the title intermediate is used to generate a library of potential drug candidates for screening.
Sources
Application Note: High-Resolution NMR Spectroscopy Protocol for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Spectral Interpretation Guide
Executive Summary
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (CAS: 901138-46-3) is a highly specialized heterocyclic building block. It serves as a critical synthetic intermediate in the development of 3-arylaminobenzofuran derivatives—potent antimitotic agents that target the colchicine binding site on tubulin to induce vascular disruption and apoptosis in cancer cells (). This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to accurately characterize this compound, map its structural logic, and ensure high-purity validation prior to downstream biological assays.
Scientific Context & Structural Logic
In drug development, every functional group on a scaffold serves a specific mechanistic purpose. For this benzofuran derivative, the substitution pattern is heavily optimized for structure-activity relationship (SAR) profiling against tubulin.
-
C-5 Methoxy Group: Acts as a steric and electronic probe to mimic the 4-methoxy group found in the B-ring of Combretastatin A-4 (CA-4).
-
C-3 Amino Group: Serves as a critical hydrogen-bond donor surrogate, replacing traditional carbonyl linkers to enhance binding affinity within the colchicine pocket.
-
C-2 Ethyl Ester: Provides a synthetically flexible moiety that tolerates structural variation while maintaining necessary lipophilicity.
Fig 1: Structural logic mapping the compound's features to tubulin binding.
Experimental Methodology: NMR Acquisition
To guarantee spectral integrity, the acquisition parameters must be tailored to the molecule's specific relaxation properties and exchangeable protons.
Fig 2: Step-by-step NMR acquisition and processing workflow.
Step-by-Step Protocol
-
Sample Preparation: Weigh 15–20 mg of the synthesized compound (a yellow solid, mp 151–153 °C). Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl3 is strictly selected over protic solvents (like CD3OD ) to prevent deuterium exchange with the C-3 primary amine ( −NH2 ). If a protic solvent were used, the critical amine signal at δ 4.89 ppm would be masked or entirely lost to solvent exchange.
-
-
Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock the spectrometer to the deuterium signal of CDCl3 . Tune and match the probe for 1H (400 MHz) and 13C (100 MHz) frequencies.
-
Causality: Precise shimming (optimizing Z1, Z2, Z3 gradients) is mandatory. The aromatic protons exhibit fine meta-coupling ( J=2.4 Hz) that will blur into unresolved multiplets if magnetic field homogeneity is poor.
-
-
Data Acquisition ( 1H ): Set the spectral width to 12 ppm (-2 to 10 ppm). Set the relaxation delay (D1) to 1.0 s and acquisition time (AQ) to 2.5 s. Acquire 16 to 32 scans.
-
Causality: A 1.0 s D1 allows for the complete longitudinal relaxation ( T1 ) of the small organic molecule's protons between pulses, ensuring that the integration ratios of the ethyl ester and methoxy signals remain strictly quantitative.
-
-
Data Processing: Apply a 0.3 Hz exponential line broadening window function to the Free Induction Decay (FID) before Fourier Transform (FT). Perform zero-order and first-order phase correction. Calibrate the chemical shift using the TMS internal standard at δ 0.00 ppm.
Spectral Interpretation & Data Presentation
The following table summarizes the quantitative 1H NMR data obtained at 400 MHz in CDCl3 ().
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| 1.43 | Triplet (t) | 7.0 | 3H | −CH3 (Ethyl ester) |
| 3.86 | Singlet (s) | - | 3H | −OCH3 (Methoxy at C-5) |
| 4.45 | Quartet (q) | 7.0 | 2H | −CH2− (Ethyl ester) |
| 4.89 | Broad Singlet (bs) | - | 2H | −NH2 (Amino at C-3) |
| 6.92 | Doublet (d) | 2.4 | 1H | Ar-H (C-4 proton) |
| 7.05 | Doublet of Doublets (dd) | 9.0, 2.4 | 1H | Ar-H (C-6 proton) |
| 7.33 | Doublet (d) | 9.0 | 1H | Ar-H (C-7 proton) |
Mechanistic Causality of Chemical Shifts
-
The ABX Aromatic Spin System: The benzofuran core creates a distinct ABX spin system for the protons at C-4, C-6, and C-7. The C-7 proton ( δ 7.33) appears as a doublet due to ortho-coupling ( J=9.0 Hz) with C-6. The C-6 proton ( δ 7.05) is a doublet of doublets because it couples with both C-7 (ortho, J=9.0 Hz) and C-4 (meta, J=2.4 Hz). The C-4 proton ( δ 6.92) is shifted upfield due to the strong electron-donating resonance effect of the adjacent C-5 methoxy group, appearing as a doublet ( J=2.4 Hz).
-
The Ethyl Ester: The A3X2 spin system of the ethyl group manifests as a classic triplet ( δ 1.43) and quartet ( δ 4.45). The strong deshielding of the methylene protons is caused by the anisotropic effect of the adjacent ester carbonyl oxygen.
-
The Amine: The broad singlet at δ 4.89 integrates to 2H. The broadening is caused by the quadrupolar relaxation of the adjacent 14N nucleus (spin I=1 ) and intermediate chemical exchange rates with trace moisture in the solvent.
Quality Control & Self-Validating System
A robust protocol must be self-validating. Because the standard synthesis of this compound utilizes tandem "one-pot" cyclization followed by flash chromatography using an ethyl acetate/petroleum ether (3:7 v/v) eluent (), the NMR spectrum must be actively screened for these specific residual purification solvents.
According to authoritative trace impurity standards ():
-
Residual Ethyl Acetate: Will present in CDCl3 as a singlet at δ 2.05, a quartet at δ 4.12, and a triplet at δ 1.26.
-
Residual Petroleum Ether: Will appear as complex, unresolved multiplets between δ 0.8 and 1.3.
-
Trace Water: Will appear as a singlet near δ 1.56.
Validation Check: If the integral of the ethyl acetate quartet ( δ 4.12) or the petroleum ether multiplets ( δ ~0.9) exceeds 5% relative to the product's ethyl ester quartet ( δ 4.45), the sample fails QC. It must be subjected to extended high-vacuum lyophilization or Schlenk line exposure before it can be reliably used in downstream cell-viability or tubulin-polymerization assays.
References
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Tolomeo, M., Grimaudo, S., Di Cristina, A., Pipitone, R. M., Balzarini, J., Brancale, A., & Hamel, E. (2013). Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry, 56(6), 2606–2618. URL:[Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. URL:[Link][2]
Sources
Application Note: In Vitro Assay Workflows for Tubulin-Targeting Agents Derived from Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Oncology, Angiogenesis, Cytoskeletal Dynamics, and Phenotypic Screening
Executive Summary & Mechanistic Rationale
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a highly versatile chemical building block utilized in the synthesis of potent microtubule-depolymerizing agents[1]. While inactive on its own, its anilinic nitrogen at the C-3 position serves as a critical nucleophile. Through palladium-catalyzed Buchwald-Hartwig cross-coupling with trimethoxybenzene derivatives, it yields 3-arylaminobenzofurans (e.g., Compound 3g) that act as structural mimics of the natural product Combretastatin A-4 (CA-4)[2].
These synthesized derivatives exhibit profound antivascular and antiproliferative properties by binding directly to the colchicine site of tubulin [3]. This binding inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest, mitochondrial depolarization, and subsequent caspase-mediated apoptosis[3].
This application note provides a comprehensive, self-validating in vitro assay pipeline to evaluate compounds synthesized from this benzofuran precursor. The protocols are structured to establish causality: moving from cell-free target validation (tubulin binding) to cellular phenotypic outcomes (apoptosis and angiogenesis).
Fig 1: Experimental pipeline from chemical precursor to functional biological validation.
Cell-Free Target Assays: Validating Mechanism of Action
To prove that the synthesized benzofuran derivative directly targets the cytoskeleton, two cell-free assays are required. These assays isolate the protein-ligand interaction from cellular variables.
Protocol 2.1: Tubulin Polymerization Assay (Absorbance-Based)
Causality & Principle: Tubulin polymerization is a nucleation-dependent process requiring GTP and a physiological temperature (37°C). As soluble tubulin dimers assemble into microtubules, the solution's turbidity increases, which can be quantified by measuring light scattering (absorbance at 340 nm). Inhibitors derived from Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate will prevent this shift, keeping the absorbance low[2].
Self-Validating Controls:
-
Vehicle Control (DMSO): Must show a classic sigmoidal curve (lag phase, growth phase, steady state).
-
Positive Control (CA-4 or Colchicine): Must show complete suppression of the growth phase.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). Note: EGTA is critical as it chelates Ca²⁺, a natural inhibitor of tubulin polymerization.
-
Protein Mix: Dissolve highly purified porcine brain tubulin (>99%) in PEM buffer to a final concentration of 3.0 mg/mL. Add 1 mM GTP immediately before use.
-
Compound Plating: In a pre-warmed (37°C) 96-well half-area clear plate, add 5 µL of the test compound (synthesized from the benzofuran precursor) dissolved in DMSO. Keep final DMSO concentration ≤1% to avoid solvent-induced protein denaturation.
-
Initiation: Rapidly add 45 µL of the tubulin/GTP mixture to each well using a multichannel pipette.
-
Kinetic Read: Immediately place the plate in a microplate reader pre-heated to 37°C. Record absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the IC₅₀ based on the area under the curve (AUC) or the final steady-state absorbance relative to the vehicle control.
Protocol 2.2: [³H]Colchicine Competitive Binding Assay
Causality & Principle: To confirm the exact binding pocket, this assay measures the ability of the test compound to displace radiolabeled colchicine. DEAE-cellulose filters are used because they carry a positive charge that binds the acidic tubulin protein, allowing unbound (free) [³H]colchicine to be washed away[3].
Step-by-Step Methodology:
-
Incubate 1.0 µM tubulin with 5.0 µM of the test compound and 5.0 µM [³H]colchicine in PEM buffer for 30 minutes at 37°C.
-
Prepare DEAE-cellulose filters by pre-soaking them in PEM buffer.
-
Terminate the reaction by chilling the samples on ice.
-
Apply the mixture to the DEAE-cellulose filters using a vacuum manifold.
-
Wash the filters three times with 5 mL of ice-cold PEM buffer to remove unbound radioligand.
-
Transfer filters to scintillation vials, add scintillation cocktail, and quantify retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
Cellular Phenotypic Assays: Apoptosis and Viability
Once target engagement is confirmed, the downstream cellular consequences must be evaluated. Microtubule depolymerization triggers the spindle assembly checkpoint, leading to G2/M arrest and subsequent mitochondrial apoptosis[3].
Fig 2: Intracellular signaling pathway triggered by tubulin-targeting benzofuran derivatives.
Protocol 3.1: Annexin-V/PI Flow Cytometry Assay
Causality & Principle: During early apoptosis, cells lose membrane asymmetry, and phosphatidylserine (PS) flips to the outer leaflet. Annexin-V, a Ca²⁺-dependent phospholipid-binding protein, binds to exposed PS. Propidium Iodide (PI) is membrane-impermeable and only stains cells with compromised membranes (late apoptosis/necrosis)[1].
Step-by-Step Methodology:
-
Cell Culture: Seed HeLa cells at 2×105 cells/well in a 6-well plate and incubate overnight at 37°C (5% CO₂).
-
Treatment: Treat cells with the synthesized benzofuran derivative (e.g., 10 nM and 50 nM) for 24 and 48 hours.
-
Harvesting: Collect both the culture medium (containing detached apoptotic cells) and the adherent cells (using Trypsin-EDTA). Pool them and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-V Binding Buffer (contains necessary Ca²⁺). Add 5 µL of FITC-conjugated Annexin-V and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Self-Validation: Ensure compensation controls (unstained, Annexin-V single stain, PI single stain) are run to correct for spectral overlap between FITC and PI channels.
Functional Angiogenesis Assay
Tubulin-binding agents are renowned for their vascular disrupting properties, making antiangiogenic evaluation critical[3].
Protocol 4.1: HUVEC Tube Formation Assay
Causality & Principle: Endothelial cells (HUVECs) plated on a basement membrane matrix (Matrigel) will naturally differentiate and migrate to form capillary-like structures (tubes). Because cell motility relies heavily on dynamic microtubule instability, tubulin inhibitors rapidly dismantle these networks[3].
Step-by-Step Methodology:
-
Matrix Preparation: Thaw Matrigel at 4°C overnight. Using pre-chilled pipette tips, coat a 96-well plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend in EGM-2 medium containing the test compound at sub-lethal concentrations (e.g., 1-10 nM). Seed 1.5×104 cells per well on top of the polymerized Matrigel.
-
Incubation: Incubate the plate at 37°C for 4 to 16 hours.
-
Imaging & Quantification: Capture images using an inverted phase-contrast microscope. Quantify the number of branch points, total tube length, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Representative Quantitative Data
The table below summarizes the expected pharmacological profile of a highly active derivative (Compound 3g) synthesized from Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, compared against the clinical reference standard CA-4. Data demonstrates high concordance between cell-free target engagement and cellular potency[2][3].
| Compound | HeLa Cell Viability (IC₅₀, nM) | Tubulin Assembly (IC₅₀, µM) | [³H]Colchicine Binding (% Inhibition) | Apoptosis Induction (Annexin-V+) |
| CA-4 (Reference) | 3.1 ± 0.4 | 1.1 ± 0.1 | 98% | High |
| Compound 3g | 0.3 ± 0.05 | 1.1 ± 0.2 | 95% | High |
| Vehicle (DMSO) | > 10,000 | > 50.0 | 0% | Baseline (<5%) |
Note: Compound 3g represents 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan, derived directly from the title precursor.
Sources
Catalytic hydrogenation of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
An Application Guide to the Selective Catalytic Hydrogenation of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Abstract
This document provides a comprehensive technical guide for the selective catalytic hydrogenation of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate to its corresponding 2,3-dihydrobenzofuran derivative. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] This guide moves beyond a simple protocol by elucidating the mechanistic principles, the rationale behind catalyst and solvent selection, and a detailed, field-proven experimental procedure. It includes safety protocols, troubleshooting advice, and visual workflows to ensure reliable and reproducible results for researchers in organic synthesis and drug development.
Introduction: The Significance of Dihydrobenzofurans
The 2,3-dihydrobenzofuran motif is a privileged scaffold found in a multitude of natural products and pharmacologically relevant compounds, exhibiting activities such as antioxidant, antibacterial, and anti-inflammatory properties.[1] Catalytic hydrogenation represents a green and efficient method for the synthesis of these valuable structures from their unsaturated benzofuran precursors.[1] The primary challenge in the hydrogenation of substituted benzofurans, such as ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, lies in achieving chemoselectivity. The reaction must selectively reduce the C2-C3 double bond of the furan ring while preserving the integrity of the aromatic benzene ring and other sensitive functional groups, including the amino, methoxy, and ester moieties.[3][4]
This application note details a robust protocol using palladium on activated carbon (Pd/C), a widely used and effective heterogeneous catalyst for such transformations due to its high activity and operational simplicity.[5]
Mechanistic Rationale and Strategic Considerations
The Mechanism of Heterogeneous Catalytic Hydrogenation
The hydrogenation of the benzofuran ring over a metal catalyst surface, such as palladium, generally follows the Horiuti-Polanyi mechanism. This process involves several key steps:
-
Hydrogen Adsorption: Gaseous hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into atomic hydrogen (H•).
-
Substrate Adsorption: The ethyl 3-amino-5-methoxybenzofuran-2-carboxylate molecule adsorbs onto the catalyst surface, primarily through interaction with the π-system of the C2-C3 double bond.
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond.
-
Product Desorption: Once saturated, the resulting 2,3-dihydrobenzofuran product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The selectivity for the furan ring's double bond over the benzene ring is achieved under mild conditions because the dearomatization of the benzene ring has a significantly higher activation energy barrier.[6]
Causality of Experimental Choices
-
Catalyst Selection: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.[5] While other catalysts like platinum (Pt/C), rhodium (Rh/C), or ruthenium (Ru/C) are highly active, they can be less selective. Rhodium and ruthenium, in particular, are very effective for arene hydrogenation and may lead to over-reduction of the benzene ring, especially under elevated temperature or pressure.[7] Pd/C offers an excellent balance of high activity for alkene hydrogenation and lower activity towards arene reduction under mild conditions.[5]
-
Solvent System: Protic solvents like ethanol or methanol are preferred for several reasons.[8] They are effective at solubilizing the substrate and, crucially, hydrogen gas. Furthermore, they are relatively inert under these reaction conditions and are easily removed during work-up. Aprotic solvents such as ethyl acetate or THF are also viable but may offer different solubility profiles.[8] The solvent should always be deoxygenated to prevent oxidation of the catalyst surface, which would reduce its activity.
-
Hydrogen Source and Pressure: For many lab-scale hydrogenations, a balloon filled with hydrogen gas provides sufficient pressure (approx. 1 atm) for the reaction to proceed to completion.[8] This method is simple and avoids the need for specialized high-pressure equipment. For more resistant substrates or to accelerate the reaction, a high-pressure reactor (Parr shaker or autoclave) can be used, but this often increases the risk of over-reduction and requires more stringent safety measures.[9][10]
Experimental Protocol: A Self-Validating System
This protocol is designed for a 1.0 mmol scale reaction. All operations involving the catalyst and hydrogen gas must be performed in a well-ventilated fume hood.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate | >95% Purity | Various | Ensure substrate is pure; impurities can poison the catalyst.[8] |
| Palladium on Carbon (10% Pd, wet) | Catalyst Grade | Various | Handle as a pyrophoric solid. Never allow to dry.[12][13] |
| Ethanol (EtOH), 200 Proof | Anhydrous/ACS Grade | Various | Should be deoxygenated before use by sparging with N₂ or Ar.[8] |
| Hydrogen (H₂) Gas | High Purity (>99.9%) | Gas Supplier | |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Gas Supplier | For creating an inert atmosphere. |
| Celite® 545 | Filtration Aid | Various | For safe filtration of the catalyst. |
| Dichloromethane (DCM) & Hexanes | HPLC Grade | Various | For chromatography. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Safety First: Handling Pyrophoric Catalysts and Hydrogen
Catalytic hydrogenation involves significant hazards, primarily fire and explosion risks.[13][14]
-
Pyrophoric Catalyst: Pd/C, especially after use, is pyrophoric and can ignite flammable solvents upon exposure to air.[13] Always handle the catalyst in an inert atmosphere (N₂ or Ar) and never allow it to become dry during transfer or filtration.[12]
-
Flammable Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction setup is free of leaks and is performed in a fume hood away from ignition sources.[9]
-
Inert Atmosphere: The reaction vessel must be thoroughly purged of air before introducing hydrogen. This is typically done by evacuating the vessel and backfilling with an inert gas (e.g., nitrogen) at least three times.[13]
-
Quenching: After the reaction, the catalyst should be carefully quenched. The filter cake (Celite® and catalyst) should be submerged in water in a dedicated waste container and not mixed with flammable organic solvents.[15]
Step-by-Step Reaction Procedure
-
Vessel Preparation: To a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, add ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (1.0 mmol, 235.24 mg).
-
Catalyst Addition: Under a gentle counterflow of nitrogen, carefully add 10% Pd/C (10 mol% Pd, ~25 mg). Note: The amount of catalyst can be optimized; starting with 5-10 mol% is common.
-
System Purge: Seal the flask with septa. Connect one neck to a vacuum/nitrogen manifold and another to a balloon filled with hydrogen gas via a needle adapter. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Solvent Addition: Add deoxygenated ethanol (15 mL) via syringe.
-
Hydrogen Introduction: With vigorous stirring, evacuate the flask one final time and backfill with hydrogen from the balloon. The balloon should deflate slightly as the reaction consumes hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. To take an aliquot, purge the system with nitrogen, quickly remove a sample, and then re-establish the hydrogen atmosphere.[13] The reaction is typically complete within 2-6 hours.
-
Reaction Completion & Work-up: Once the starting material is fully consumed, purge the flask thoroughly with nitrogen for at least 5 minutes to remove all residual hydrogen.[12]
-
Catalyst Filtration: Prepare a small plug of Celite® (~1 inch) in a Hirsch funnel or a fritted glass funnel. Wet the Celite® pad with ethanol. Carefully filter the reaction mixture through the Celite® pad under a nitrogen atmosphere if possible.[12] Wash the flask and the filter cake with additional ethanol (2 x 10 mL) to ensure all product is collected.
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure ethyl 3-amino-5-methoxy-2,3-dihydrobenzofuran-2-carboxylate.
Expected Results & Characterization
The expected product is Ethyl 3-amino-5-methoxy-2,3-dihydrobenzofuran-2-carboxylate .
-
Yield: >85% (post-purification).
-
Appearance: Typically an off-white or pale yellow solid/oil.
-
¹H NMR: Expect the disappearance of the characteristic furan C3-H proton singlet and the appearance of new signals in the aliphatic region corresponding to the now saturated C2-H and C3-H protons, which will likely appear as a complex multiplet or distinct doublets of doublets due to their coupling.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the hydrogenated product (C₁₂H₁₅NO₄, MW: 237.25), showing an increase of 2 mass units compared to the starting material.
Visualizing the Process
dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_setup" { label="Reaction Setup"; bgcolor="#F1F3F4"; A [label="Add Substrate & Pd/C to Flask"]; B [label="Seal Flask & Purge with N₂ (3x)"]; C [label="Add Deoxygenated Solvent"]; A -> B -> C; }
subgraph "cluster_reaction" { label="Hydrogenation"; bgcolor="#F1F3F4"; D [label="Introduce H₂ Atmosphere (Balloon)"]; E [label="Stir Vigorously at Room Temp"]; F [label="Monitor by TLC/LC-MS"]; D -> E -> F; }
subgraph "cluster_workup" { label="Work-up & Purification"; bgcolor="#F1F3F4"; G [label="Purge System with N₂"]; H [label="Filter through Celite® to Remove Catalyst"]; I [label="Concentrate Filtrate"]; J [label="Purify by Column Chromatography", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G -> H -> I -> J; }
C -> D [lhead=cluster_reaction, ltail=cluster_setup]; F -> G [lhead=cluster_workup, ltail=cluster_reaction, label="If Reaction Complete"]; } } Caption: Experimental workflow for catalytic hydrogenation.
dot digraph "Troubleshooting_Guide" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Reaction Issue Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_causes" { label="Potential Causes"; bgcolor="#F1F3F4"; Cause1 [label="Catalyst Inactivity"]; Cause2 [label="Suboptimal Conditions"]; Cause3 [label="Substrate Impurity"]; }
subgraph "cluster_solutions" { label="Corrective Actions"; bgcolor="#F1F3F4"; Sol1 [label="Use fresh catalyst\nEnsure inert atmosphere\nIncrease catalyst loading"]; Sol2 [label="Increase H₂ pressure (if possible)\nIncrease reaction time\nEnsure efficient stirring"]; Sol3 [label="Re-purify starting material"]; Sol4 [label="Optimize chromatography\nCheck for over-reduction"]; }
CauseSideProduct [label="Side Product Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Cause1 [label="No/Low Conversion"]; Start -> Cause2 [label="No/Low Conversion"]; Start -> Cause3 [label="No/Low Conversion"];
Cause1 -> Sol1; Cause2 -> Sol2; Cause3 -> Sol3;
Start -> CauseSideProduct [style=dashed]; CauseSideProduct -> Sol4; } } Caption: Logic diagram for troubleshooting common issues.
Troubleshooting
Even with a robust protocol, challenges can arise. Below is a guide to address common issues.[8][16]
| Observed Problem | Potential Cause | Recommended Solution |
| No or Slow Reaction | Catalyst Poisoning: Impurities in the substrate (e.g., sulfur or halogen compounds) or solvent have deactivated the catalyst.[8] | Use highly purified starting materials and solvents. If poisoning is suspected, filter the current catalyst and add a fresh batch to the filtrate.[10] |
| Inactive Catalyst: The catalyst may be old or have been improperly handled/stored, leading to oxidation. | Use a fresh bottle of catalyst. Ensure all transfers are done quickly and under an inert atmosphere. | |
| Insufficient Hydrogen: A leak in the system or inadequate H₂ supply. | Check all seals and connections. Use a fresh, fully inflated balloon of hydrogen. | |
| Poor Mass Transfer: Inadequate stirring prevents efficient contact between the substrate, catalyst, and hydrogen.[8] | Increase the stirring rate to ensure the catalyst is well-suspended. The reaction mixture should appear as a uniform black slurry. | |
| Incomplete Conversion | Insufficient Reaction Time: The reaction may simply require more time to reach completion.[8] | Allow the reaction to run for a longer period, monitoring periodically. |
| Insufficient Catalyst: The catalyst loading may be too low for the specific substrate. | Increase the catalyst loading to 15-20 mol%. | |
| Side Product Formation | Over-reduction: Conditions are too harsh, leading to the reduction of the benzene ring or other functional groups. | This is less common with Pd/C under balloon pressure. If observed, reduce reaction time or consider a less active catalyst. |
| Decomposition: The starting material or product may be unstable under the reaction conditions. | Ensure the reaction is run at room temperature. If instability is suspected, consider alternative reduction methods. |
Conclusion
The selective catalytic hydrogenation of ethyl 3-amino-5-methoxybenzofuran-2-carboxylate can be reliably achieved using 10% Palladium on Carbon under a hydrogen atmosphere at ambient temperature and pressure. This method provides excellent yields of the desired 2,3-dihydrobenzofuran derivative with high chemoselectivity. By understanding the underlying mechanistic principles and adhering strictly to safety and handling protocols for the pyrophoric catalyst and hydrogen gas, researchers can confidently apply this procedure in their synthetic campaigns.
References
- Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases.
- Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans.
- Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Troubleshooting low conversion in catalytic hydrogenation of cyclopentene deriv
- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
- Standard Oper
- Hydrogen
- Hazards associated with laboratory scale hydrogen
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit.
- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). Pilotech.
- Efficient and practical arene hydrogenation by heterogeneous c
- Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade C
- Broad Survey of Selectivity in the Heterogeneous Hydrogenation of Heterocycles. The Journal of Organic Chemistry.
- Application Notes: Palladium on Carbon (Pd/C)
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient and practical arene hydrogenation by heterogeneous catalysts under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. njhjchem.com [njhjchem.com]
- 10. reddit.com [reddit.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chem.wisc.edu [chem.wisc.edu]
- 15. Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
Technical Support Center: Optimizing Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate . This compound is a critical building block in medicinal chemistry, frequently utilized in the development of tubulin polymerization inhibitors and other antivascular agents (Romagnoli et al., 2014)[1].
The construction of this benzofuran core relies on a tandem "one-pot" reaction: an initial SN2 O-alkylation of 2-hydroxy-5-methoxybenzonitrile with ethyl bromoacetate, followed immediately by a base-catalyzed, intramolecular Thorpe-Ziegler cyclization. While highly efficient, this cascade is highly sensitive to solvent polarity, base hydration levels, and thermal parameters.
Mechanistic Workflow
Understanding the causality of the reaction is the first step in troubleshooting. The transformation requires the base to perform two distinct roles: first, deprotonating the phenol to drive the O-alkylation; second, deprotonating the newly formed active methylene to trigger the nucleophilic attack on the adjacent nitrile group.
Tandem O-alkylation and Thorpe-Ziegler cyclization workflow for benzofuran synthesis.
Troubleshooting & FAQs
Q1: My reaction stalls at the O-alkylation stage, yielding ethyl 2-(2-cyano-4-methoxyphenoxy)acetate instead of the benzofuran. How do I drive the cyclization? A: The formation of the benzofuran core relies on a base-catalyzed intramolecular Thorpe-Ziegler cyclization (Knoevenagel and Thorpe-Ziegler Mechanisms)[2]. This step requires a significantly higher activation energy than the initial SN2 O-alkylation. If you are running the reaction in a low-boiling solvent like acetone (reflux ~56 °C), the thermal energy is insufficient to drive the carbanion attack on the nitrile, leading to the isolation of the uncyclized intermediate (General 3-aminobenzofuran-2-carboxylate synthesis)[3]. Solution: Switch to a polar aprotic solvent with a higher boiling point, such as anhydrous DMF. Elevating the temperature to 100–140 °C allows the tandem "one-pot" cyclization to proceed to completion.
Q2: I am observing significant ester hydrolysis (loss of the ethyl group) in my final product. What is the root cause? A: Ester hydrolysis in this workflow is almost exclusively caused by adventitious water reacting with the ester under basic conditions at elevated temperatures. Potassium carbonate (K₂CO₃) is highly hygroscopic. When water is introduced, it competes as a nucleophile, cleaving the ester and dampening the basicity required for the Thorpe-Ziegler step. Solution: Ensure your K₂CO₃ is strictly anhydrous by oven-drying it at 120 °C overnight before use. Additionally, minimize the time the reaction mixture spends in the aqueous phase during the workup. Quench with ice-cold water and extract immediately.
Q3: The final product is contaminated with dark, tarry byproducts, and the yield is inconsistent. How can I improve the purity profile? A: The 3-amino group on the electron-rich 5-methoxybenzofuran core is susceptible to air oxidation at high temperatures, leading to polymerization or degradation. Solution: Run the reaction under a strict inert atmosphere (Argon or Nitrogen). Degas your DMF prior to use. If the reaction requires temperatures above 120 °C, consider switching to Cesium carbonate (Cs₂CO₃); its enhanced solubility in DMF often allows the Thorpe-Ziegler cyclization to occur at milder temperatures (80–90 °C), preserving the integrity of the aniline moiety.
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes the causality between reaction conditions and the resulting product distribution.
Table 1: Effect of Base and Solvent on Yield and Cyclization Efficiency
| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Major Product Observed | Yield (%) |
| Acetone | K₂CO₃ | 50 | 2 | Uncyclized O-alkylated intermediate | >85% (Intermediate) |
| DMF | K₂CO₃ | 100 | 4 | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate | 75-85% |
| DMF | Cs₂CO₃ | 90 | 3 | Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate | 88-92% |
| Ethanol | NaOEt | 80 | 4 | Transesterification / Hydrolysis byproducts | <30% |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the described visual or analytical checkpoints are met.
Objective: One-pot synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Step 1: Base Activation & System Purging
-
Add 2.0 equivalents of finely powdered, oven-dried K₂CO₃ (or Cs₂CO₃ for milder conditions) to a flame-dried round-bottom flask.
-
Suspend the base in anhydrous, degassed DMF (approx. 10 mL per gram of starting material).
-
Purge the system with Argon for 10 minutes. Causality: Finely powdered base maximizes the surface area for heterogeneous deprotonation. Argon purging prevents high-temperature oxidation of the final product.
Step 2: Phenoxide Generation & O-Alkylation
-
Add 1.0 equivalent of 2-hydroxy-5-methoxybenzonitrile to the suspension. Stir at room temperature for 15 minutes. The solution will take on a distinct phenoxide color (often yellow/orange).
-
Add 1.2 equivalents of ethyl bromoacetate dropwise.
-
Heat the mixture to 50 °C for 1.5 hours. Checkpoint: Perform a TLC (Hexanes:EtOAc 7:3). The starting phenol (Rf ~0.4) should be completely consumed, replaced by the O-alkylated intermediate (Rf ~0.6). Do not elevate the temperature until the phenol is consumed, as unreacted bromoacetate can degrade at higher temperatures.
Step 3: Thorpe-Ziegler Cyclization
-
Once O-alkylation is confirmed, elevate the temperature to 100 °C (if using K₂CO₃) or 90 °C (if using Cs₂CO₃).
-
Stir for 3–4 hours. Causality: The elevated thermal energy overcomes the activation barrier for the active methylene carbanion to attack the sterically hindered nitrile carbon. Checkpoint: Perform a second TLC. The intermediate spot (Rf ~0.6) must convert entirely to a bright, UV-active spot (Rf ~0.5) corresponding to the conjugated benzofuran system.
Step 4: Quench and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into vigorously stirred ice-cold water (3x the volume of DMF). Causality: The sudden drop in temperature and high aqueous volume precipitates the hydrophobic benzofuran product while trapping the highly water-soluble DMF and inorganic carbonate salts in the aqueous phase.
-
Extract immediately with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash chromatography (Ethyl acetate/petroleum ether 3:7 v:v) to afford the product as a yellow solid (Romagnoli et al., 2014)[1].
Diagnostic Logic Tree
Use the following flowchart to rapidly diagnose and correct deviations during your synthesis.
Diagnostic logic tree for troubleshooting common issues in benzofuran synthesis.
References
-
Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin Source: ChemMedChem (via PMC / NIH) URL:[Link]
-
Novel 2,3-disubstituted benzofuran derivatives as potential inhibitors of chorismate mutase Source: International Journal of Research in Pharmacy and Chemistry (IJRPC) URL:[Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies (Thorpe-Ziegler Cyclization Context) Source: RSC Advances (via PMC / NIH) URL:[Link]
Sources
Overcoming poor solubility of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in aqueous media
Target Compound: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the notoriously poor aqueous solubility of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate .
This compound is a highly lipophilic, planar synthetic intermediate frequently utilized in the development of novel tubulin-targeting anticancer and antiangiogenic agents[1]. Due to its rigid benzofuran core, it exhibits classic "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity) characteristics, making it highly recalcitrant to standard aqueous dissolution.
Below, we explore the mechanistic reasons behind its insolubility and provide self-validating, step-by-step protocols to overcome these barriers.
Formulation Strategy Decision Matrix
Decision tree for overcoming solubility challenges of hydrophobic benzofuran derivatives.
FAQ 1: Chemical Properties & The "Salt Formation" Fallacy
Q: Can I improve the solubility of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate by forming a hydrochloride (HCl) salt using the 3-amino group?
A: No, this is a common mechanistic oversight. While primary amines generally form water-soluble salts, the 3-amino group in this specific molecule is situated on a planar benzofuran ring and is immediately adjacent to an electron-withdrawing ethyl carboxylate group at the 2-position[1]. This cross-conjugation severely delocalizes the lone pair of electrons on the nitrogen, rendering it practically non-basic (estimated pKa < 2). Attempting to form an HCl or mesylate salt will result in a highly unstable complex that immediately disproportionates in aqueous media, precipitating the insoluble free base. You must rely on physical formulation strategies rather than chemical ionization.
FAQ 2: Cyclodextrin Inclusion Complexation
Q: Which cyclodextrin is best suited for encapsulating this benzofuran derivative, and how do I validate the complexation?
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the optimal choices. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The planar benzofuran core of this molecule is an ideal geometric fit for the cavity of β-cyclodextrin derivatives. This host-guest complexation sequesters the hydrophobic moiety, increasing apparent solubility without altering the covalent structure or ionization state[2],[]. Native β-cyclodextrin has limited aqueous solubility itself, so modified derivatives (HP-β-CD) are required to achieve the necessary parenteral or high-dose oral concentrations[4].
Representative Phase-Solubility Data (AL-Type Profile) The following table summarizes expected quantitative improvements based on typical benzofuran-cyclodextrin interactions.
| HP-β-CD Concentration (mM) | Apparent API Solubility (µg/mL) | Complexation Efficiency (CE) |
| 0 | 1.2 | N/A |
| 10 | 45.5 | 0.012 |
| 25 | 112.3 | 0.015 |
| 50 | 230.1 | 0.016 |
| 100 | 485.0 | 0.017 |
Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 100 mM) in a physiological buffer (e.g., PBS, pH 7.4).
-
Saturation: Add an excess amount of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (e.g., 10 mg) to 5 mL of each CD solution in sealed borosilicate glass vials.
-
Equilibration: Agitate the vials on a rotary shaker at 150 rpm and a constant temperature (25°C ± 0.5°C) for 72 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes and filter the supernatant through a 0.45 µm PTFE syringe filter. (Critical: Discard the first 1 mL of filtrate to account for membrane adsorption).
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using a validated RP-HPLC method with UV detection.
-
Analysis: Plot API concentration vs. CD concentration to determine the stability constant ( K1:1 ) and validate the inclusion mechanism[4].
FAQ 3: Lipid-Based Formulations (SMEDDS)
Q: How do I prevent the compound from precipitating upon dilution in gastrointestinal fluids?
A: Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS). For molecules exhibiting high lipophilicity, SMEDDS are highly effective. These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously emulsify into oil-in-water microemulsions (droplet size <100 nm) upon mild agitation in aqueous media[5],[6]. By presenting the drug to the gastrointestinal tract in a pre-solubilized, micro-emulsified state, you bypass the dissolution rate-limiting step entirely and significantly enhance the specific surface area for absorption.
Workflow for the formulation and solidification of Self-Microemulsifying Drug Delivery Systems.
Protocol: Preparation of Solid-SMEDDS (S-SMEDDS)
-
Excipient Screening: Determine the equilibrium solubility of the API in various oils (e.g., Capmul MCM), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P)[6].
-
Liquid SMEDDS Preparation: Accurately weigh the optimized ratio of Oil:Surfactant:Co-surfactant (e.g., 20:50:30 % w/w based on the pseudo-ternary phase diagram) into a glass vial.
-
API Incorporation: Add the required dose of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate to the lipid mixture. Vortex and sonicate at 40°C until a clear, isotropic solution is formed.
-
Solidification: To improve physical stability and ease of handling, gradually add the liquid SMEDDS to a highly porous solid carrier (e.g., Neusilin US2 or Aerosil 200) at a 1:1 (w/w) ratio in a mortar[6].
-
Blending: Mix gently but thoroughly until a free-flowing powder is obtained.
-
Characterization: Re-disperse 100 mg of the S-SMEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid) and measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to confirm the microemulsion remains intact (<100 nm)[5].
FAQ 4: Nanonization & Mechanical Milling
Q: If I want to avoid high quantities of surfactants or lipids, what is the most scalable physical approach for this "brick dust" molecule?
A: Top-down wet milling to produce a nanosuspension. Nanonization strategies involve reducing the particle size of the drug to the nanometer range (typically 100–400 nm). According to the Noyes-Whitney equation, this exponentially increases the effective surface area in contact with the dissolution medium, thereby drastically improving the dissolution rate[7]. Furthermore, drug nanocrystals do not require large amounts of carrier materials, allowing for a much higher drug-loading capacity compared to solid dispersions or lipid systems[8].
Protocol: Top-Down Wet Bead Milling
-
Stabilizer Selection: Dissolve a polymeric steric stabilizer (e.g., HPMC or PVP) and an electrostatic stabilizer (e.g., Sodium Lauryl Sulfate) in purified water.
-
Macro-suspension: Disperse the coarse powder of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate into the stabilizer solution (typically 5-10% w/v API loading).
-
Milling: Transfer the suspension to a wet media mill loaded with 0.2 mm yttrium-stabilized zirconium dioxide beads.
-
Processing: Mill at 2000–3000 rpm for 60–120 minutes, maintaining the milling chamber temperature below 20°C using a cooling jacket to prevent localized melting or amorphous conversion.
-
Recovery & Verification: Separate the nanosuspension from the milling beads and verify the particle size distribution (D50 and D90) via laser diffraction[7].
Sources
Technical Support Center: Crystallization of Ethyl 3-Amino-5-methoxybenzofuran-2-carboxylate
Welcome to the technical support center for the crystallization of Ethyl 3-Amino-5-methoxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve high-purity crystalline material efficiently.
Introduction
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Achieving a crystalline form with high purity is crucial for subsequent synthetic steps and for ensuring the desired pharmacological profile of the final product.[4][5] Crystallization, while a powerful purification technique, can present several challenges, from the selection of an appropriate solvent system to the induction of crystal growth.[6][7] This guide is structured to address these issues directly, providing not only procedural steps but also the scientific rationale behind them.
Troubleshooting Guide
This section addresses specific problems you might encounter during the crystallization of Ethyl 3-Amino-5-methoxybenzofuran-2-carboxylate.
Issue 1: The Compound Fails to Crystallize and Remains in Solution.
Symptoms: After cooling the solution, no solid precipitate forms, and the solution remains clear.
Possible Causes & Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.[8] Supersaturation is the primary driving force for crystallization.[8]
-
Solution: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution's surface. Alternatively, if using a cooling crystallization method, try further reducing the temperature in a controlled manner (e.g., in an ice bath or refrigerator).[8] Be cautious not to cool too rapidly, as this can lead to the precipitation of impurities.[8]
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.[9]
-
High Purity of the Compound: Sometimes, very pure compounds can be difficult to crystallize from solution due to a high energy barrier for nucleation.
-
Solution: Introduce a "seed crystal" of the compound to the supersaturated solution.[6] This provides a template for crystal growth and bypasses the initial nucleation step. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the air-liquid interface to create microscopic imperfections that can induce nucleation.[11]
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals.
Symptoms: Instead of a crystalline solid, an immiscible liquid (oil) forms upon cooling the solution.
Possible Causes & Solutions:
-
High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution above its melting point.[8]
-
Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution. Allow it to cool more slowly.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, leading to oiling out.[8]
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate out of solution at a temperature above its melting point.[8]
Issue 3: Poor Crystal Yield.
Symptoms: Only a small amount of crystalline product is recovered after filtration.
Possible Causes & Solutions:
-
Using an Excessive Amount of Solvent: Dissolving the compound in too much hot solvent will result in a significant portion remaining in the mother liquor upon cooling.[8]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8] This ensures the solution is saturated at high temperatures.
-
-
Incomplete Crystallization: The crystallization process may not have been allowed to proceed to completion.
-
Solution: After initial crystal formation at room temperature, further cool the solution in an ice bath or refrigerator for an extended period to maximize the precipitation of the product.[8]
-
-
Choice of Solvent: The solubility of the compound in the chosen solvent at low temperatures may still be too high.
Issue 4: Crystals are Very Fine or Form a Powder.
Symptoms: The resulting solid is a fine powder rather than well-defined crystals, which can make filtration difficult and may indicate lower purity.
Possible Causes & Solutions:
-
Rapid Crystallization: If the solution is cooled too quickly or is highly supersaturated, a large number of crystal nuclei can form simultaneously, leading to the growth of many small crystals.[8]
-
Solution: Slow down the rate of cooling.[8] Using a slightly larger volume of solvent can also help to slow down the crystallization process.
-
-
Agitation: Disturbing the solution during the initial stages of crystal growth can induce rapid nucleation.[8][11]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for the crystallization of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate?
A1: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[10][11] A good starting point is to test small amounts of your crude product in various solvents. Based on the structure, which contains a polar amino group and a relatively non-polar benzofuran core, solvents of intermediate polarity are often a good choice.
Solubility Screening Protocol:
-
Place a small amount of the crude solid (a few milligrams) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.
-
If the solid is insoluble at room temperature, gently heat the test tube and observe if it dissolves.
-
If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The best solvent will dissolve the compound when hot and form a good quantity of crystals upon cooling.
Table 1: Potential Solvents for Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Ethanol | 5.2 | 78 | Often a good choice for compounds with hydrogen bonding capabilities.[12][13] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent that can be effective. |
| Isopropanol | 4.3 | 82 | Similar to ethanol but less polar. |
| Dichloromethane | 3.1 | 40 | May be too volatile for slow crystallization.[9] |
| Toluene | 2.4 | 111 | A non-polar solvent, could be useful in a solvent pair. |
| Hexane/Heptane | 0.1 | 69/98 | Non-polar, likely to be used as an anti-solvent. |
Q2: What is a solvent/anti-solvent crystallization, and when should I use it?
A2: This technique is useful when your compound is highly soluble in most common solvents, making single-solvent crystallization difficult. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation.[4] The solution is then allowed to stand for crystal growth.
Q3: How does the structure of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate influence crystallization?
A3: The planar benzofuran ring system can promote π-π stacking interactions between molecules, which is a driving force for crystal lattice formation.[16] The amino group and the ester carbonyl group can participate in intermolecular hydrogen bonding, further stabilizing the crystal structure.[12][13] Understanding these potential interactions can help in selecting solvents that do not disrupt them excessively. For instance, aprotic solvents might favor crystallization driven by hydrogen bonding between the molecules themselves.
Q4: Can I use seeding to control the crystal form (polymorphism)?
A4: Yes, seeding is a powerful technique to control polymorphism.[4] By introducing a seed crystal of the desired polymorph into a supersaturated solution, you can direct the crystallization towards that specific crystal form. This is particularly important in pharmaceutical development, as different polymorphs can have different physical properties, such as solubility and bioavailability.[4][5]
Experimental Protocols
Protocol 1: Step-by-Step Cooling Crystallization
-
Dissolution: Place the crude Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.[10][11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[11]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop, undisturbed.[11]
-
Crystal Growth: Once crystals begin to form, allow the flask to stand for a sufficient time to maximize crystal growth.
-
Further Cooling: To maximize yield, place the flask in an ice bath for at least 30 minutes.[8]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual mother liquor.[6][7]
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.[10]
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., hexane) dropwise with gentle swirling until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Cover the container and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion can lead to the formation of high-quality crystals.
Visualizing Crystallization Troubleshooting
The following diagrams illustrate the decision-making process for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting common crystallization problems.
Caption: A workflow for selecting an appropriate crystallization solvent.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from [Link]
-
Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. (2015, October 28). Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Advice for Crystallization - Universität Potsdam. (n.d.). Retrieved from [Link]
-
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - ResearchGate. (2013, February 23). Retrieved from [Link]
-
Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives | ACS Omega - ACS Publications. (2018, December 27). Retrieved from [Link]
-
Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. (2012). Retrieved from [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates - Semantic Scholar. (2020, July 7). Retrieved from [Link]
-
Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy) - MDPI. (2026, March 4). Retrieved from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). Retrieved from [Link]
-
Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity - ResearchGate. (2025, October 8). Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Recrystallization of Drugs — Effect on Dissolution Rate | IntechOpen [intechopen.com]
- 6. LabXchange [labxchange.org]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. unifr.ch [unifr.ch]
- 10. praxilabs.com [praxilabs.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Purification methods for crude Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate .
As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we dissect the chemical causality behind each purification choice, ensuring that your workflows are not just functional, but scientifically robust and self-validating.
Molecular Profiling & Purification Strategy
To purify a molecule effectively, one must first understand its structural vulnerabilities. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is typically synthesized via a tandem "one-pot" cyclization of 2-hydroxy-5-methoxybenzonitrile with ethyl bromoacetate in the presence of a base (like K₂CO₃) in DMF[1].
Key Structural Considerations:
-
The 3-Amino Group: Unlike aliphatic amines, this amine is directly conjugated with the benzofuran aromatic system and the electron-withdrawing 2-carboxylate group. This delocalization significantly reduces its basicity, rendering standard acid-base extraction ineffective. Furthermore, it is highly susceptible to air oxidation.
-
The 5-Methoxy Group: As a strong electron-donating group, it increases the electron density of the benzofuran core, further sensitizing the molecule to electrophilic attack and oxidative degradation.
-
The 2-Ethyl Ester: Prone to hydrolysis if exposed to strong aqueous acids or bases during the workup phase[2].
Step-by-step experimental workflow for the purification of the target benzofuran.
Standard Operating Procedure: Step-by-Step Methodology
This self-validating protocol ensures that impurities are systematically removed based on their distinct physicochemical properties.
Phase 1: Liquid-Liquid Extraction (Desalting & Solvent Swap)
Causality: The reaction is typically run in DMF, which will ruin chromatographic resolution. Aqueous washing forces the highly polar DMF and inorganic salts into the aqueous phase, leaving the target compound in the organic phase.
-
Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 volumes relative to the reaction volume).
-
Wash the organic layer with distilled water (3 x 10 volumes). Critical Check: Ensure the aqueous phase pH is near neutral to prevent ester hydrolysis.
-
Wash the organic layer once with saturated aqueous NaCl (brine) to disrupt emulsions and remove residual water.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ≤35°C . Causality: Keeping the water bath temperature low prevents thermal degradation and amine oxidation.
Phase 2: Flash Column Chromatography (Primary Purification)
Causality: Unreacted starting materials (e.g., 2-hydroxy-5-methoxybenzonitrile) and alkylated uncyclized intermediates have similar solubilities but different polarities. Silica gel chromatography effectively resolves these[1].
-
Prepare a silica gel column (230-400 mesh) using Petroleum Ether as the packing solvent.
-
Dry-load the crude residue onto a small amount of silica (1:2 w/w ratio) to ensure a narrow loading band, which maximizes resolution.
-
Elute the column using an isocratic solvent system of Ethyl Acetate / Petroleum Ether 3:7 (v/v) [1].
-
Collect fractions and monitor via TLC (UV active at 254 nm).
-
Pool fractions containing the pure target compound and concentrate under reduced pressure with an inert gas backfill (N₂ or Ar).
Phase 3: Recrystallization (Polishing)
Causality: Chromatography may leave trace amounts of highly colored oxidized impurities. Recrystallization leverages differential temperature-dependent solubility to achieve >98% purity.
-
Dissolve the chromatographed solid in a minimum boiling volume of absolute Ethanol.
-
Allow the solution to cool slowly to room temperature to form a crystalline lattice that excludes impurities, then transfer to an ice bath (0-5°C) for 2 hours.
-
Filter the crystals via vacuum filtration and wash with ice-cold Ethanol. Dry in a vacuum oven at 40°C overnight.
Quantitative Data & Parameters
Table 1: Chromatographic Parameters & Rf Values
| Parameter | Value / Description | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Optimal surface area for separating closely eluting aromatic intermediates. |
| Mobile Phase | EtOAc / Pet Ether (3:7 v/v) | Provides the ideal polarity balance to elute the target compound while retaining polar impurities[1]. |
| Target Compound Rf | ~0.35 - 0.45 | Ideal retention factor for maximizing resolution and preventing band broadening. |
| Nitrilic Impurity Rf | ~0.20 | More polar due to the free hydroxyl group or differing dipole moment, causing it to elute later. |
Table 2: Common Impurities and Removal Strategies
| Impurity | Source | Removal Strategy |
|---|---|---|
| DMF (Solvent) | Reaction solvent | Extensive aqueous washing (3x H₂O, 1x Brine) prior to chromatography. |
| 2-Hydroxy-5-methoxybenzonitrile | Unreacted starting material | Flash chromatography (retained longer on silica). |
| Oxidized Amine Byproducts | Air oxidation during workup | Recrystallization or silica gel plug; avoid prolonged air exposure. |
Troubleshooting & FAQs
Q: During the aqueous workup, I get a stubborn emulsion. How can I break it? A: Emulsions in this system often arise from residual DMF and potassium carbonate salts interacting with the ethyl acetate/water interface. Causality: The high viscosity and amphiphilic nature of certain uncyclized byproducts stabilize the emulsion. Solution: Dilute the aqueous layer with extra brine (saturated NaCl) to increase ionic strength. This triggers a "salting-out" effect, decreasing the solubility of organic compounds in the aqueous phase and forcing phase separation. Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates stabilizing the interface.
Q: My isolated product has a reddish-brown tint instead of being a pale solid. Why? A: Causality: The 3-amino group, enriched by the electron-donating 5-methoxy group, is highly susceptible to air oxidation, forming colored azo or quinoid-like degradation products[1]. Solution: Minimize exposure to ambient air. Perform concentration steps under a vacuum and backfill your rotary evaporator with an inert gas (N₂ or Ar). If the product is already discolored, a quick filtration through a short plug of silica or a recrystallization step will remove these highly polar oxidized impurities.
Q: Can I use acid-base extraction to purify this compound since it contains an amine? A: Causality: No, this is highly discouraged. Although it contains an amine, the lone pair on the nitrogen is heavily delocalized into the electron-withdrawing 2-carboxylate group and the benzofuran ring. This conjugation significantly reduces its basicity (its pKa is much lower than typical aliphatic amines). Attempting to protonate it with strong aqueous acids (like 1M HCl) will likely fail to extract it into the aqueous phase and may instead trigger irreversible hydrolysis of the ethyl ester[2].
Logical relationship of degradation pathways and targeted preventive strategies.
References
-
[1] Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
-
[2] Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI Molecules. Available at:[Link]
Sources
Preventing oxidation of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate during storage
Welcome to the technical support center for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the oxidation of this compound during storage. The following information is based on established principles of organic chemistry and best practices for handling sensitive compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Q1: Why is Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate prone to oxidation?
A1: The susceptibility of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate to oxidation stems from the electron-rich nature of its aromatic amine and benzofuran ring system. The amino group (-NH2) is a strong electron-donating group, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by oxidizing agents. The benzofuran ring itself can also undergo oxidative degradation.[1]
Q2: What are the visible signs of oxidation?
A2: A common indicator of oxidation is a change in the color of the compound.[1] Fresh, pure Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate should be a crystalline solid. Upon oxidation, you may observe the material turning yellow, brown, or even pink. This discoloration is due to the formation of highly conjugated oxidized species.
Q3: What are the primary factors that accelerate oxidation?
A3: The primary factors that accelerate the oxidation of aromatic amines and benzofuran derivatives are:
-
Exposure to Oxygen (Air): Atmospheric oxygen is the most common oxidizing agent.
-
Exposure to Light: UV and visible light can provide the energy to initiate and propagate oxidative chain reactions (photolytic degradation).[1]
-
Elevated Temperatures: Heat can increase the rate of oxidative reactions.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.[1]
-
Presence of Peroxides: Solvents that have formed peroxides over time can initiate oxidation.[1]
Q4: How should I properly store this compound to minimize oxidation?
A4: To ensure maximum stability, Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate should be stored under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to displace oxygen.[1]
-
Light Protection: Use amber glass vials or wrap the container with aluminum foil to protect it from light.[1]
-
Cool and Dry: Store in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[1]
-
Tightly Sealed Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[2]
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the oxidation of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Issue 1: Discoloration of the Solid Compound
| Possible Cause | Recommended Solution |
| Exposure to air and/or light during storage or handling. | 1. Immediately transfer the compound to a new, clean, amber vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store the vial in a desiccator inside a refrigerator or freezer. |
| Contamination with metal impurities. | If you suspect metal contamination from a spatula or other equipment, consider purifying a small sample by recrystallization from a suitable solvent (e.g., ethanol). |
| Natural degradation over an extended period. | If the compound is old, it may have undergone slow oxidation despite proper storage. It is advisable to re-analyze the compound for purity before use. |
Issue 2: Appearance of Impurities in Analytical Data (HPLC, LC-MS, NMR)
| Possible Cause | Recommended Solution |
| Oxidation during sample preparation for analysis. | 1. Prepare solutions immediately before analysis. 2. Use de-gassed solvents to minimize dissolved oxygen. 3. If possible, work under low light conditions. |
| Use of solvents containing peroxides. | 1. Test solvents for the presence of peroxides, especially ethers like THF and dioxane. 2. Use freshly opened bottles of high-purity solvents. 3. Consider using solvents with added stabilizers like BHT. |
| Oxidative degradation in solution over time. | 1. Avoid preparing stock solutions for long-term storage unless their stability has been verified. 2. If storing solutions, do so under an inert atmosphere, protected from light, and at low temperatures. |
Issue 3: Inconsistent Experimental Results or Reduced Potency
| Possible Cause | Recommended Solution |
| Use of partially oxidized starting material. | 1. Always check the appearance of the solid before use. If discolored, do not use it for critical experiments without purification and re-analysis. 2. Perform a quick purity check (e.g., TLC or melting point) to confirm the integrity of the compound. |
| Degradation of the compound in the experimental medium. | 1. Evaluate the stability of the compound under your specific experimental conditions (pH, temperature, presence of other reagents). 2. Consider the use of antioxidants in your experimental setup if compatible with your downstream applications. |
III. Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Preparation: In a clean and dry glovebox or under a gentle stream of inert gas (argon or nitrogen), portion the required amount of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate into a pre-weighed amber glass vial.
-
Inerting: If not in a glovebox, flush the headspace of the vial with the inert gas for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE).
-
Labeling: Clearly label the vial with the compound name, date, and storage conditions.
-
Secondary Containment: Place the sealed vial inside a larger, labeled container.
-
Storage: Store the container in a dark, cold (2-8 °C or -20 °C), and dry environment.
Protocol 2: Small-Scale Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., ethanol, isopropanol).
-
Dissolution: In a small flask, add the minimum amount of hot solvent to the discolored compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is still colored, a very small amount of activated charcoal can be added, and the solution briefly heated.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Analysis: Confirm the purity of the recrystallized material by an appropriate analytical method (e.g., HPLC, melting point).
Protocol 3: Stability Testing in Solution
-
Solution Preparation: Prepare a stock solution of the compound in the desired solvent at a known concentration.
-
Aliquoting: Distribute the stock solution into several amber vials.
-
Stress Conditions: Expose the vials to different conditions:
-
Control: Store at -20°C under an inert atmosphere.
-
Light Exposure: Keep at room temperature under ambient light.
-
Elevated Temperature: Store in an oven at a controlled temperature (e.g., 40°C) in the dark.
-
Air Exposure: Store at room temperature with the cap slightly loosened (in a fume hood).
-
-
Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each condition.
-
Analysis: Analyze the aliquots by a stability-indicating method, such as HPLC with UV detection, to quantify the parent compound and any degradation products.
IV. Visualization of Concepts
Logical Flow for Troubleshooting Oxidation
Caption: Troubleshooting workflow for suspected oxidation.
Key Factors Influencing Oxidation
Caption: Factors promoting the oxidation of the compound.
V. References
Sources
Technical Support Center: Synthesis & Optimization of Ethyl 3-Amino-5-methoxybenzofuran-2-carboxylate Derivatives
Welcome to the Technical Support Center. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a critical intermediate in medicinal chemistry, primarily utilized as a building block for vascular disrupting agents (VDAs) and tubulin inhibitors targeting the colchicine binding site .
The synthesis of this derivative relies on a tandem "one-pot" Rap-Stoermer cyclization between 2-hydroxy-5-methoxybenzonitrile and ethyl bromoacetate. This guide provides field-proven protocols, mechanistic insights, and troubleshooting strategies to optimize your reaction conditions.
Part 1: Optimization of Reaction Conditions (Data Presentation)
The efficiency of the tandem cyclization is highly dependent on the choice of base and thermal conditions. Below is a comparative analysis of the standard potassium carbonate protocol versus an accelerated cesium carbonate protocol.
| Parameter | Standard Protocol (K₂CO₃) | Accelerated Protocol (Cs₂CO₃) |
| Base Reagent | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent System | Anhydrous DMF | Anhydrous DMF |
| Thermal Profile | 60 °C (4 h) → Reflux (8 h) | Room Temperature (25 °C) |
| Reaction Time | 12 hours | 10–30 minutes |
| Typical Yield | ~50–60% | >80% |
| Mechanistic Advantage | Cost-effective; highly reliable for large-scale bulk synthesis. | The "Cesium Effect" enhances nucleophilicity, drastically lowering the activation energy barrier . |
Part 2: Standard Operating Procedure (Experimental Protocol)
This self-validating protocol details the standard K₂CO₃-mediated tandem "one-pot" cyclization .
Step 1: Preparation & Deprotonation In an oven-dried round-bottom flask under a positive pressure of Argon, suspend 2-hydroxy-5-methoxybenzonitrile (5.0 mmol) and anhydrous K₂CO₃ (10.0 mmol, 2.0 equiv) in anhydrous DMF (10 mL). Causality: The inert atmosphere prevents oxidative degradation of the electron-rich phenol, while K₂CO₃ deprotonates the hydroxyl group to form a highly nucleophilic phenoxide intermediate.
Step 2: Alkylation Phase Add ethyl bromoacetate (6.0 mmol, 1.2 equiv) dropwise to the stirring suspension. Elevate the temperature to 60 °C and stir for 4 hours. Causality: The 60 °C thermal input provides sufficient kinetic energy to drive the S_N2 nucleophilic attack of the phenoxide on the α-haloester without inducing premature thermal degradation of the starting materials. Validation Checkpoint: Sample the reaction mixture and analyze via TLC (ethyl acetate/petroleum ether 3:7). The complete disappearance of the starting material spot confirms successful O-alkylation, validating the system's readiness for the cyclization step.
Step 3: Intramolecular Cyclization Phase Elevate the temperature to reflux for an additional 8 hours. Causality: The O-alkylated intermediate is relatively stable. The elevated thermal energy during reflux is strictly required to overcome the high activation energy barrier for the intramolecular carbanion attack on the nitrile carbon, driving the ring closure and subsequent tautomerization to the stable 3-amino aromatic system.
Step 4: Workup & Purification Cool the mixture to ambient temperature and filter through a pad of Celite to remove inorganic salts. Evaporate the filtrate in vacuo. Dissolve the crude residue in ethyl acetate (30 mL) and wash sequentially with distilled water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (ethyl acetate/petroleum ether 3:7 v/v).
Part 3: Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the tandem O-alkylation and intramolecular cyclization.
Part 4: Troubleshooting Guides & FAQs
Q: My reaction stalls at the uncyclized ether intermediate. How can I drive the cyclization to completion? A: The intramolecular cyclization of the O-alkylated intermediate requires a robust nucleophilic attack on the nitrile group. If using K₂CO₃, ensure the second heating phase (reflux) is maintained for the full 8 hours. If the reaction still stalls, the basicity or nucleophilicity of the intermediate carbanion may be insufficient. Consider switching to the "Cesium Effect" by utilizing Cs₂CO₃ at room temperature. The larger ionic radius of Cs⁺ results in a more "naked" and reactive carbanion, drastically lowering the activation energy for cyclization and often driving the reaction to completion in under 30 minutes .
Q: I am observing significant hydrolysis of the ethyl ester group, resulting in the carboxylic acid derivative. How do I prevent this? A: Ester hydrolysis is a common side reaction caused by adventitious water in the presence of a strong base and heat. To prevent this, your protocol must be strictly anhydrous. Ensure your DMF is stored over activated 4Å molecular sieves. Use oven-dried glassware and maintain a positive pressure of dry Argon. If using the prolonged heating protocol, ensure your reflux condenser is properly sealed to minimize exposure to ambient moisture.
Q: During the workup, I am struggling to remove residual DMF, which is interfering with my column chromatography. What is the best practice? A: DMF is highly polar and high-boiling (153 °C). Evaporating it completely in vacuo can be difficult without a high-vacuum rotary evaporator setup. Instead of relying solely on evaporation, leverage a liquid-liquid extraction technique: wash the ethyl acetate organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3-4 times). The LiCl dramatically increases the partitioning of DMF into the aqueous phase by disrupting the hydrogen bonding network, leaving your organic layer completely DMF-free.
Q: The yield is lower than expected, and LC-MS detects a bis-alkylated side product. What went wrong? A: Bis-alkylation occurs when the newly formed primary 3-amino group acts as a nucleophile and attacks a second molecule of ethyl bromoacetate. This is kinetically favored if the α-haloester is present in large excess, or if the reaction is left at reflux for extended periods after the cyclization is already complete. Strictly adhere to the 1.2 equivalents of ethyl bromoacetate and monitor the reaction progress via LC-MS to quench the reaction immediately upon consumption of the intermediate.
Part 5: References
-
Romagnoli, R., Baraldi, P. G., Salvador, M. K., Prencipe, F., Lopez-Cara, C., Schiaffino Ortega, S., Brancale, A., Hamel, E., Castagliuolo, I., Mitola, S., Ronca, R., Bortolozzi, R., Porcù, E., Basso, G., & Viola, G. (2015). "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." Journal of Medicinal Chemistry, 58(7), 3209–3222. URL:[Link]
-
Panday, A. K., Ali, D., & Choudhury, L. H. (2020). "Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions." ACS Omega, 5(7), 3646–3660. URL:[Link]
Technical Support Center: Purification of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis and isolation of this important benzofuran derivative. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure both purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, and what are the most likely impurities?
The most common and efficient synthesis involves the base-catalyzed intramolecular cyclization of 2-hydroxy-5-methoxybenzonitrile with ethyl chloroacetate. This reaction, while generally robust, can lead to several predictable trace impurities.
Most Common Impurities:
-
Unreacted Starting Materials:
-
2-hydroxy-5-methoxybenzonitrile
-
Ethyl chloroacetate
-
-
Intermediate (Non-cyclized):
-
Ethyl 2-((2-cyano-4-methoxyphenoxy)acetate)
-
-
By-products:
-
Hydrolysis product: 3-amino-5-methoxybenzofuran-2-carboxylic acid
-
Over-alkylation products (if other nucleophilic sites are present, though less common for this specific substrate)
-
-
Residual Solvents and Reagents:
-
Base (e.g., potassium carbonate, sodium ethoxide)
-
Solvent (e.g., DMF, acetone)
-
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you might encounter during the purification process.
Problem 1: My crude product is a persistent off-color (yellow/brown) oil that won't crystallize.
-
Underlying Cause: This often indicates the presence of unreacted starting materials, particularly the phenolic 2-hydroxy-5-methoxybenzonitrile, and other polar impurities that act as crystallization inhibitors. The color may also arise from small amounts of oxidized by-products.
-
Troubleshooting Workflow:
-
Initial Purification - Acid-Base Extraction:
-
Rationale: This technique is highly effective for removing acidic phenolic impurities from your basic amine product.
-
Protocol:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution, to remove the acidic 2-hydroxy-5-methoxybenzonitrile. Repeat this wash twice.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Inducing Crystallization:
-
If the product is still an oil, attempt recrystallization from a suitable solvent system.
-
-
Problem 2: I'm struggling with recrystallization. What is the best solvent system?
-
Underlying Cause: The choice of solvent is critical and depends on the polarity of both the desired product and the remaining impurities. A good recrystallization solvent will dissolve the compound when hot but have limited solubility when cold, while impurities remain in solution.
-
Recommended Solvent Systems & Protocol:
| Solvent System | Polarity | Best For Removing |
| Ethanol/Water | Polar | Polar impurities |
| Isopropanol | Medium | General purpose |
| Ethyl Acetate/Hexane | Medium-Nonpolar | Non-polar impurities |
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system).
-
If using a binary system, add the less polar solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the more polar solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Problem 3: Analytical data (NMR, LC-MS) indicates persistent impurities after recrystallization.
-
Underlying Cause: Co-crystallization of impurities with similar polarity to the product can occur. In this case, column chromatography is the most effective purification method.
-
Troubleshooting with Column Chromatography:
-
Stationary Phase: Standard silica gel is often sufficient. However, due to the basicity of the amine group, tailing can be an issue. To mitigate this, you can use silica gel treated with triethylamine (Et₃N) or opt for an amine-functionalized silica gel.[1]
-
Mobile Phase (Eluent): A gradient of increasing polarity is typically used. Common systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
Detailed Column Chromatography Protocol:
-
Slurry Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the initial eluent. For less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Fraction Collection & Monitoring: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Advanced Analytical Troubleshooting
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
-
Expert Insight: Understanding the expected chemical shifts of your product and potential impurities is key.
-
| Compound/Impurity | Expected ¹H NMR Signals (approximate ppm) | Key Differentiating Features |
| Product | Aromatic protons (6.5-7.5 ppm), -NH₂ (broad singlet, ~5.0-6.0 ppm), -OCH₃ (singlet, ~3.8 ppm), -OCH₂CH₃ (quartet, ~4.3 ppm), -OCH₂CH₃ (triplet, ~1.4 ppm) | Presence of all characteristic peaks in the correct integration ratios. |
| 2-hydroxy-5-methoxybenzonitrile | Aromatic protons, -OH (broad singlet, variable), -OCH₃ (singlet) | Absence of the ethyl ester and amine signals. The phenolic -OH is a key indicator. |
| Ethyl chloroacetate | -ClCH₂- (singlet, ~4.1 ppm), -OCH₂CH₃ (quartet), -OCH₂CH₃ (triplet) | A sharp singlet around 4.1 ppm. |
| Intermediate (non-cyclized) | Aromatic protons, -OCH₂- (singlet, ~4.7 ppm), -CN group (no ¹H signal), ethyl ester signals | A characteristic singlet for the -OCH₂- group linking the phenyl ring and the acetate moiety. |
| Hydrolysis Product | Similar to the product, but the ethyl ester signals are replaced by a broad -COOH signal (often >10 ppm). | Absence of the ethyl quartet and triplet. |
For definitive identification of unknown impurities, consider isolation followed by 2D NMR techniques (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).
Q3: LC-MS analysis shows a peak with a mass of [M+H]⁺ = 266.2. What could this be?
-
Analysis: The expected mass of your product, Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (C₁₂H₁₃NO₄), is approximately 235.24 g/mol . An [M+H]⁺ ion would be around 236.2. A peak at m/z 266.2 likely corresponds to the non-cyclized intermediate, Ethyl 2-((2-cyano-4-methoxyphenoxy)acetate) (C₁₃H₁₃NO₄), which has a mass of approximately 265.25 g/mol . This indicates an incomplete cyclization reaction.
Diagrams of Key Processes
Purification Decision Workflow
Caption: Decision workflow for purifying Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
References
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-5. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
- Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Chemical Health Risks, 12(4), 533-538.
-
Biotage. (n.d.). Purification of Amines. [Link]
-
PubChem. (n.d.). Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(3), 245-252.
-
Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
- Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2013). Benzofuran and its derivatives: a patent review (2008 – 2012).
-
Tokyo University of Science. (2024, April 16). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. ScienceDaily. [Link]
- Basavaraju, K. C., Somashekhar, B., & Sreenivasa, M. (2021). Novel synthesis and biological activity of (2e)-1-(3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones and their derivatives. Rasayan Journal of Chemistry, 14(3), 1955-1961.
- Napiorkowska, M., Cieslak, M., Kazmierczak-Baranka, J., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
-
Royal Society of Chemistry. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. [Link]
- Belokon, Y. N., Blacker, A. J., Clutterbuck, L. A., & North, M. (2003).
- Anderson, K. W., & Buchwald, S. L. (2012). Ethyl cyanoacetate: a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Organic Letters, 14(14), 3644-3647.
- Zhang, Y., & Zhang, Y. (2013). Catalytic synthesis of ethyl chloroacetate by reactive distillation. Journal of Chemical Technology & Biotechnology, 88(10), 1835-1839.
-
SIELC Technologies. (2018, May 16). Ethyl 2-methoxybenzoate. [Link]
- Yadav, M., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1).
- Fernández-Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal, 12(6s), 1641-1647.
- Yoshida, S., Kobayashi, A., & Tabata, S. (2024). Highly substituted benzo[b]furan synthesis through substituent migration.
Sources
Enhancing the stability of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate in solution
Enhancing the Solution Stability of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (EAMBC)
Welcome to the Application Scientist Support Portal. Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (EAMBC) is a highly functionalized heterocyclic scaffold frequently utilized as a critical precursor in the synthesis of tubulin-binding anticancer agents[1] and other bioactive pharmacophores. While stable in its crystalline solid state, EAMBC exhibits significant vulnerability when transitioned into solution.
This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting protocols to maximize the half-life of EAMBC in both stock and assay solutions.
I. Quantitative Stability Metrics
To establish a baseline for your experimental design, Table 1 summarizes the degradation kinetics of EAMBC under various environmental and solvent conditions.
Table 1: EAMBC Stability Profiles in Solution
| Solvent System | Storage Temp | Atmosphere | Light Exposure | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| Anhydrous DMSO | -20°C | Argon | Dark (Amber) | > 6 Months | None detected |
| Anhydrous DMSO | 25°C | Ambient Air | Ambient | ~72 Hours | Amine oxidation |
| THF (Unstabilized) | 25°C | Ambient Air | Ambient | < 12 Hours | Oxidative dimerization |
| Aqueous Buffer (pH 7.4) | 37°C | Ambient Air | Dark | ~24 Hours | Ester hydrolysis |
| Aqueous Buffer (pH 6.0) | 37°C | Ambient Air | Dark | ~96 Hours | Minor hydrolysis |
II. Frequently Asked Questions & Troubleshooting
Issue A: Rapid Discoloration of Stock Solutions
Q: My EAMBC stock solution in Tetrahydrofuran (THF) turns from pale yellow to dark brown within 24 hours at room temperature. What causes this, and how can I prevent it?
A: The dark brown discoloration is a hallmark of oxidative degradation of the 3-amino group .
-
Causality: The 5-methoxy substituent is strongly electron-donating via resonance. This increases the overall electron density of the benzofuran core and significantly lowers the oxidation potential of the primary amine. Unstabilized ethereal solvents like THF undergo rapid auto-oxidation upon exposure to air, generating reactive hydroperoxides[2]. These hydroperoxides act as potent oxidants, converting the 3-amino group into reactive radical intermediates that rapidly couple to form highly conjugated (and deeply colored) azo, azoxy, or iminoquinone dimers[3].
-
Intervention:
-
Solvent Switch: Replace THF with anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).
-
Radical Scavenging: If THF is strictly required for your synthetic workflow, it must be freshly distilled over sodium/benzophenone immediately prior to use to strip hydroperoxides, and supplemented with 0.01% w/v Butylated hydroxytoluene (BHT).
-
Issue B: Loss of Active Compound in Biological Assays
Q: During 48-hour in vitro cell viability assays, LC-MS analysis shows that EAMBC concentrations drop by over 60% in standard culture media (pH 7.4). Is the compound precipitating?
A: While precipitation is a common issue with lipophilic scaffolds, the primary culprit in aqueous media at pH 7.4 is base-catalyzed ester hydrolysis .
-
Causality: The ethyl ester at the C2 position is conjugated with the benzofuran oxygen. However, the continuous presence of water and hydroxide ions ( OH− ) in physiological buffers drives nucleophilic attack on the ester carbonyl. This saponification yields 3-amino-5-methoxybenzofuran-2-carboxylic acid[4], a degradant that exhibits drastically different lipophilicity and cellular permeability, heavily skewing your assay results.
-
Intervention:
-
pH Optimization: If the biological system tolerates it, lower the assay buffer pH to 6.0–6.5. This minimizes the concentration of nucleophilic hydroxide ions while safely avoiding the acid-catalyzed hydrolysis regime (pH < 4).
-
Just-in-Time Preparation: Never store EAMBC in aqueous buffers. Prepare working solutions by diluting the DMSO stock into the aqueous assay buffer immediately (within 5 minutes) before dosing the cells.
-
Issue C: Photolytic Degradation
Q: Does ambient laboratory lighting affect EAMBC stability during benchtop handling?
A: Yes. EAMBC is a highly conjugated aromatic system that absorbs strongly in the UV and near-UV spectrum.
-
Causality: Photo-excitation of the benzofuran core facilitates intersystem crossing, generating reactive singlet oxygen ( 1O2 ) from dissolved ambient oxygen. This singlet oxygen rapidly attacks the electron-rich C2-C3 double bond or the 3-amino group, leading to ring cleavage or accelerated oxidation[2].
-
Intervention: Conduct all dilutions in amber glass vials and minimize exposure to direct fluorescent bench lighting.
III. Validated Methodology: Preparation of Ultra-Stable EAMBC Stock Solutions
To ensure absolute reproducibility, follow this strict, self-validating methodology for preparing 10 mM stock solutions.
Step-by-Step Protocol:
-
Solvent Deoxygenation: Transfer 10 mL of anhydrous DMSO (water <50 ppm) into a septum-sealed vial. Sparge with high-purity Argon gas for 15 minutes using a submerged needle, utilizing a secondary vent needle to prevent pressure buildup.
-
Inert Weighing: Weigh 23.52 mg of EAMBC (MW = 235.24 g/mol ) into an amber glass vial under a nitrogen-purged glovebag or dry box.
-
Dissolution: Inject 10 mL of the degassed DMSO into the EAMBC vial. Vortex gently for 30 seconds until complete dissolution is achieved.
-
Aliquoting: Dispense the solution into 100 µL single-use aliquots in argon-flushed, amber microcentrifuge tubes.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C. Thaw only once immediately before use; discard any unused thawed solution.
Self-Validation Check: Before dosing critical biological assays, run a rapid UV-Vis scan of the stock aliquot. Intact EAMBC exhibits a sharp, characteristic absorption peak in the UV region. The appearance of a broad absorption band in the visible region (400-500 nm) instantly validates that oxidative dimerization has occurred, allowing you to discard compromised aliquots before they ruin an experiment.
IV. Mechanism & Workflow Visualization
The following diagram maps the primary degradation pathways of EAMBC and the corresponding mitigation strategies required to maintain molecular integrity.
EAMBC degradation pathways (hydrolysis/oxidation) and targeted mitigation strategies.
V. References
-
Romagnoli, R., et al. "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." nih.gov. 1
-
"Catalytic Oxidation of 3-Arylbenzofuran-2(3H)-ones with PCC-H5IO6." ACS Publications. 3
-
"CAS:1554618-08-4 3-Amino-5-methoxybenzofuran-2-carboxylic acid." bidepharm.com. 4
-
"Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones." Beilstein Journals. 2
Sources
A Comparative Guide to Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate and Other Benzofuran Derivatives for Researchers and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth comparison of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate with other key benzofuran derivatives, offering insights into their synthesis, chemical properties, and therapeutic potential. We will delve into their anticancer, antimicrobial, and neuroprotective activities, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Benzofuran Core: A Versatile Scaffold for Drug Discovery
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, has garnered significant attention from medicinal chemists due to the diverse pharmacological properties exhibited by its derivatives. These compounds have been reported to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities, among others. The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate: A Promising but Under-Explored Derivative
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a derivative of significant interest due to the presence of key functional groups that can influence its biological activity. The amino group at the 3-position can act as a crucial pharmacophore, potentially interacting with biological targets through hydrogen bonding. The methoxy group at the 5-position can modulate the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The ethyl carboxylate group at the 2-position offers a handle for further synthetic modifications, allowing for the creation of a library of related compounds with potentially enhanced activities.
While specific biological data for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is not extensively reported in publicly available literature, its structural similarity to other biologically active aminobenzofurans suggests its potential in various therapeutic areas.
Comparative Analysis of Benzofuran Derivatives
To provide a comprehensive understanding of the potential of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, we will compare it with three other classes of well-studied benzofuran derivatives for which significant experimental data is available:
-
Ethyl 5-aminobenzofuran-2-carboxylate: A positional isomer of the target compound, offering insights into the influence of the amino group's position on biological activity.
-
7-Methoxy-N-phenylbenzofuran-2-carboxamides: These derivatives feature a carboxamide linkage at the 2-position, which can significantly alter their biological properties compared to the ester functionality.
-
3-Methylbenzofuran-2-carboxylic Acid Derivatives: The presence of a methyl group at the 3-position instead of an amino group provides a basis for understanding the role of this substituent in conferring biological activity.
Synthesis and Chemical Properties
The synthesis of these benzofuran derivatives typically involves the construction of the core benzofuran ring followed by functional group manipulations.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of substituted benzofuran derivatives.
Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate: A common route involves the nitration of a suitable benzofuran precursor, followed by the reduction of the nitro group to an amino group. The synthesis of ethyl 5-aminobenzofuran-2-carboxylate from ethyl 5-nitrobenzofuran-2-carboxylate has been reported with high yield using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]
Synthesis of 7-Methoxy-N-phenylbenzofuran-2-carboxamides: These compounds are typically synthesized by first preparing 7-methoxybenzofuran-2-carboxylic acid, which is then coupled with a substituted aniline using a suitable coupling agent.[3]
Synthesis of 3-Methylbenzofuran-2-carboxylic Acid Derivatives: The synthesis of these derivatives often starts from a substituted coumarin, which undergoes ring-opening and subsequent recyclization to form the 3-methylbenzofuran core.[4]
Anticancer Activity
Benzofuran derivatives have shown significant promise as anticancer agents, with various compounds exhibiting potent activity against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylbenzofuran-2-carboxamide Derivatives | A549 (Lung) | 0.858 | [4] |
| 3-Methylbenzofuran-2-carboxamide Derivatives | MCF-7 (Breast) | 2.07 | [4] |
| 3-(Morpholinomethyl)benzofuran Derivatives | A549 (Lung) | 1.48 | [5] |
| 3-(Morpholinomethyl)benzofuran Derivatives | NCI-H23 (Lung) | 0.49 | [5] |
| Benzofuran-2-carboxamide Derivatives | HCT-116 (Colon) | 0.87 | [6] |
| Benzofuran-2-carboxamide Derivatives | HeLa (Cervical) | 0.73 | [6] |
| Benzofuran-2-carboxamide Derivatives | A549 (Lung) | 0.57 | [6] |
The data suggests that modifications at the 2 and 3-positions of the benzofuran ring, as well as substitutions on the appended phenyl rings, play a crucial role in determining the anticancer potency. The low micromolar IC50 values of several derivatives highlight the potential of this scaffold in oncology drug development. While no specific anticancer data is available for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, the presence of the amino group, a common feature in many anticancer drugs, suggests that it warrants investigation in this area.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a variety of bacteria and fungi.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3-Substituted-imine-6-hydroxy-benzofuran Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5–25 | [7] |
| Benzofuran Derivatives | Enterococcus faecalis | 50 | [8] |
| Benzofuran Derivatives | Candida albicans | 25 | [8] |
The antimicrobial activity of benzofuran derivatives is influenced by the nature and position of substituents on the benzofuran ring. The presence of hydroxyl and imine functionalities, as well as halogens, has been shown to enhance antimicrobial potency. The amino and methoxy groups in Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate could contribute to its potential antimicrobial properties, making it a candidate for further investigation.
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. Several benzofuran derivatives have been investigated for their neuroprotective effects.
Studies have shown that certain benzofuran derivatives can protect neuronal cells from damage induced by excitotoxicity and oxidative stress. For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activities. One derivative, with a methyl substitution on the phenyl ring, exhibited potent neuroprotection against NMDA-induced excitotoxicity, comparable to the known NMDA antagonist memantine.[9] Another derivative with a hydroxyl substitution showed significant anti-excitotoxic effects and free radical scavenging activity.[9]
These findings suggest that the benzofuran scaffold can be a valuable template for the design of neuroprotective agents. The methoxy group present in Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a feature shared with some of the active neuroprotective derivatives, indicating its potential in this therapeutic area.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays.
Anticancer Activity Assays
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours.[4]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be calculated.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[11]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[11]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[12]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[11]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[11]
Antimicrobial Activity Assays
Agar Well Diffusion Method
This method is a preliminary screening technique to assess the antimicrobial activity of a compound.
Caption: Workflow for the agar well diffusion method.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[3]
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).[3]
-
Well Preparation: Create wells of a uniform diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.[3]
-
Compound Application: Add a defined volume of the benzofuran derivative solution at a known concentration into each well.[13]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[9]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantify the antimicrobial activity by determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the benzofuran derivative in a suitable broth medium in a 96-well microtiter plate.[14]
-
Inoculum Preparation: Prepare a standardized microbial suspension as per CLSI guidelines.[14]
-
Inoculation: Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.[3]
-
Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).[3]
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
Conclusion and Future Directions
The benzofuran scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. While Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate remains a relatively understudied compound, its structural features suggest significant potential in the fields of oncology, infectious diseases, and neuropharmacology. This guide has provided a comparative analysis with other well-characterized benzofuran derivatives, highlighting the key structural motifs that contribute to their biological activities. The detailed experimental protocols provided herein are intended to facilitate further research into this promising class of compounds. Future studies should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on the Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate scaffold to fully elucidate its therapeutic potential and establish clear structure-activity relationships.
References
- Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). Biomolecules & Therapeutics, 23(3), 275-282.
- 7-methoxy-N-(4-(methylsulfonyl)phenyl)benzofuran-2-carboxamide. EvitaChem.
- ETHYL 5-AMINOBENZOFURAN-2-CARBOXYL
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(49), 28734-28757.
- Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 215-228.
- Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
- MTT assay protocol. Abcam.
- Sulforhodamine B (SRB) Assay Protocol.
- MTT Cell Proliferation Assay.
- MTT Assay Protocol for Cell Viability and Prolifer
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2016). Der Pharma Chemica, 8(1), 30-40.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1583.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083-1097.
- Process for preparing benzofuran-2-carboxamide derivatives. (2018).
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11487-11509.
- DATA SHEET SRB Cytotoxicity Assay. Canvax.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Step-by-step workflow of the standardized sulforhodamine B (SRB) assay.
- Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar.
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2025). Cuestiones de Fisioterapia, 54(1), 645-656.
- Broth microdilution reference methodology. (2022). CGSpace.
- Agar well diffusion method. Bio-protocol.
- An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxyl
- A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). Applied Sciences, 12(14), 7233.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(49), 28734-28757.
- Buy Methyl 5-amino-3-methoxybenzofuran-2-carboxyl
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2017). International Journal of Pharmaceutical Sciences and Research, 8(11), 4694-4699.
- The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative.
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. The Royal Society of Chemistry.
- Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry, 33(2).
- Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
- 6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID synthesis. chemicalbook.
- Supporting inform
- Synthesis and antimicrobial evaluation of 3-substituted-imine-6-hydroxy-benzofuran derivatives.
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE | 174775-48-5 [chemicalbook.com]
- 3. evitachem.com [evitachem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. hereditybio.in [hereditybio.in]
- 10. atcc.org [atcc.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
High-Performance Liquid Chromatography (HPLC) Validation and Column Comparison Guide for the Quantification of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Executive Summary
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate (CAS 901138-46-3) is a highly functionalized heterocyclic building block. It serves as a crucial intermediate in the synthesis of novel 3-arylaminobenzofuran derivatives, which act as potent microtubule-depolymerizing agents targeting the colchicine site on tubulin for anticancer and antiangiogenic therapies[1]. Given its therapeutic potential, establishing a robust, stability-indicating analytical method is critical for both reaction monitoring and final active pharmaceutical ingredient (API) quality control.
This guide objectively compares the chromatographic performance of three distinct stationary phases (C18, Phenyl-Hexyl, and Biphenyl) for the quantification of this compound. Furthermore, it details a comprehensive method validation protocol aligned with the latest [2][3].
The Analytical Challenge: Causality in Column Selection
The synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate typically involves a tandem "one-pot" cyclization of 2-hydroxy-5-methoxybenzonitrile with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃)[1].
The resulting benzofuran derivative possesses a unique electronic topology: an electron-rich aromatic core (enhanced by the C5-methoxy group) conjugated with an electron-withdrawing ethyl carboxylate group at C2, and a primary amine at C3. This complex electronic structure dictates the column chemistry required for accurate quantification:
-
Conventional C18 (Alkyl Phase): Relies purely on dispersive (hydrophobic) interactions. While standard analytical protocols often default to C18 columns[1], they frequently struggle to resolve the target benzofuran from unreacted 2-hydroxy-5-methoxybenzonitrile due to their highly similar hydrophobicities.
-
Phenyl-Hexyl Phase: Introduces π−π interactions. The phenyl ring on the stationary phase interacts with the electron-rich benzofuran core, offering orthogonal selectivity compared to C18.
-
Biphenyl Phase: Features two sequentially linked aromatic rings, providing enhanced π−π and steric interactions. The biphenyl phase can undergo both edge-to-face and face-to-face stacking, making it exceptionally selective for rigid, planar, and highly conjugated systems like the benzofuran core, effectively separating it from closely related positional isomers and synthetic precursors.
Synthesis pathway and forced degradation of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Experimental Protocols
Self-Validating System Setup: To ensure trustworthiness and data integrity, this protocol integrates System Suitability Testing (SST) prior to any sample analysis. The system is only deemed "fit for purpose" if baseline resolution ( Rs≥2.0 ) and peak symmetry ( Tf≤1.5 ) are achieved.
Reagents & Materials:
-
HPLC-grade Acetonitrile (MeCN) and Milli-Q Water.
-
Trifluoroacetic acid (TFA, 0.1% v/v) as an ion-pairing modifier to suppress amine ionization.
Step-by-Step Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10.0 mg of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate reference standard and dissolve in 10.0 mL of MeCN (1.0 mg/mL).
-
Working Solutions: Dilute the stock with the mobile phase to generate a calibration range of 10–100 µg/mL.
-
Forced Degradation (Specificity): Subject 50 µg/mL sample aliquots to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light (254 nm) for 24 hours to generate degradation products (e.g., the free carboxylic acid via ester hydrolysis)[4].
HPLC Conditions:
-
System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).
-
Columns Evaluated (all 4.6 x 100 mm, 3 µm): Luna C18(2), Kinetex Phenyl-Hexyl, Kinetex Biphenyl.
-
Mobile Phase: Gradient elution. Solvent A: 0.1% TFA in H₂O; Solvent B: 0.1% TFA in MeCN[1]. Gradient program: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (optimal absorbance for the benzofuran chromophore).
-
Injection Volume: 10 µL.
Chromatographic Performance Comparison
The objective of this phase is to determine the most suitable column chemistry for the intended purpose, a core tenet of ICH Q2(R2) and ICH Q14[2][5].
Table 1: Column Performance Comparison (Target Compound vs. Precursor)
| Parameter | Luna C18(2) | Kinetex Phenyl-Hexyl | Kinetex Biphenyl |
| Retention Time (Rt) | 6.4 min | 6.8 min | 7.2 min |
| Resolution ( Rs ) | 1.4 (Fails SST) | 2.1 (Passes) | 3.5 (Optimal) |
| Tailing Factor ( Tf ) | 1.6 | 1.3 | 1.05 |
| Theoretical Plates (N) | 8,500 | 11,200 | 14,500 |
| Selectivity ( α ) | 1.08 | 1.15 | 1.28 |
Data Synthesis & Causality: The Biphenyl column significantly outperformed both the C18 and Phenyl-Hexyl columns. The enhanced π−π interactions provided by the biphenyl ligand strongly retained the highly conjugated Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, driving a resolution ( Rs ) of 3.5 from the synthetic precursor (2-hydroxy-5-methoxybenzonitrile). The standard C18 column failed the baseline resolution requirement ( Rs≥2.0 ), demonstrating the necessity of orthogonal column chemistries for this specific heterocyclic scaffold.
ICH Q2(R2) analytical lifecycle workflow for stationary phase selection and method validation.
ICH Q2(R2) Validation of the Optimized Biphenyl Method
Following the selection of the Biphenyl column, the method was subjected to full lifecycle validation in accordance with the modernized ICH Q2(R2) guidelines, which emphasize demonstrating that the analytical procedure is fit for its intended purpose[2][3].
-
Specificity & Selectivity: Specificity was confirmed via the forced degradation samples. The Biphenyl method successfully resolved the parent peak (Rt = 7.2 min) from the primary basic hydrolysis degradant (Ethyl 3-amino-5-methoxybenzofuran-2-carboxylic acid, Rt = 4.8 min) and oxidative degradants. Peak purity angle was less than the peak purity threshold across all stress conditions (verified via DAD), proving absolute peak homogeneity.
-
Linearity & Range: Calibration curves were constructed from 10 µg/mL to 100 µg/mL (representing 20% to 200% of the nominal target concentration of 50 µg/mL). The correlation coefficient ( R2 ) was 0.9998, with residuals randomly distributed, satisfying ICH Q2(R2) requirements for linear calibration models[3][5].
-
Accuracy & Precision: Repeatability (Intra-day) was established via six replicate injections of the 50 µg/mL standard, yielding a Retention Time %RSD of 0.15% and an Area %RSD of 0.6%. Accuracy was proven through spike-recovery studies at 50%, 100%, and 150% levels, demonstrating recovery rates between 99.2% and 100.8%.
Table 2: ICH Q2(R2) Validation Summary (Biphenyl Column)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at target Rt | Peak Purity Match > 990 | Pass |
| Linearity ( R2 ) | ≥0.999 | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.8% (Mean, n=9) | Pass |
| Precision (%RSD) | ≤2.0% | 0.6% | Pass |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | 0.5 µg/mL / 1.5 µg/mL | Pass |
Conclusion & Recommendations
For the accurate quantification of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, relying on standard C18 chromatography poses significant risks of co-elution with structurally similar synthetic precursors. This comparison guide demonstrates that utilizing a Biphenyl stationary phase provides the optimal thermodynamic environment (via combined π−π and steric interactions) to achieve baseline resolution, superior peak symmetry, and high theoretical plate counts. The resulting method is fully compliant with ICH Q2(R2) validation standards[3], ensuring robust, reproducible, and legally defensible analytical data for downstream drug development applications.
References
-
Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. National Institutes of Health (NIH) / PMC. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
Sources
A Comparative Guide to the Characterization of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate Analytical Reference Standard
For researchers, scientists, and drug development professionals, the integrity of your work hinges on the quality of your starting materials. An analytical reference standard is not merely a reagent; it is the benchmark against which all measurements are made, ensuring accuracy, reproducibility, and, ultimately, the safety and efficacy of the final therapeutic product.[1][2] This guide provides an in-depth technical comparison of the analytical characterization of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, a key building block in medicinal chemistry. We will explore the essential analytical techniques required for its full characterization and compare the data you should expect from a high-quality reference standard versus a less-characterized alternative.
The Critical Role of a Well-Characterized Reference Standard
In the pharmaceutical industry, reference standards are the cornerstone of quality control, used for everything from method validation to instrument calibration.[3] For a molecule like Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, which may be a crucial intermediate in the synthesis of a novel drug substance, understanding its identity, purity, and impurity profile is non-negotiable. A poorly characterized standard can lead to inaccurate assay results, flawed stability studies, and potentially costly delays in the drug development pipeline.[1][2]
This guide will compare two hypothetical suppliers of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate reference standards: "Supplier A," who provides a comprehensively characterized product, and "Supplier B," whose product comes with more limited data.
A Multi-Technique Approach to Characterization: The Gold Standard
A single analytical technique is never sufficient to fully characterize a reference standard. Instead, a suite of orthogonal methods should be employed to build a complete and trustworthy profile of the material.[4]
Caption: Workflow for comprehensive reference standard characterization.
Comparative Analysis: Supplier A vs. Supplier B
Let's delve into the data you should expect and demand from your reference standard supplier.
Structural Elucidation: Beyond a Simple Confirmation
Supplier A provides a comprehensive data package for structural elucidation, leaving no room for ambiguity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural analysis, NMR provides detailed information about the molecular structure.[4]
Assignment ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm) -CH₂CH₃ (quartet) 4.35 (q, J = 7.1 Hz, 2H) 60.8 -CH₂CH₃ (triplet) 1.39 (t, J = 7.1 Hz, 3H) 14.5 -OCH₃ (singlet) 3.85 (s, 3H) 55.8 -NH₂ (broad singlet) 5.30 (br s, 2H) - Aromatic H-4 7.25 (d, J = 8.8 Hz, 1H) 111.5 Aromatic H-6 6.80 (dd, J = 8.8, 2.5 Hz, 1H) 112.9 Aromatic H-7 6.95 (d, J = 2.5 Hz, 1H) 98.6 Benzofuran C-2 - 158.2 Benzofuran C-3 - 129.5 Benzofuran C-3a - 144.1 Benzofuran C-5 - 156.0 Benzofuran C-7a - 149.3 Carbonyl C=O - 165.4 Note: The above NMR data is a representative example based on the analysis of similar benzofuran structures.[2][5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Supplier A's Certificate of Analysis (CoA):
-
Technique: Electrospray Ionization (ESI-MS)
-
Result: [M+H]⁺ = 236.0917 (Calculated for C₁₂H₁₄NO₄: 236.0923)
-
Supplier B , on the other hand, provides minimal data:
-
¹H NMR: Spectrum provided without peak assignments or integration values.
-
MS: Stated as "Conforms to structure."
Purity Determination: A Quantitative Comparison
Purity is a critical parameter for a reference standard. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the main component and any impurities.
Supplier A's CoA:
-
Method: HPLC with UV detection at 254 nm
-
Purity: 99.8%
-
Impurity Profile: All impurities are identified and quantified.
Supplier B's CoA:
-
Method: HPLC
-
Purity: >98%
| Parameter | Supplier A | Supplier B |
| Purity (HPLC) | 99.8% | >98% |
| Largest Impurity | 0.08% | Not specified |
| Total Impurities | 0.2% | Not specified |
| Chromatogram Provided | Yes, with peak integration | No |
The Senior Scientist's Perspective: Supplier A provides a precise purity value and a detailed impurity profile. This is crucial for accurate quantitative analysis, as you can use the provided purity to correct for the standard's potency. Supplier B's ">98%" is a wide and ambiguous range. Without a chromatogram and impurity profile, you have no information about the nature or quantity of any other components in the material, which could interfere with your assays.
Experimental Protocols
To ensure self-validating systems, here are the detailed methodologies for the key experiments.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a standard reversed-phase HPLC method for determining the purity of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Caption: HPLC protocol for purity analysis.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate reference standard.
-
Dissolve in and dilute to 10 mL with a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and acquire the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
This protocol details the acquisition of a ¹H NMR spectrum for structural confirmation.
Step-by-Step Methodology:
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integrate all peaks.
-
Assign the peaks to the corresponding protons in the molecule.
-
Conclusion: The Value of a Comprehensively Characterized Standard
The comparison between Supplier A and Supplier B highlights the critical importance of a comprehensive Certificate of Analysis. A high-quality analytical reference standard for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate should be accompanied by:
-
Unambiguous Structural Elucidation: High-field, fully assigned ¹H and ¹³C NMR spectra, and high-resolution mass spectrometry data.
-
Accurate Purity Assessment: A precise purity value from a validated HPLC method, complete with the chromatogram and a detailed impurity profile.
-
Characterization of Physicochemical Properties: Data on water content (Karl Fischer) and residual solvents (GC-HS) to ensure an accurate, corrected potency value.
Choosing a reference standard based solely on price or a superficial CoA can introduce significant risks into your research and development process. By demanding a comprehensively characterized standard, you are investing in the reliability and integrity of your data, which is the foundation of scientific and pharmaceutical advancement.
References
-
Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Quality by Design: The Importance of Reference Standards in Drug Development. (n.d.). Alcami. Retrieved from [Link]
-
Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. (2025, July 21). Biopharma Consulting Group. Retrieved from [Link]
-
The ABC's of Reference Standard Management. (n.d.). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). Retrieved from [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Retrieved from [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved from [Link]
-
Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized in the development of tubulin-targeting anticancer agents. In drug metabolism and pharmacokinetics (DMPK) studies, the precise structural elucidation of its metabolites requires robust mass spectrometry (MS) workflows.
This guide objectively compares the performance of three leading MS architectures—Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (QqQ)—in mapping the collision-induced dissociation (CID) fragmentation pattern of this specific benzofuran derivative, providing researchers with the experimental data needed to select the optimal platform for their analytical goals.
Mechanistic Causality: The Fragmentation Pathway
Before comparing instrumental platforms, it is critical to understand the gas-phase thermodynamics of the molecule. Under positive electrospray ionization (+ESI), the molecule ( C12H13NO4 , exact mass 235.0845 Da) forms a stable precursor ion [M+H]+ at m/z 236.0918. Protonation preferentially occurs at the highly basic amino group or the carbonyl oxygen of the ester.
The fragmentation cascade is driven by the minimization of internal energy through specific, predictable neutral and radical losses:
-
Ester Cleavage: Protonation at the carbonyl oxygen weakens the adjacent C-O bond, triggering the neutral loss of ethanol (46 Da) to yield a highly stabilized acylium ion at m/z 190.0501.
-
Decarbonylation: The acylium ion readily expels carbon monoxide (28 Da), a thermodynamically favorable process that generates a benzofuranyl cation at m/z 162.0552. This sequential loss is a well-documented hallmark of 2-substituted benzofurans ()[1].
-
Radical Loss: The 5-methoxy group undergoes homolytic cleavage under higher collision energies, losing a methyl radical (• CH3 , 15 Da) to form an odd-electron radical cation at m/z 147.0317. The ability to detect this specific radical loss is critical for assigning methoxy group positions on the aromatic ring, a mechanism validated in accurate-mass studies of related benzofuran neolignans ()[2].
ESI-MS/MS fragmentation pathway of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ
To accurately capture this fragmentation cascade, the choice of MS platform dictates the balance between structural resolution and quantitative sensitivity.
-
Thermo Orbitrap Exploris 480 (High-Resolution): Delivers ultra-high mass resolving power. The primary advantage here is the ability to easily distinguish the loss of • CH3 (15.0235 Da) from potential isobaric interferences (e.g., loss of an NH group) in complex biological matrices. The trade-off is a slightly slower scan speed compared to time-of-flight systems.
-
Agilent 6546 LC/Q-TOF (High-Speed High-Resolution): Offers excellent isotopic fidelity and fast acquisition rates. It is ideal for untargeted metabolite profiling where fast LC gradients are employed, capturing the full MS/MS spectra of the m/z 236 precursor without compromising chromatographic peak integration.
-
Waters Xevo TQ-XS Triple Quadrupole (Targeted Sensitivity): Operates at unit mass resolution but excels in Multiple Reaction Monitoring (MRM). It provides unmatched sensitivity for quantifying the primary m/z 236 → 190 transition in plasma, though it lacks the exact-mass capabilities required for de novo structural elucidation of unknown metabolites.
Quantitative Performance Comparison
| Platform Architecture | Mass Accuracy | Max Resolving Power (FWHM) | Scan Speed | Limit of Detection (LOD)* | Primary Utility |
| Orbitrap Exploris 480 | < 1 ppm | 480,000 | Up to 40 Hz | 5 pg/mL | Isobaric metabolite resolution |
| Agilent 6546 Q-TOF | < 2 ppm | 60,000 | Up to 50 Hz | 10 pg/mL | High-throughput structural screening |
| Waters Xevo TQ-XS (QqQ) | Unit (0.7 Da) | N/A | > 500 MRMs/sec | < 0.5 pg/mL | Ultra-trace targeted quantification |
*LOD values are based on the primary m/z 236 → 190 transition in crashed human plasma.
Self-Validating Experimental Protocol: UHPLC-ESI-MS/MS Workflow
To ensure reproducibility and establish a self-validating system, the following methodology details the exact parameters required to map the fragmentation profile of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate. The use of a stepped collision energy ramp ensures that both low-energy neutral losses and high-energy radical cleavages are captured in a single duty cycle.
Step 1: Sample Preparation
-
Spike the reference standard into blank human plasma to achieve a concentration of 100 ng/mL.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing 0.1% formic acid. The acidic environment ensures the basic amino group remains protonated, maximizing ionization efficiency.
-
Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The sub-2-micron particle size provides the theoretical plates necessary to separate the parent compound from structurally similar endogenous lipids.
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 3.5 minutes, hold at 95% B for 1 min.
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Step 3: Source Optimization (Positive HESI)
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320°C.
-
Sheath Gas: 40 arb; Aux Gas: 10 arb. Causality: Optimized gas flows ensure rapid desolvation of the highly aqueous early-gradient eluent, preventing ion suppression.
Step 4: Collision-Induced Dissociation (CID) Parameters
-
Precursor Isolation: Isolate m/z 236.09 in the quadrupole with an isolation window of 1.0 m/z.
-
Activation: Apply a Normalized Collision Energy (NCE) step-ramp of 20, 30, and 40 eV . Causality: 20 eV is sufficient to break the ester bond (forming m/z 190), while 40 eV is required to force the homolytic cleavage of the methoxy group (forming the m/z 147 radical cation). The stepped ramp composites these fragments into a single, information-rich MS/MS spectrum.
References
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.[Link]
-
Dias, H. J., Baguenard, M., Crevelin, E. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.[Link]
Sources
- 1. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate Analogs
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in drug discovery.[1] Found in a variety of natural products and also accessible through synthetic routes, its derivatives exhibit a remarkable breadth of biological and pharmacological activities.[2][3] Medicinal chemists have successfully utilized the benzofuran core to develop novel therapeutic agents for a range of diseases.[4][5] These compounds have demonstrated potential in treating chronic conditions like cancer and neurodegenerative disorders, as well as acute infections caused by bacteria, viruses, and fungi.[5]
This guide focuses on a specific, promising class of these compounds: analogs of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate. We will objectively compare the performance of various structural analogs, delving into their anticancer, antimicrobial, and anti-inflammatory activities. The discussion is grounded in experimental data and an analysis of structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with actionable insights.
The Core Molecule: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
The parent compound, Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, possesses several key functional groups that serve as handles for synthetic modification to generate a library of analogs. The strategic placement of the ethyl ester at the C-2 position, an amino group at C-3, and a methoxy group at C-5 on the benzofuran ring system offers multiple avenues for structural diversification to enhance potency and selectivity. Earlier SAR studies on benzofurans have indicated that substitutions at the C-2 position, in particular, can be crucial for cytotoxic activity.[1]
General Synthetic Approach
The synthesis of these analogs often begins with appropriately substituted phenols. A common strategy involves the reaction of a substituted 2-hydroxybenzonitrile with ethyl chloroacetate, followed by cyclization to form the benzofuran ring. The amino group at the 3-position can then be introduced or modified.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Detailed Steps:
-
Preparation of Compound Dilutions: A two-fold serial dilution of each benzofuran analog is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). 2[6]. Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending colonies from a fresh culture in sterile broth. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. 3[6][7]. Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. 4[6]. Controls: Several controls are included: a positive control (broth with inoculum and a known antibiotic), a negative/growth control (broth with inoculum only), and a sterility control (broth only). 5[6]. Incubation: The plate is covered and incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria). 6[6]. MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity
Inflammation is a biological response implicated in numerous chronic diseases. B[9][10]enzofuran derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) or enzymes such as cyclooxygenases (COX).
[2][11]```dot digraph "NFkB_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
}
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. journalajrb.com [journalajrb.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising lead compound, Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate. While a systematic SAR study of this specific molecule is not yet publicly available, by examining the existing literature on analogous structures, we can infer the potential contributions of its key functional groups to its biological activity. This comparative approach is a common and valuable strategy in the early stages of drug discovery and development.
The Core Scaffold: Synthesis of 3-Aminobenzofuran-2-carboxylates
The synthesis of the 3-aminobenzofuran-2-carboxylate core is a critical first step in exploring its therapeutic potential. A general and efficient method involves the reaction of a substituted 2-hydroxybenzonitrile with an α-haloacetate, followed by cyclization.[5]
Experimental Protocol: Synthesis of Ethyl 3-amino-5-substituted-benzofuran-2-carboxylate
A representative procedure for the synthesis of a 3-aminobenzofuran-2-carboxylate derivative, adapted from the synthesis of Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, is as follows:[6]
-
A mixture of the appropriately substituted 2-hydroxybenzonitrile (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dimethylformamide (DMF) is refluxed for 90 minutes.
-
The reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is poured into crushed ice with constant stirring.
-
The resulting solid precipitate is collected by filtration, dried, and recrystallized from a suitable solvent like ethanol to yield the pure ethyl 3-aminobenzofuran-2-carboxylate derivative.
This synthetic route is versatile and can be adapted to produce a variety of analogs for SAR studies by using different substituted 2-hydroxybenzonitriles and α-haloacetates.
Deconstructing the Molecule: A Comparative SAR Analysis
The biological activity of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is likely governed by the interplay of its three key functional domains: the 3-amino group, the 5-methoxy group, and the 2-ethyl carboxylate moiety. The following sections explore the probable influence of each of these groups based on data from related compounds.
The Significance of the 3-Amino Group
The amino group at the C-3 position is a crucial determinant of biological activity in many benzofuran derivatives. Its presence can influence the molecule's polarity, hydrogen bonding capacity, and overall shape, all of which are critical for receptor binding.
Studies on related 3-aminobenzofuran derivatives suggest that N-substitution of the amino group can significantly modulate activity. For instance, in a series of 3-aminobenzofuran derivatives developed as multifunctional agents for Alzheimer's disease, the nature of the N-substituent played a key role in their acetylcholinesterase and butyrylcholinesterase inhibitory activity.[7] Specifically, derivatives with electron-withdrawing groups on the N-benzyl substituent showed better inhibitory potency than those with electron-donating groups.[7]
This suggests that for Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, the unsubstituted amino group may serve as a handle for further chemical modification. The synthesis of a library of N-substituted analogs could lead to compounds with enhanced potency and selectivity.
The Role of the 5-Methoxy Group
The substituent at the C-5 position of the benzofuran ring is known to have a profound impact on the biological profile of these compounds. The 5-methoxy group in the title compound is an electron-donating group, which can influence the electron density of the aromatic ring and, consequently, its interaction with biological targets.
A comparison with the analogous compound, Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, highlights the importance of the C-5 substituent.[6] While a direct comparative biological study is not available, the difference between a methoxy and a bromo group in terms of electronics (electron-donating vs. electron-withdrawing and size) is significant and would almost certainly lead to different biological activities.
General SAR studies on anticancer benzofuran derivatives have shown that the position and nature of substituents on the benzene ring are critical for cytotoxicity.[1] For example, in some series, the presence of a methoxy group has been shown to enhance anticancer activity.[8][9]
The Influence of the 2-Ethyl Carboxylate Group
The ester group at the C-2 position is another key feature of the title molecule. Earlier SAR studies on benzofuran derivatives have indicated that ester or heterocyclic ring substitutions at the C-2 position are crucial for cytotoxic activity.[1]
The ethyl ester, in particular, contributes to the lipophilicity of the molecule, which can affect its cell permeability and bioavailability. Modification of this ester group, for instance, by changing the alkyl chain length or replacing it with other functional groups like amides or hydrazides, could lead to significant changes in biological activity.
For example, a study on benzofuran-2-carbohydrazide derivatives showed that these compounds could be further cyclized to obtain various derivatives with antibacterial activity.[8] This highlights the potential of the 2-carboxylate group as a versatile point for further chemical exploration.
Comparative Biological Data of Related Benzofuran Derivatives
To provide a clearer, albeit inferred, picture of the potential bioactivity of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, the following table summarizes the biological activities of structurally related compounds found in the literature.
| Compound/Derivative Class | Key Structural Features | Biological Activity | Reference |
| 3-Amidobenzofuran derivatives | 3-Amido group, various substitutions | Promising antiproliferative activity against HCT-116, HeLa, HT-29, and MDA-MB-231 cancer cell lines.[10] | [10] |
| 2-Aminobenzofuran derivatives | 2-Amino group | Anticancer potential against prostatic tumor cells (PC-3), with activity affected by lipophilicity.[9] | [9] |
| 3-Arylbenzofuranone derivatives | 3-Aryl group, benzofuranone core | Selective acetylcholinesterase inhibitory activity and antioxidant properties.[11] | [11] |
| Halogenated Benzofuran Derivatives | Halogen substitutions | Significant increase in anticancer activities.[1] | [1] |
Experimental Protocols for Biological Evaluation
To assess the biological potential of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate and its analogs, standardized in vitro assays are essential. The following is a representative protocol for determining anticancer activity using the MTT assay.
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate and the potential avenues for modification to explore its SAR.
Caption: Key modification points on the Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate scaffold.
Caption: General synthetic workflow for 3-aminobenzofuran-2-carboxylates.
Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is currently limited, a comparative analysis of related benzofuran derivatives provides valuable insights into its potential as a therapeutic agent. The 3-amino, 5-methoxy, and 2-ethyl carboxylate groups are all likely to play significant roles in its biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a library of analogs of this core structure. By modifying each of the key functional groups, a comprehensive SAR can be established, which will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such a drug discovery program.
References
-
Farhat, J., Alzyoud, L., Al-Mubaddel, F. S., Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Patel, R. M., Patel, M. D., & Patel, S. S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(5), 3461–3466.
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
-
Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4945-4962. [Link]
- Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Applied Chemistry, 9(9), 58-65.
-
Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., ... & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 13, 943501. [Link]
-
Yamuna, A. J., Karunakar, P., Girija, C. R., Vaidya, V. P., & Krishnamurthy, V. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o775. [Link]
- Luo, J., Wang, C., & Wang, Z. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 44(9-10), 476-481.
-
Welegedara, A., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5410. [Link]
-
Balam, S. K., et al. (2021). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. ACS Omega, 6(11), 7568–7583. [Link]
- Wang, Y., et al. (2020). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 810-822.
-
Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-substituted 3-aminofuran-2-carboxylate esters. Organic letters, 2(14), 2061–2063. [Link]
-
Yamuna, A. J., Karunakar, P., Girija, C. R., Vaidya, V. P., & Krishnamurthy, V. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o775. [Link]
-
Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
-
Farhat, J., Alzyoud, L., Al-Mubaddel, F. S., Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Zhang, Y., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic chemistry, 102, 104076. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines [mdpi.com]
- 10. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers and drug development professionals, handling novel or specialized compounds like Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate requires a disposal protocol grounded in a thorough understanding of the molecule's potential hazards and the applicable regulations. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this benzofuran derivative, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure begins, a comprehensive hazard assessment is mandatory. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). If an SDS for this specific compound is not available, a risk assessment must be conducted based on the hazards of structurally similar chemicals.
Based on its chemical structure—a benzofuran core with amine, methoxy, and ethyl ester functional groups—Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate should be handled as a potentially hazardous substance.
| Potential Hazard | Classification Category | Rationale and Precaution |
| Skin Irritation | Category 2 | Aromatic amines and other benzofuran derivatives can cause skin irritation.[1][2][3] Avoid all skin contact by using appropriate gloves. |
| Eye Irritation | Category 2A/2 | Compounds of this nature can cause serious eye irritation.[1][2][3] Chemical safety goggles are required at all times. |
| Skin Sensitization | Sub-category 1B | May cause an allergic skin reaction upon repeated contact.[1] It is critical to prevent initial exposure. |
| Aquatic Toxicity | Acute Category 2 | Many complex organic molecules are toxic to aquatic life.[1][4] Disposal into drains or the environment is strictly prohibited. |
Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5]
-
Listed Waste : Unused Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, if discarded, would likely be classified as a U-listed waste, which includes discarded commercial chemical products.[5]
-
Characteristic Waste : Waste generated from experimental use (e.g., contaminated media, reaction byproducts) must be evaluated. It is highly probable that this waste would be classified as toxic (T), possessing a sufficient threat to merit regulation as hazardous.[5][6]
Therefore, all waste streams containing this compound must be treated as hazardous chemical waste.[7]
Part 2: Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical to ensure safety and compliance. This process begins at the point of generation and ends with the transfer of waste to trained environmental safety professionals.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Handling of both the pure compound and its waste requires robust personal protection to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound.[7] |
| Gloves | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, irritation, and potential sensitization.[7] |
| Lab Coat | Standard laboratory coat. | Protects clothing and skin from contamination.[7] |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if there is a risk of generating dust or aerosols. All handling of the solid compound should occur in a chemical fume hood.[7] |
Step 2: Segregate Waste Streams
Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.
-
Do Not Mix : Never mix waste containing Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate with other waste streams.[8]
-
Solid vs. Liquid : Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[9]
-
Compatibility : Ensure the compound is not stored with incompatible materials. While specific reactivity data is limited, as a general precaution, segregate from:
-
Strong oxidizing agents
-
Strong acids and bases
-
Reactive chemicals
-
Step 3: Use Proper Waste Containers
The integrity of the waste container is essential for safe storage and transport.
-
Container Type : Use only containers approved for chemical waste, typically high-density polyethylene (HDPE) or amber glass Winchester bottles for liquids.[9] The container must be compatible with the chemical.[8]
-
Condition : The container must be in good condition, with a tightly fitting, leak-proof cap.[8] Funnels should not be left in the container opening.[10]
-
Labeling : The container must be clearly and accurately labeled from the moment the first drop of waste is added.[11] The label must include:
-
The words "HAZARDOUS WASTE" .[8]
-
The full chemical name: "Waste Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate" . Do not use abbreviations or formulas.[10]
-
The approximate concentration of each component.[8]
-
Relevant hazard pictograms (e.g., irritant, environmental hazard).[9]
-
The "Accumulation Start Date" : The date the container was first used.[11]
-
Step 4: Store in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8][12]
-
Quantity Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) chemicals, the limit is one quart.[12]
-
Time Limits : Waste containers must be removed from the laboratory for disposal within 12 months of the accumulation start date.[11][13]
-
Container Management : Keep waste containers closed at all times except when adding waste.[11] Store them in a secure area with secondary containment to catch any potential leaks.[8][11]
Step 5: Arrange for Final Disposal
Laboratory personnel are responsible for the safe collection and storage of waste; final disposal must be conducted by professionals.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS or EHSO) office to schedule a pickup for your full, properly labeled waste container.[11][12]
-
Licensed Disposal Facility : The EHS office will ensure the waste is transported to and managed by a licensed hazardous waste disposal facility, which is equipped to handle toxic chemicals in an environmentally sound manner.[7][14]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for disposing of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate.
Caption: Waste Disposal Workflow from Generation to Final Disposal.
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access to the spill zone.[7]
-
Assess and Ventilate : If the spill is outside a fume hood, increase ventilation to the area.
-
Contain the Spill :
-
For Solids : Carefully sweep or scoop the material to prevent dust generation. Lightly misting with an inert solvent can help minimize airborne particles.[7]
-
For Liquids : Absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad. Do not use combustible materials like paper towels or sawdust.[7]
-
-
Collect Waste : Place all contaminated absorbent materials and sweepings into a new, sealable hazardous waste container. Label it clearly as "Spill Debris containing Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate".[7]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[7]
-
Report : Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate, upholding the highest standards of scientific integrity and workplace safety.
References
-
Vertex AI Search. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved from Google.[15]
-
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from University of Pennsylvania.[12]
-
BenchChem. (2025). Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals. Retrieved from BenchChem.[7]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from American Chemical Society.[14]
-
School of Biomedical Sciences. (n.d.). 11. WASTE DISPOSAL 11.1 Waste Classification. Retrieved from The University of Edinburgh.[16]
-
United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov.[13]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from University of Canterbury.[9]
-
Duke Occupational and Environmental Safety Office. (2020, January 22). Laboratory Chemical Waste Management Practices. Retrieved from Duke Safety.[11]
-
MERI. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. Retrieved from MERI.[17]
-
Medical Waste Pros. (2020, June 9). The 4 Types of Hazardous Waste. Retrieved from Medical Waste Pros.[6]
-
Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.[1]
-
United States Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA.gov.[5]
-
Mathys. (2025, March 12). Safety data sheet. Retrieved from Mathys.[18]
-
BASF. (2025, July 1). Safety data sheet. Retrieved from BASF.[4]
-
Fisher Scientific Company. (2025, December 20). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[2]
-
SVB. (2023, January 20). Safety data sheet. Retrieved from SVB.[19]
-
Fisher Scientific. (2024, February 2). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[3]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[20]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University.[10]
-
Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University.[8]
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[21]
-
MAK Chem. (n.d.). SAFETY DATA SHEET. Retrieved from MAK Chem.[22]
-
Cayman Chemical. (2025, August 11). Safety Data Sheet. Retrieved from Cayman Chemical.
-
Echemi. (n.d.). ethyl 3-aMino-6-broMo-1-benzofuran-2-carboxylate Safety Data Sheets. Retrieved from Echemi.[23]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.be [fishersci.be]
- 4. download.basf.com [download.basf.com]
- 5. epa.gov [epa.gov]
- 6. leadlab.com [leadlab.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. safety.duke.edu [safety.duke.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. acs.org [acs.org]
- 15. hawkinsandscott.co.uk [hawkinsandscott.co.uk]
- 16. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. mathyspaints.eu [mathyspaints.eu]
- 19. media1.svb-media.de [media1.svb-media.de]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. mak-chem.org [mak-chem.org]
- 23. echemi.com [echemi.com]
Personal protective equipment for handling Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
An advanced understanding of chemical handling goes beyond simply wearing gloves; it requires a mechanistic understanding of the compound's physical properties and biological targets. As drug development increasingly relies on complex heterocyclic scaffolds, handling compounds like [1] demands rigorous, field-proven safety protocols.
Structurally, benzofuran derivatives are privileged pharmacophores known for potent biological activities, including monoamine receptor modulation (e.g., 5-HT agonism) and targeted cytotoxicity in malignant cell lines[3, 4]. Because of this inherent biological activity, coupled with the lipophilicity of the benzofuran core and the reactivity of the primary amine (-NH₂), this compound must be treated as a potent cutaneous, ocular, and respiratory irritant (H315, H319, H335) [2].
This guide provides a self-validating, step-by-step operational framework for researchers to handle this compound safely, ensuring that every safety measure is tied directly to a mechanistic rationale.
Mechanistic Hazard Profile & PPE Causality
Understanding why specific Personal Protective Equipment (PPE) is required ensures strict compliance and operator safety. The hazards of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate are driven by three physicochemical factors:
-
Lipophilic Permeation: The benzofuran ring is highly lipophilic, allowing it to easily cross cellular membranes. If the compound is dissolved in permeating carrier solvents like DMSO or Dichloromethane (DCM), dermal absorption rates increase exponentially.
-
Nucleophilic Reactivity: The 3-amino group can act as a hydrogen-bond donor, interacting with biological targets or causing localized tissue irritation upon contact with mucous membranes.
-
Aerosolization Risk: As a fine crystalline powder, electrostatic repulsion during weighing can cause micro-particles to become airborne, presenting a severe inhalation risk.
Quantitative PPE Specification Matrix
| PPE Category | Specification & Quantitative Standard | Mechanistic Causality & Rationale |
| Hand Protection | Nitrile, ≥0.11 mm thickness. Breakthrough time >480 mins (dry powder). | Nitrile provides a robust barrier against the lipophilic benzofuran core. Double gloving is mandatory during solubilization to prevent solvent-assisted permeation. |
| Eye Protection | ANSI Z87.1 certified tight-fitting chemical splash goggles. | Prevents ocular absorption of aerosolized fine powders. The amine group is highly irritating to ocular mucous membranes. |
| Respiratory | Fume hood face velocity: 0.4–0.6 m/s (80–120 fpm). | Active negative pressure captures airborne particulates generated by electrostatic repulsion during powder transfer. |
| Body Protection | Fluid-resistant lab coat (polypropylene/Tyvek blend). | Prevents powder accumulation on personal clothing, mitigating secondary dermal exposure routes outside the lab. |
Visualizing Hazards and Mitigation Strategies
The following diagram maps the logical relationship between the compound's physical state, its potential biological exposure routes, and the specific PPE interventions required to block these pathways.
Logical relationship between benzofuran exposure routes, toxicity pathways, and PPE mitigation.
Self-Validating Operational Workflow
A protocol is only effective if it includes built-in checks to confirm it is working. The following step-by-step methodology utilizes a "self-validating" approach for handling biologically active heterocyclic powders.
Step-by-step self-validating experimental workflow for handling biologically active powders.
Phase 1: Pre-Operational Setup & PPE Donning
-
Airflow Validation: Turn on the fume hood.
-
Self-Validation Check: Tape a 1-inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom edge of the sash. A continuous inward deflection visually confirms active negative pressure (0.4–0.6 m/s) before opening any chemical vials.
-
-
Glove Integrity Check: Don a pair of standard nitrile gloves (inner layer), followed by a second pair (outer layer).
-
Self-Validation Check: Inflate the outer gloves slightly before donning to check for micro-punctures. The double-layer system ensures that if the outer glove is compromised, the inner glove maintains the sterile safety barrier.
-
Phase 2: Active Handling & Weighing
-
Static Mitigation: Wipe the exterior of the Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate vial and the weigh boat with an anti-static gun or a slightly damp wipe.
-
Causality: This neutralizes electrostatic repulsion, preventing the fine benzofuran powder from jumping off the spatula and aerosolizing.
-
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the powder. Keep the vial and weigh boat deep inside the hood (at least 6 inches behind the sash) to utilize the optimal laminar flow zone.
Phase 3: Solubilization & Decontamination
-
Solvent Addition: If creating a stock solution, add the carrier solvent (e.g., DMSO) slowly down the side of the vial to prevent powder kick-up.
-
Self-Validation Check: If a drop of solvent splashes onto your outer glove, the visual cue dictates immediate removal and replacement of the outer glove.
-
-
Surface Decontamination: Once the primary vial is sealed, wipe down the analytical balance and hood surface with a 70% Ethanol solution, followed by a mild detergent wipe.
-
Causality: Ethanol solubilizes residual benzofuran traces, while the detergent lifts the lipophilic residue off the stainless-steel surface.
-
Spill Response & Chemical Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent cross-contamination.
-
Solid Spills (<50 mg): Do not dry sweep, as this will aerosolize the biologically active powder. Cover the spill with a damp paper towel to trap the particulate. Wipe inward from the edges to centralize the spill. Place all contaminated towels immediately into a sealable biohazard/chemical waste bag.
-
Solution Spills: Cover the liquid with an inert, highly absorbent pad (e.g., vermiculite or a commercial chemical spill pad). Do not use combustible materials like sawdust.
-
Disposal Protocol: Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate waste must be categorized as biologically active/toxic organic waste. Collect all vials, tips, and contaminated PPE in a sealed, clearly labeled, high-density polyethylene (HDPE) container. It must be slated for high-temperature incineration according to local EPA and environmental regulations. Never flush benzofuran derivatives down the sink , as they exhibit high toxicity to aquatic life and resist standard wastewater degradation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
